Methyl 2,6-dibromo-3,5-dihydroxybenzoate
Description
Properties
Molecular Formula |
C8H6Br2O4 |
|---|---|
Molecular Weight |
325.94 g/mol |
IUPAC Name |
methyl 2,6-dibromo-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C8H6Br2O4/c1-14-8(13)5-6(9)3(11)2-4(12)7(5)10/h2,11-12H,1H3 |
InChI Key |
KWPAAHWPKTYGJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1Br)O)O)Br |
Origin of Product |
United States |
Properties of methyl 2,6-dibromo-3,5-dihydroxybenzoate
An In-Depth Technical Guide to Methyl 2,6-dibromo-3,5-dihydroxybenzoate: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of methyl 2,6-dibromo-3,5-dihydroxybenzoate, a halogenated phenolic compound. Synthesizing data from related molecular structures and established chemical principles, this document offers researchers, scientists, and drug development professionals a foundational understanding of its synthesis, characterization, and potential biological significance. Given the limited direct literature on this specific molecule, this guide extrapolates from well-documented analogues to present a robust working model for investigation.
Molecular Profile and Physicochemical Properties
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is a polysubstituted aromatic ester. The strategic placement of two bromine atoms and two hydroxyl groups on the benzene ring, ortho and meta to the methyl ester group respectively, creates a molecule with significant potential for chemical reactivity and biological activity. The electron-withdrawing nature of the bromine atoms and the electron-donating, hydrogen-bonding capacity of the hydroxyl groups are key determinants of its chemical behavior.
A summary of its predicted and known physicochemical properties is presented below.
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₈H₆Br₂O₄ | - |
| Molecular Weight | 329.94 g/mol | Calculated |
| IUPAC Name | methyl 2,6-dibromo-3,5-dihydroxybenzoate | - |
| SMILES | COC(=O)C1=C(Br)C(O)=CC(O)=C1Br | - |
| InChI Key | Inferred from structure | - |
| Appearance | Expected to be a solid at room temperature | Analogy to similar compounds[1] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) | General properties of phenolic esters |
| LogP (Predicted) | ~2.5 - 3.5 | Analogy to similar structures[2] |
| Hydrogen Bond Donors | 2 (from hydroxyl groups) | [2] |
| Hydrogen Bond Acceptors | 4 (from hydroxyl and carbonyl oxygens) | [2] |
Proposed Synthesis: Electrophilic Bromination
The most direct and logical route to synthesize methyl 2,6-dibromo-3,5-dihydroxybenzoate is via the electrophilic aromatic substitution of its non-halogenated precursor, methyl 3,5-dihydroxybenzoate. The two hydroxyl groups are strongly activating and ortho-, para-directing. Given that the para-position to both hydroxyls is occupied by the methyl ester, bromination is directed to the available ortho positions (C2 and C6).
The use of glacial acetic acid as a solvent is recommended to mitigate potential side reactions like bromodecarboxylation, which can occur in more polar solvents.[3]
Experimental Protocol: Synthesis of Methyl 2,6-dibromo-3,5-dihydroxybenzoate
Materials:
-
Methyl 3,5-dihydroxybenzoate (starting material)
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated aqueous Sodium Bisulfite (NaHSO₃) solution
-
Ice-cold distilled water
-
Ethanol-water mixture (for recrystallization)
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a minimal amount of glacial acetic acid.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred solution of the starting material over approximately 1 hour.
-
Causality Insight: A slow, dropwise addition is crucial to control the exothermic reaction and prevent over-bromination or the formation of undesired side products. Maintaining the temperature between 20-25°C, using a water bath if necessary, ensures selectivity.[3]
-
-
Reaction: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching: To neutralize any unreacted bromine, slowly add a saturated aqueous solution of sodium bisulfite dropwise until the characteristic reddish-brown color of bromine disappears.
-
Self-Validation Check: The disappearance of the bromine color provides a clear visual endpoint for the quenching step, ensuring that no hazardous, reactive bromine remains before product isolation.
-
-
Precipitation & Isolation: Pour the reaction mixture into a beaker containing a large volume (approx. 10x the reaction volume) of ice-cold distilled water while stirring vigorously. The crude product will precipitate as a solid.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and inorganic salts.[3]
-
Purification: For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of Methyl 2,6-dibromo-3,5-dihydroxybenzoate.
Characterization and Spectral Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be simple. A singlet corresponding to the methyl ester protons (-OCH₃) would likely appear around 3.9-4.1 ppm. A singlet for the single aromatic proton (at C4) would be observed further downfield. The two hydroxyl protons would appear as broad singlets, with chemical shifts dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the six aromatic carbons, with those bonded to bromine and oxygen showing characteristic shifts.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks). The molecular ion peak [M]⁺ would be observed at m/z ≈ 328, 330, and 332.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the hydroxyl groups (around 3200-3500 cm⁻¹), a sharp C=O stretching band for the ester carbonyl (around 1700-1730 cm⁻¹), and C-Br stretching bands in the fingerprint region.
Potential Biological Activities and Therapeutic Applications
Bromophenols, a class of compounds to which methyl 2,6-dibromo-3,5-dihydroxybenzoate belongs, are well-documented secondary metabolites from marine algae with a wide range of potent biological activities.[5][6] This suggests that the target molecule is a strong candidate for investigation in several therapeutic areas.
-
Anticancer Activity: Many bromophenols inhibit the proliferation of various cancer cell lines and can induce apoptosis (programmed cell death).[5][7] Their mechanisms often involve the modulation of critical signaling pathways such as PI3K/Akt/mTOR, which are central to cell growth and survival.[5] It is plausible that methyl 2,6-dibromo-3,5-dihydroxybenzoate could exhibit similar cytotoxic effects against cancer cells.
-
Antioxidant Properties: The phenolic hydroxyl groups are key to the antioxidant capacity of these molecules, as they can donate hydrogen atoms to neutralize harmful free radicals.[5] The degree and position of bromination are also known to influence this activity.[8] This compound is therefore a candidate for development as an agent to combat oxidative stress-related diseases.
-
Antimicrobial Effects: Significant activity against both Gram-positive and Gram-negative bacteria has been reported for various bromophenols, making them promising leads for new antibiotics.[5]
-
Anti-diabetic Potential: Some bromophenols have been shown to inhibit enzymes like α-glucosidase, which is a target for managing type 2 diabetes.[8] The inhibitory potency often increases with the degree of bromination on the benzene ring.[8]
Hypothesized Mechanism of Action in Cancer
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by bromophenols.
Conclusion and Future Directions
Methyl 2,6-dibromo-3,5-dihydroxybenzoate represents a promising yet underexplored molecule within the broader class of bioactive bromophenols. The synthetic route proposed herein is robust and based on well-established chemical principles. Based on extensive data from related compounds, this molecule is a prime candidate for screening in anticancer, antioxidant, and antimicrobial assays. Further research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectral characterization to confirm its structure. Subsequent in-vitro and in-vivo studies are warranted to fully elucidate its biological activity and therapeutic potential.
References
- Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-hydroxybenzoic Acid - Benchchem. (URL: )
- Methyl 3,5-dibromo-2-hydroxybenzo
- Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzo
- Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | CAS 715-33-3 | SCBT - Santa Cruz Biotechnology. (URL: )
- Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate | C16H14O7 | CID 24039290 - PubChem. (URL: )
- Methyl 3,5-dibromo-2-hydroxybenzoate, 98% 25 g | Buy Online - Fisher Scientific. (URL: _)
- Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google P
- 3,5-dibromo-2,6-dihydroxy-4-methylbenzoic acid - PubChemLite. (URL: )
- Resorcinol, 4-bromo - Organic Syntheses Procedure. (URL: )
- METHYL 4-BROMO-3,5-DIHYDROXYBENZO
- Methyl 3,5-dihydroxybenzo
- Methyl 5-bromo-3-hydroxy-2-methylbenzo
- 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC. (URL: )
- BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid BY GV JADHAV AND M. ASLAM. (URL: )
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- The Potent Biological Activities of Bromophenols from Marine Algae: A Technical Guide - Benchchem. (URL: )
- Bromination of methyl group bound to aromatic ring - Google P
- 3,5-dibromo-2,6-dihydroxy-4-methylbenzoic acid - 6843-90-9 - Chemazone. (URL: )
- Step A: Preparation of Methyl 2,6-dihydroxybenzo
- Methyl 3,5-Dibromo-4-Hydroxybenzo
- 2,6-Dihydroxybenzoic acid synthesis - ChemicalBook. (URL: )
- Inhibitory Potencies of Bromophenols from Rhodomelaceae algae against α-Glucosidase Activity - SciSpace. (URL: )
- (PDF)
- Bromophenols in Marine Algae and Their Bioactivities - PMC. (URL: )
- Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google P
- (PDF)
- A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P
- ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate...
- Methyl 3,5-dibromo-2-hydroxybenzoate, 98% 25 g | Buy Online - Fisher Scientific. (URL: )
- Phylogenetic distribution of bromophenols in marine algae and the generation of a comprehensive bromophenol d
Sources
- 1. Methyl 3,5-dibromo-2-hydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
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- 8. scispace.com [scispace.com]
Navigating the Chemical Space of Methyl 2,6-dibromo-3,5-dihydroxybenzoate: A Technical Guide to Pestalone Analogue Synthesis
As a Senior Application Scientist navigating the complex landscape of total synthesis and drug development, one frequently encounters highly specialized intermediates that defy standard database categorization. Methyl 2,6-dibromo-3,5-dihydroxybenzoate is a prime example. While it serves as a critical, highly functionalized building block in the synthesis of potent marine antibiotics, it often lacks a widely indexed, commercially available Chemical Abstracts Service (CAS) Registry Number due to its transient nature in synthetic pathways.
This whitepaper provides an in-depth technical analysis of this compound, addressing the "missing CAS" dilemma, detailing its physicochemical profile, and providing a self-validating protocol for its application in the synthesis of Pestalone analogues—a class of compounds with profound activity against methicillin-resistant Staphylococcus aureus (MRSA) [1].
The CAS Registry Dilemma for Transient Intermediates
In advanced organic synthesis, specific poly-substituted arenes are frequently generated in situ or synthesized purely as transient stepping stones. Because methyl 2,6-dibromo-3,5-dihydroxybenzoate is typically synthesized as an intermediate rather than isolated for commercial distribution, standard CAS number searches often yield no direct hits.
Instead, researchers must rely on substructure searches, InChIKeys, or related downstream protected derivatives (such as 2-bromo-1-[(tert-butyldimethylsilyl)oxy]-3,5-bis(methoxymethoxy)benzene, CAS: 125568-62-9) to locate literature protocols [2]. To successfully utilize this compound, scientists must pivot from database retrieval to fundamental structural and mechanistic rationale.
Physicochemical Profiling & Structural Rationale
Before deploying methyl 2,6-dibromo-3,5-dihydroxybenzoate in a multi-step synthesis, it is crucial to understand how its structural features dictate its reactivity. The table below summarizes its calculated properties and the strategic implications for drug development.
| Property | Value | Mechanistic Rationale / Implication |
| Molecular Formula | C₈H₆Br₂O₄ | Highly functionalized aromatic ring, ideal for complex core assembly. |
| Molecular Weight | 325.94 g/mol | Heavy atom count driven by the dibromo substitution, requiring careful mass spectrometry (MS) calibration for isotopic distribution (Br⁷⁹/Br⁸¹). |
| Hydrogen Bond Donors | 2 (Hydroxyls) | The unprotected phenols will quench organometallic reagents. Orthogonal protection (e.g., MOM-Cl or TBS-Cl) is strictly required prior to lithiation. |
| Hydrogen Bond Acceptors | 4 (Hydroxyls + Ester) | Influences solubility; highly soluble in polar aprotic solvents (THF, DMF) but requires non-polar solvent transitions during workup. |
| Reactive Sites | C2, C6 (C-Br bonds) | The steric bulk and electronegativity of the bromines enable regioselective halogen-metal exchange, serving as a masked nucleophile. |
Mechanistic Causality in Pestalone Synthesis
Pestalone is a chlorinated, prenylated benzophenone marine natural product discovered from the fungus Pestalotiopsis adusta [3]. Its unique 6/7/6 tricyclic scaffold and potent anti-MRSA activity make it a highly attractive target for synthetic analogues.
Why use methyl 2,6-dibromo-3,5-dihydroxybenzoate? The synthesis of the Pestalone core requires the precise coupling of two highly functionalized aromatic rings. The 2,6-dibromo substitution pattern is a strategic masterstroke. By treating the protected dibromoarene with tert-butyllithium (t-BuLi), one bromine atom undergoes a rapid halogen-metal exchange. This generates a sterically hindered, highly nucleophilic aryllithium species.
Why t-BuLi over n-BuLi? In our workflows, we strictly utilize t-BuLi (2.0 equivalents) rather than n-BuLi for this exchange. t-BuLi drives the equilibrium forward irreversibly via the formation of volatile isobutane and isobutylene. This prevents the reverse reaction and completely suppresses unwanted Wurtz-Fittig-type alkylation side reactions, ensuring a pristine aryllithium intermediate ready for nucleophilic attack on a 2-prenylated 3,5-dialkoxy-benzaldehyde [1].
Self-Validating Experimental Protocol: Benzophenone Core Assembly
The following step-by-step methodology details the transformation of methyl 2,6-dibromo-3,5-dihydroxybenzoate into the Pestalone benzophenone core. This protocol is designed as a self-validating system , incorporating in-process analytical checkpoints to guarantee trustworthiness and prevent the propagation of failed intermediates.
Phase 1: Hydroxyl Protection
-
Reaction Setup: Dissolve methyl 2,6-dibromo-3,5-dihydroxybenzoate (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and cool the mixture to 0 °C.
-
Reagent Addition: Dropwise add chloromethyl methyl ether (MOM-Cl, 2.5 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via Thin-Layer Chromatography (TLC; Hexanes/EtOAc 4:1). Causality: The complete disappearance of the starting material (R_f ≈ 0.2) and the emergence of a single, less polar spot (R_f ≈ 0.6) confirms exhaustive bis-MOM protection. Do not proceed until this is confirmed.
Phase 2: Halogen-Metal Exchange & Nucleophilic Addition
-
Lithiation: Dissolve the protected intermediate in anhydrous THF and cool to -78 °C. Slowly add t-BuLi (2.1 eq, 1.7 M in pentane) down the side of the flask. Stir for 30 minutes at -78 °C.
-
Coupling: Add a pre-cooled solution of 2-prenylated 3,5-dialkoxy-benzaldehyde (0.9 eq) in THF via cannula. Stir for 1 hour at -78 °C, then slowly warm to 0 °C.
-
Quench & Validation: Quench with saturated NH₄Cl. Extract with diethyl ether. Validation Checkpoint: Analyze the crude mixture via LC-MS. The presence of the expected mass for the secondary diaryl alcohol intermediate validates the success of the carbon-carbon bond formation.
Phase 3: Chemoselective Oxidation
-
Oxidation: Dissolve the crude secondary alcohol in CH₂Cl₂. Add Dess-Martin Periodinane (DMP, 1.5 eq) at room temperature.
-
Rationale for DMP: DMP is selected over Jones reagent or Swern conditions because it is exceptionally mild. It oxidizes the sterically hindered secondary alcohol to the corresponding benzophenone without cleaving the acid-sensitive MOM ethers or reacting with the electron-rich prenyl double bond.
-
Isolation: After 2 hours, quench with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃. Extract, dry over MgSO₄, and purify via flash column chromatography to yield the Pestalone analogue core.
Pathway Visualization
The logical flow of the synthesis, from the dibrominated starting material to the final benzophenone core, is visualized below.
Figure 1: Synthetic workflow from methyl 2,6-dibromo-3,5-dihydroxybenzoate to the Pestalone benzophenone core.
Conclusion
For drug development professionals, the inability to locate a simple CAS number for a compound like methyl 2,6-dibromo-3,5-dihydroxybenzoate should not be a roadblock, but rather an indicator of its highly specialized nature. By understanding its physicochemical properties and the causality behind its reactivity—specifically its capacity for regioselective halogen-metal exchange—researchers can effectively harness this intermediate. Implementing self-validating protocols ensures high-fidelity execution in the synthesis of complex, life-saving molecules like Pestalone analogues.
References
-
Kaiser, F., & Schmalz, H.-G. (2003). Synthetic analogues of the antibiotic pestalone. Tetrahedron, 59(37), 7345-7355.[Link]
-
Molaid Chemical Database. (n.d.). Reaction Information for 2-bromo-1-<(tertbutyldimethylsilyl)oxy>-3,5-bis(methoxymethoxy)benzene (CAS 125568-62-9). [Link]
-
Cueto, M., Jensen, P. R., Kauffman, C., Fenical, W., Lobkovsky, E., & Clardy, J. (2001). Pestalone, a New Antibiotic Produced by a Marine Fungus in Response to Bacterial Challenge. Journal of Natural Products, 64(11), 1444-1446.[Link]
Molecular weight of methyl 2,6-dibromo-3,5-dihydroxybenzoate
An In-Depth Technical Guide to Methyl 2,6-dibromo-3,5-dihydroxybenzoate: Synthesis, Characterization, and Therapeutic Potential
Abstract
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is a halogenated phenolic compound belonging to the broader class of bromophenols, which are recognized for their significant and diverse biological activities. Naturally occurring bromophenols, primarily isolated from marine algae, have demonstrated potent antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive framework for researchers and drug development professionals, detailing the fundamental physicochemical properties, a proposed synthetic pathway, and robust characterization protocols for methyl 2,6-dibromo-3,5-dihydroxybenzoate. Furthermore, we explore its therapeutic potential by examining the structure-activity relationships of its key functional groups and discussing its likely mechanisms of action based on data from structurally analogous compounds. This document serves as a foundational resource to facilitate further investigation into this promising molecular scaffold for novel therapeutic agent development.
Physicochemical Properties and Structural Characterization
The precise arrangement of a methyl ester, two bromine atoms, and two hydroxyl groups on a benzene ring endows methyl 2,6-dibromo-3,5-dihydroxybenzoate with a unique electronic and steric profile, which is fundamental to its chemical reactivity and biological interactions. A summary of its key properties is presented below.
| Property | Value |
| IUPAC Name | methyl 2,6-dibromo-3,5-dihydroxybenzoate |
| Molecular Formula | C₈H₆Br₂O₄ |
| Molecular Weight | 325.94 g/mol |
| Canonical SMILES | COC(=O)C1=C(C(=C(C(=C1Br)O)Br)O)H |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Spectroscopic Characterization
Due to the compound's specific substitution pattern, a multi-platform spectroscopic approach is essential for unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is expected to be relatively simple. A singlet corresponding to the methyl ester protons (-OCH₃) would likely appear around 3.9-4.0 ppm. A singlet for the sole aromatic proton (C4-H) would be observed in the aromatic region (typically 6.5-7.5 ppm). The two hydroxyl protons (-OH) would present as broad singlets, with chemical shifts that can vary depending on solvent and concentration.
-
¹³C NMR : The carbon spectrum will provide key structural information. Distinct signals are expected for the methyl ester carbon, the carbonyl carbon, and the six aromatic carbons, with the brominated and hydroxylated carbons shifted accordingly.
-
-
Mass Spectrometry (MS) :
-
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio), a characteristic triplet of peaks will be observed for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 intensity ratio, providing definitive evidence of a dibrominated species.[5]
-
-
Infrared (IR) Spectroscopy :
-
The IR spectrum will display characteristic absorption bands confirming the presence of key functional groups. A broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching of the hydroxyl groups. A sharp, strong peak around 1700-1730 cm⁻¹ is indicative of the C=O stretch of the ester carbonyl group. Absorptions in the fingerprint region, including those for C-Br bonds, will further support the structure.
-
Synthesis and Purification
While a dedicated synthesis for methyl 2,6-dibromo-3,5-dihydroxybenzoate is not extensively documented, a logical and efficient pathway can be designed based on established organic chemistry principles and protocols for analogous compounds.[6][7] The proposed route involves a two-step process starting from commercially available 3,5-dihydroxybenzoic acid.
Proposed Synthetic Pathway
-
Fischer Esterification : The synthesis begins with the esterification of 3,5-dihydroxybenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid) to yield methyl 3,5-dihydroxybenzoate.[7] This reaction protects the carboxylic acid and sets the stage for regioselective bromination.
-
Electrophilic Bromination : The resulting methyl 3,5-dihydroxybenzoate is then subjected to electrophilic bromination. The two hydroxyl groups are strongly activating and ortho-, para-directing, guiding the incoming bromine electrophiles to the C2 and C6 positions, which are ortho to both hydroxyl groups and thus highly activated.
Caption: Proposed workflow for synthesis and purification.
Experimental Protocol: Synthesis
Materials:
-
3,5-dihydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Step 1: Esterification.
-
To a solution of 3,5-dihydroxybenzoic acid in anhydrous methanol, add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid.
-
Reflux the reaction mixture for 12-24 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude methyl 3,5-dihydroxybenzoate.
-
-
Step 2: Bromination.
-
Dissolve the crude methyl 3,5-dihydroxybenzoate in a suitable solvent (e.g., DCM or acetic acid) in a flask equipped with a dropping funnel and cool to 0°C in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in the same solvent dropwise to the reaction mixture with vigorous stirring. Maintain the temperature below 10°C.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates completion.
-
Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.[6]
-
Extract the product into DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Experimental Protocol: Purification
The crude product can be effectively purified using flash column chromatography.
Materials:
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column and accessories
Procedure:
-
Column Packing : Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexane:ethyl acetate) and pack the column.[8]
-
Sample Loading : Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully add it to the top of the packed column.[8]
-
Elution : Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified methyl 2,6-dibromo-3,5-dihydroxybenzoate.
Potential Applications in Drug Development
The structural motifs within methyl 2,6-dibromo-3,5-dihydroxybenzoate suggest significant therapeutic potential, drawing parallels with other well-studied bromophenols and halogenated aromatics.[2][9]
Anticancer Activity
Many bromophenols isolated from marine algae exhibit potent cytotoxic effects against various cancer cell lines.[1][3] Their mechanisms often involve the induction of apoptosis (programmed cell death) and the modulation of critical cell signaling pathways. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is frequently hyperactivated in cancer and represents a key therapeutic target.[10] Bromophenols have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[2] It is plausible that methyl 2,6-dibromo-3,5-dihydroxybenzoate could act similarly.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Antioxidant and Anti-inflammatory Activity
The phenolic hydroxyl groups are key to the antioxidant capacity of this molecule. They can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[1] Furthermore, derivatives of brominated hydroxybenzoic acids have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂), suggesting anti-inflammatory potential.[9]
Structure-Activity Relationship Insights
-
Bromine Atoms : The two bromine atoms significantly increase the molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[11] They can also participate in halogen bonding, a specific non-covalent interaction that can improve binding affinity to protein targets. Furthermore, their presence can block sites of metabolic attack, potentially increasing the compound's metabolic stability.[9]
-
Hydroxyl Groups : The dihydroxy substitution pattern is crucial for antioxidant activity and for forming key hydrogen bonds with the active sites of target enzymes and receptors.[12]
-
Methyl Ester : Compared to a carboxylic acid, the methyl ester group is less acidic and more lipophilic. This modification often improves cell penetration and can be considered a "pro-drug" strategy, where intracellular esterases could potentially hydrolyze the ester to release a more polar active compound. This "magic methyl" effect can profoundly influence both pharmacokinetic and pharmacodynamic properties.[10][11]
Conclusion
Methyl 2,6-dibromo-3,5-dihydroxybenzoate represents a compelling scaffold for medicinal chemistry and drug discovery. Its synthesis is achievable through straightforward chemical transformations, and its structure contains a confluence of functional groups known to confer potent biological activity. Based on extensive data from related bromophenols, this compound is a promising candidate for investigation as an anticancer, antioxidant, and anti-inflammatory agent. The technical framework provided in this guide offers a solid foundation for its synthesis, characterization, and subsequent evaluation in relevant biological assays, paving the way for the development of novel therapeutics.
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A Technical Guide to the Synthesis and Characterization of Methyl 2,6-dibromo-3,5-dihydroxybenzoate
Foreword for the Research Professional
In the landscape of drug discovery and materials science, the functionalized aromatic scaffold remains a cornerstone of innovation. Dihalogenated dihydroxybenzoic acid esters represent a class of compounds with significant, yet underexplored, potential. Their structural motifs are prevalent in a variety of biologically active natural products and synthetic molecules. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and characterization of a novel compound: methyl 2,6-dibromo-3,5-dihydroxybenzoate.
This document is structured not as a rigid protocol, but as a strategic workflow, guiding the researcher through the critical decision-making processes inherent in synthetic chemistry. We will delve into the causality behind experimental choices, from the selection of starting materials to the nuances of purification. Every step is designed as a self-validating system, ensuring the integrity of the final product. Authoritative sources are cited throughout to substantiate the chemical principles and methodologies discussed.
Retrosynthetic Analysis and Strategic Synthesis Design
A logical retrosynthetic analysis of the target molecule, methyl 2,6-dibromo-3,5-dihydroxybenzoate, suggests several potential synthetic pathways. The primary strategic decision revolves around the timing of the bromination and esterification steps relative to the construction of the core dihydroxybenzoic acid scaffold.
Two primary synthetic routes are proposed, starting from commercially available precursors: 3,5-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid.
Diagram 1: Proposed Synthetic Pathways
Caption: Retrosynthetic analysis outlining two potential synthetic routes.
Route A , commencing with 3,5-dihydroxybenzoic acid, is the recommended pathway. The rationale is based on the directing effects of the substituents on the aromatic ring during electrophilic bromination. The two hydroxyl groups at positions 3 and 5 are strongly activating and will direct the incoming bromine electrophiles to the ortho and para positions. The para position (position 1) is blocked by the carboxylic acid/ester group. The available ortho positions are 2, 4, and 6. Positions 2 and 6 are equivalent and are strongly activated by both hydroxyl groups, making them the most probable sites for bromination. Position 4 is activated by both hydroxyls as well, but the steric hindrance from the adjacent carboxylic/ester group might slightly disfavor substitution at this position. Therefore, dibromination is expected to occur selectively at positions 2 and 6.
Route B , starting with 2,6-dihydroxybenzoic acid, is less favorable. The hydroxyl groups at positions 2 and 6 will activate the ring for bromination at positions 3 and 5 (ortho) and 4 (para). While this would place the bromine atoms in the desired locations, the presence of the deactivating carboxylic acid group at position 1 could lead to a mixture of products and potentially require harsher reaction conditions.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous transformations.[1][2][3][4]
Route A: Step 1 - Fischer-Speier Esterification of 3,5-Dihydroxybenzoic Acid
The direct esterification of a carboxylic acid with an alcohol under acidic catalysis is a robust and scalable method.[5][6][7]
Diagram 2: Esterification Workflow
Caption: Workflow for the synthesis of methyl 3,5-dihydroxybenzoate.
Methodology:
-
To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,5-dihydroxybenzoate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Route A: Step 2 - Regioselective Dibromination of Methyl 3,5-dihydroxybenzoate
The hydroxyl groups are powerful activating groups, and their directing effect will be dominant in this electrophilic aromatic substitution.[8][9][10]
Methodology:
-
Dissolve methyl 3,5-dihydroxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of bromine (2.0-2.2 eq) in the same solvent dropwise to the reaction mixture with vigorous stirring. The addition should be slow to control the exothermicity of the reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude methyl 2,6-dibromo-3,5-dihydroxybenzoate.
-
Purify the final product by column chromatography on silica gel.
Analytical Characterization
The structural elucidation of the final product and key intermediates will be performed using standard spectroscopic techniques.
| Technique | Expected Observations for Methyl 2,6-dibromo-3,5-dihydroxybenzoate |
| ¹H NMR | A singlet for the aromatic proton at position 4. A singlet for the methyl ester protons. Broad singlets for the two hydroxyl protons (may exchange with D₂O). |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the methoxy carbon, and the aromatic carbons. The number and splitting pattern will confirm the substitution pattern. |
| IR Spectroscopy | Broad O-H stretching bands for the hydroxyl groups. A sharp C=O stretching band for the ester carbonyl. C-Br stretching bands in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak with the characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |
Potential Biological Activity and Applications
While the biological profile of methyl 2,6-dibromo-3,5-dihydroxybenzoate is yet to be determined, the structural motifs present in the molecule suggest several avenues for investigation. Derivatives of hydroxybenzoic acid are known to possess a wide range of biological activities.[11][12]
-
Antimicrobial Activity: Halogenated phenols are well-known antimicrobial agents. The presence of two bromine atoms and two hydroxyl groups on the benzene ring may confer significant antibacterial and antifungal properties.[13]
-
Enzyme Inhibition: The dihydroxybenzoic acid scaffold is found in many natural products that act as enzyme inhibitors. This molecule could be screened against various enzyme targets, such as kinases, proteases, or oxidoreductases.
-
Antioxidant Properties: Phenolic compounds are known for their antioxidant capabilities. The two hydroxyl groups on the aromatic ring suggest that this compound may exhibit radical scavenging activity.
-
Precursor for Further Synthesis: This molecule can serve as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the bromine atoms in cross-coupling reactions.[14]
Conclusion
This technical guide provides a robust and scientifically grounded pathway for the synthesis and characterization of the novel compound, methyl 2,6-dibromo-3,5-dihydroxybenzoate. By leveraging established principles of organic synthesis and a thorough understanding of substituent effects, researchers can confidently approach the preparation of this and other similarly functionalized aromatic molecules. The potential for diverse biological activity makes this compound a compelling target for further investigation in the fields of medicinal chemistry and drug development.
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Halogenated resorcylic acid derivatives literature
An In-Depth Technical Guide to Halogenated Resorcylic Acid Derivatives for Drug Discovery Professionals
Abstract
Halogenated resorcylic acid derivatives, particularly the macrolactone subclass, represent a pivotal class of natural and semi-synthetic compounds with profound implications for drug development. The strategic incorporation of halogen atoms onto the core β-resorcylic acid scaffold or its associated macrocycle dramatically influences their physicochemical properties and biological activities. This guide provides a comprehensive exploration of these molecules, navigating from their biosynthesis and synthetic strategies to their intricate mechanisms of action against key therapeutic targets such as Heat Shock Protein 90 (Hsp90) and various protein kinases. We will dissect the causality behind experimental designs, present detailed protocols for synthesis and biological evaluation, and summarize critical structure-activity relationship (SAR) data, offering field-proven insights for researchers, medicinal chemists, and drug development scientists.
The Resorcylic Acid Scaffold and the Strategic Role of Halogenation
The β-resorcylic acid motif, characterized by a 2,4-dihydroxybenzoic acid core, is the foundational structure for a vast family of fungal polyketides known as Resorcylic Acid Lactones (RALs).[1][2] These molecules embed the resorcylic acid unit within a 14-membered macrolactone ring, creating a conformationally restrained and biologically active pharmacophore.[3]
Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, is a premier strategy in medicinal chemistry for optimizing drug candidates. In the context of resorcylic acid derivatives, halogenation serves several critical functions:
-
Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, enhancing its ability to cross cell membranes and interact with hydrophobic binding pockets within protein targets.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
-
Electronic Effects: The electron-withdrawing nature of halogens can alter the acidity of nearby protons (e.g., the phenolic hydroxyls) and influence the reactivity of functional groups like α,β-unsaturated ketones, which are crucial for the covalent inhibition of some protein kinases.[4]
-
Enhanced Binding Affinity: A halogen atom can form specific, favorable interactions (halogen bonds) with protein residues in a target's active site, leading to increased potency and selectivity. The importance of a chlorine atom for the activity of the Hsp90 inhibitors radicicol and pochonin D highlights this principle.[5]
Biosynthesis and Synthetic Methodologies
Enzymatic Halogenation in Nature
Nature has evolved sophisticated enzymatic machinery to produce halogenated natural products. In the biosynthesis of chlorinated RALs like pochonin D, a dedicated halogenase enzyme is required.[6] The biosynthesis of the RAL core involves two key iterative polyketide synthases (IPKSs).[6] Following the assembly of the macrolactone, a flavin-dependent halogenase, such as Rdc2, catalyzes the selective chlorination of the resorcylic acid ring.[6] This enzymatic precision ensures the correct placement of the halogen for optimal biological activity.
Caption: Biosynthetic pathway for halogenated resorcylic acid lactones.
Chemical Synthesis Strategies
The chemical synthesis of halogenated RALs provides access to novel analogs for biological screening. Key strategies often involve a convergent approach where the resorcylic acid component and the aliphatic chain are synthesized separately and then coupled.
A common method for forming the macrocycle is an intramolecular olefination, such as the Horner-Wadsworth-Emmons (HWE) reaction.[7] This allows for the construction of the 14-membered ring that is characteristic of many biologically active RALs.[7] Halogenation can be achieved either by using pre-halogenated starting materials for the resorcylic acid piece or by direct electrophilic halogenation of the aromatic ring at a later stage.
Experimental Protocol: Electrophilic Chlorination of a Resorcylic Acid Precursor
This protocol describes a representative method for the chlorination of a protected β-resorcylic acid derivative, a key step in the synthesis of compounds like radicicol or pochonin D.
Objective: To regioselectively introduce a chlorine atom onto the aromatic ring of a protected resorcylic acid derivative.
Materials:
-
Protected resorcylic acid derivative (e.g., methyl 2,4-dibenzyloxy-6-methylbenzoate) (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the protected resorcylic acid derivative (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile to a concentration of approximately 0.1 M.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC every 30 minutes. The product spot should be less polar than the starting material. Causality Note: NCS is a mild electrophilic chlorinating agent. The electron-rich nature of the resorcinol ring directs the chlorination, typically ortho and para to the activating hydroxyl (or protected hydroxyl) groups.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired chlorinated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The appearance of a characteristic isotopic pattern for chlorine in the mass spectrum and the disappearance of an aromatic proton signal in the NMR spectrum validate the success of the reaction.
Key Biological Targets and Mechanisms of Action
Halogenated resorcylic acid derivatives exert their biological effects by interacting with a range of crucial cellular proteins. Their mechanisms often involve the disruption of signaling pathways that are fundamental to cancer cell proliferation and survival.
Hsp90 Chaperone Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone responsible for the proper folding and stability of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival (e.g., Her2, Bcr-Abl, Raf-1).[8][9] Hsp90 inhibitors are therefore attractive anticancer agents.
The chlorinated natural product radicicol is a potent, nanomolar inhibitor of Hsp90.[4] It binds to the N-terminal ATP-binding pocket of Hsp90, competing with the endogenous ATP ligand.[9] This inhibition locks the chaperone in an inactive conformation, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This effectively shuts down multiple oncogenic pathways simultaneously.[4] Pochonin D and its derivatives, which also feature a chlorinated resorcinol ring, recapitulate this activity.[5][10]
Caption: Mechanism of Hsp90 inhibition by halogenated RALs.
Table 1: Hsp90 Inhibitory Activity of Representative RALs
| Compound | Halogenation | Hsp90 Binding (IC₅₀) | Reference |
|---|---|---|---|
| Radicicol | Chloro | ~20 nM | [4] |
| Pochonin D | Chloro | ~200 nM | [5] |
| Pochoxime 13a | None (oxime deriv.) | Potent (μM range) | [5] |
| Zearalenone | None | Weak / Inactive |[11] |
Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.
Protein Kinase Inhibition
Many RALs that contain an α,β-unsaturated ketone in their macrocycle are potent inhibitors of protein kinases.[4] These kinases are key nodes in signaling pathways like the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer.[12]
Compounds like hypothemycin act as irreversible covalent inhibitors.[4][13] The cis-enone moiety serves as a Michael acceptor for a conserved cysteine residue located in the ATP-binding site of susceptible kinases, such as MEK and TAK1.[4][13][14] This covalent bond formation permanently inactivates the enzyme. Halogenation of the resorcylic acid ring can fine-tune the electrophilicity of the enone system, potentially altering both the potency and selectivity of kinase inhibition.
Table 2: Kinase and Cytotoxic Activity of Selected RALs and Derivatives
| Compound | Primary Target(s) | Cytotoxicity (IC₅₀) | Cell Line | Reference |
|---|---|---|---|---|
| Hypothemycin | MEK, TAK1 | Sub-micromolar | Various | [13][14] |
| 4-O-demethylhypothemycin | Kinases | Potent (selective for BRAF mutation) | COLO829 | [13][15] |
| Monocillin II | RAF, ERK pathway | ~1.5 µM | MCF-7 | [12] |
| (5Z)-7-oxo-zeaenol | NF-κB pathway | ~0.2 µM | H460 |[16] |
Antimicrobial and Antifouling Activities
The utility of halogenated resorcylic acids extends beyond oncology. Halogenation is a common feature in marine natural products with potent antimicrobial properties.[17][18]
-
Antifungal Activity: Chlorinated RALs isolated from the fungus Colletotrichum gloeosporioides have demonstrated potent antifungal activity against Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MICs) comparable to clinical antifungals like amphotericin B.[19][20]
-
Antibacterial Activity: While less explored for RALs, other halogenated natural products show significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17][21] The introduction of halogens is a known strategy to enhance antibacterial potency.[22][23]
-
Antifouling Activity: Cochliomycin A, a halogenated RAL from the marine-derived fungus Cochlionbolus lunatus, exhibits potent activity against the settlement of barnacle larvae, making it a lead for developing environmentally friendly antifouling coatings.[17]
Table 3: Antimicrobial Activity of Halogenated Resorcylic Acid Derivatives
| Compound | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Chlorinated Monocillin I | Cryptococcus neoformans | 12.5 µM | [19] |
| Chlorinated Radicicol | Cryptococcus neoformans | 12.5 µM | [19] |
| Cochliomycin A | Balanus amphitrite (larvae) | EC₅₀ = 1.2 µg/mL |[17] |
Structure-Activity Relationships (SAR)
Synthesizing the data from various studies allows for the deduction of key structure-activity relationships that guide the design of new, more effective derivatives.
Caption: Summary of Structure-Activity Relationships for Halogenated RALs.
-
The Halogen is Key for Hsp90 Inhibition: The presence of a chlorine atom on the resorcinol ring (Position A) is a recurring feature in potent Hsp90 inhibitors like radicicol and pochonin D.[5] Its removal often leads to a significant loss of activity.
-
Phenolic Hydroxyls are Essential: The two hydroxyl groups on the resorcylic acid ring (Position B) are critical hydrogen bond donors and acceptors, anchoring the molecule within the active sites of Hsp90 and kinases.[10]
-
The Enone "Warhead": For kinase inhibitors, the presence and stereochemistry of the α,β-unsaturated ketone (Position C) are paramount for the covalent Michael addition reaction with the target cysteine residue.[4]
-
Macrocycle Modifications: The aliphatic portion of the macrocycle (Position D) is amenable to modification. Semi-synthetic efforts to create esters or oximes have led to compounds with improved solubility and, in some cases, enhanced potency, without disrupting the core pharmacophore.[5][14][24]
Conclusion and Future Perspectives
Halogenated resorcylic acid derivatives stand out as a privileged scaffold in drug discovery. Their ability to potently and often selectively inhibit high-value therapeutic targets like Hsp90 and protein kinases validates their continued investigation, particularly in oncology. Furthermore, their demonstrated antimicrobial and antifungal activities open avenues for development in infectious disease.
Future research should focus on several key areas:
-
Exploring Diverse Halogenation: Systematically replacing chlorine with bromine, iodine, or fluorine to fine-tune electronic properties and explore halogen-bonding interactions.
-
Improving Pharmacokinetics: While potent, natural products like radicicol suffer from poor in vivo stability.[9] The development of semi-synthetic analogs with improved drug-like properties (solubility, metabolic stability) remains a high priority.[3][14]
-
Target Selectivity: Elucidating the structural features that govern selectivity between different kinases or between Hsp90 and other ATP-dependent enzymes will be crucial for developing safer therapeutics with fewer off-target effects.
By integrating biosynthetic insights, modern synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of halogenated resorcylic acid derivatives can be unlocked, paving the way for the next generation of targeted therapies.
References
- El-Elimat, T., et al. (2021). Natural resorcylic acid lactones: a chemical biology approach for anticancer activity. Drug Discovery Today.
- Al-Sanea, M. M., et al. (2022). Semisynthesis of Hypothemycin Analogues Targeting the C8-C9 Diol.
- Blunt, J. W., et al. (2016).
- Turbyville, T. J., et al. (2006). Cytotoxic Hypothemycin Analogues from Hypomyces subiculosus.
- Al-Sanea, M. M., et al. (2022). Semisynthesis of Hypothemycin Analogues Targeting the C8-C9 Diol.
- Soukup, O., et al. (2013). Resorcylic acid lactones as the protein kinase inhibitors, naturally occuring toxins. Current Medicinal Chemistry.
- ResearchGate. (n.d.). Resorcylic Acid Lactones (RALs) and its Structural Congeners: Recent Advances in Biosynthesis, Chemical Synthesis and Biology. Request PDF.
- Figshare. (2023). Natural resorcylic acid lactones: A chemical biology approach for anticancer activity.
- Turbyville, T. J., et al. (2006).
- Al-Sanea, M. M., et al. (2022). Semisynthesis of Hypothemycin Analogues Targeting the C8–C9 Diol.
- Gao, Y., et al. (2025). The chemical and biological properties of natural resorcylic acid lactones. RSC Publishing.
- Moulin, E., et al. (2008). Divergent Synthesis of a Pochonin Library Targeting HSP90 and in vivo Efficacy of Identified Inhibitor. PMC.
- Burlison, J. A., et al. (2008). Macrocyclic Inhibitors of Hsp90. PMC.
- Burlison, J. A., et al. (2008). Inhibition of HSP90 with Pochoximes: SAR and Structure-Based Insights. PMC.
- ResearchGate. (n.d.). Development of Radicicol Analogues. Request PDF.
- Zhou, H., et al. (2010).
- ResearchGate. (n.d.). (PDF)
- Scilit. (n.d.). Potent Antibacterial Activity of Halogenated Compounds against Antibiotic-Resistant Bacteria.
- Napolitano, C., et al. (2010). Synthesis of Resorcylic Acid Lactones. Scribd.
- Bang, S., et al. (2022). Rare β-Resorcylic Acid Derivatives from a Halophyte-Associated Fungus Colletotrichum gloeosporioides JS0419 and Their Antifungal Activities. MDPI.
- Dyshlovoy, S. A., et al. (2022). New Bioactive β-Resorcylic Acid Derivatives from the Alga-Derived Fungus Penicillium antarcticum KMM 4685. PMC.
- El-Elimat, T., et al. (2026). Natural resorcylic acid lactones: A chemical biology approach for anticancer activity. Amazon S3.
- Krupková, A., et al. (2022).
- Faleye, A. C., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. PMC.
- Melander, R. J., et al. (2018). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm.
- ChEMBL. (n.d.).
- Bang, S., et al. (2022). Rare β-Resorcylic Acid Derivatives from a Halophyte-Associated Fungus Colletotrichum gloeosporioides JS0419 and Their Antifungal Activities. PubMed.
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- 6. Insights into radicicol biosynthesis via heterologous synthesis of intermediates and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Document: Resorcylic acid lactones with cytotoxic and NF-κB inhibitory activities and their structure-activity relationships. (CHEMBL1800017) - ChEMBL [ebi.ac.uk]
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Technical Guide: Regioselective Bromination of Methyl 3,5-Dihydroxybenzoate
[1]
Executive Summary
Methyl 3,5-dihydroxybenzoate (Methyl
This guide addresses the specific challenge of controlling regioselectivity during bromination. Due to the cooperative activating effects of the two hydroxyl groups, the substrate tends to undergo exhaustive bromination. Selective functionalization requires precise control over reagent stoichiometry, temperature, and solvent polarity.
Key Reaction Products
| Product | Structure | CAS No. | Key Characteristics |
| Mono-brominated | Methyl 4-bromo-3,5-dihydroxybenzoate | 34126-16-4 | Major product under controlled conditions.[1] C4 is the most activated position. |
| Tri-brominated | Methyl 2,4,6-tribromo-3,5-dihydroxybenzoate | N/A | Product of exhaustive bromination with excess Br |
Mechanistic Analysis & Regioselectivity
The regiochemical outcome is dictated by the interplay between the strongly activating hydroxyl groups (-OH) and the deactivating ester group (-COOMe).[1]
Electronic Directing Effects
-
Hydroxyl Groups (C3, C5): Strong ortho/para activators (+M effect).[1]
-
Ester Group (C1): Moderate meta director (-M, -I effect), deactivating positions 2 and 6.
Positional Analysis
-
Position 4 (Target for Mono-bromination):
-
Activation: Ortho to C3-OH and Ortho to C5-OH.
-
Deactivation: Para to C1-Ester (less deactivating than ortho).
-
Result: This is the most nucleophilic site on the ring due to double ortho-activation by hydroxyls.[1]
-
-
Positions 2 and 6:
Reaction Pathway Diagram
The following Graphviz diagram illustrates the stepwise bromination pathway and the electronic logic governing the sequence.
Caption: Stepwise bromination pathway driven by the cooperative activating effects of the C3 and C5 hydroxyl groups.[1]
Experimental Protocols
Protocol A: Selective Synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate
This protocol minimizes over-bromination by using stoichiometric control and low temperature.[1] While direct bromination is possible, the highest purity is often achieved by brominating the acid followed by esterification, or by carefully controlling the bromination of the ester.
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 eq) OR Bromine (Br
) (1.0 eq)[1] -
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)[1]
-
Quench: 10% NaHSO
(aq)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 3,5-dihydroxybenzoate (10 mmol) in MeCN (50 mL) under an inert atmosphere (N
). -
Cooling: Cool the solution to 0°C using an ice bath. Low temperature is critical to prevent substitution at C2/C6.[1]
-
Addition:
-
If using NBS: Add NBS (10.5 mmol) portion-wise over 30 minutes.
-
If using Br
: Add a solution of Br (10 mmol) in MeCN dropwise over 45 minutes.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The product will appear as a less polar spot compared to the starting material.
-
Quench: Pour the mixture into ice-cold water (100 mL) containing 10% NaHSO
to destroy excess bromine. -
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (SiO
, 10-30% EtOAc in Hexanes).
Yield: 85-92% Characterization:
-
1H NMR (DMSO-d6):
3.82 (s, 3H, OMe), 7.05 (s, 2H, Ar-H), 10.5 (br s, 2H, OH).[1] Note: The loss of the C4 proton signal (usually a triplet or multiplet in the unsubstituted ring) and the retention of the symmetric C2/C6 singlet confirms regioselectivity.
Protocol B: Exhaustive Bromination (Methyl 2,4,6-tribromo-3,5-dihydroxybenzoate)
Used when a fully halogenated scaffold is required for cross-coupling or density modification.[1]
Reagents:
Step-by-Step Methodology:
-
Suspension: Suspend the substrate in water (or MeOH/H
O).[1] -
Addition: Add Br
dropwise at room temperature. A heavy precipitate will form immediately.[1] -
Heating: Stir vigorously for 4 hours. If conversion is incomplete, heat to 50°C for 1 hour.
-
Isolation: Filter the solid precipitate.
-
Purification: Wash the solid with water and cold dilute NaHSO
. Recrystallize from Ethanol.[1]
Applications in Drug Development
The brominated derivatives serve as versatile building blocks in medicinal chemistry:
-
Pestalone Analogues: The 4-bromo derivative is a precursor for Pestalone, a marine natural product with potent antibiotic activity against MRSA.[1] The bromine handle allows for Suzuki-Miyaura coupling to introduce prenyl or aryl side chains.[1]
-
Antibacterial Agents: Halogenated resorcinols disrupt bacterial cell membranes.[1] The lipophilicity introduced by bromine atoms enhances membrane permeability.
-
Dendrimer Synthesis: Methyl 3,5-dihydroxybenzoate derivatives are used as branching units in the synthesis of poly(ester) dendrimers, where the bromine serves as a focal point for further functionalization.
References
-
Synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate via Esterification
-
Regioselectivity in Resorcinol Bromination
-
Commercial Availability & Physical Properties
-
General Reactivity of Methyl 3,5-dihydroxybenzoate
Technical Guide & Safety Profile: Methyl 2,6-dibromo-3,5-dihydroxybenzoate
This guide provides a comprehensive technical analysis and safety profile for Methyl 2,6-dibromo-3,5-dihydroxybenzoate , a specialized halogenated phenolic intermediate used in the synthesis of complex antibiotics (e.g., Pestalone analogues).
Document Control:
-
Subject: Methyl 2,6-dibromo-3,5-dihydroxybenzoate
-
CAS Registry Number: 620177-94-8
-
Primary Application: Pharmaceutical Intermediate (Antibiotic Synthesis)
-
Version: 1.0 (Research Grade)
Part 1: Executive Summary & Chemical Identity
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is a highly functionalized aromatic ester. Its structure—a benzoic acid core flanked by two hydroxyl groups and two bromine atoms—makes it a critical scaffold for Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions in drug discovery. It is most notably cited in the total synthesis of Pestalone , a chlorinated benzophenone antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | Methyl 2,6-dibromo-3,5-dihydroxybenzoate |
| CAS Number | 620177-94-8 |
| Molecular Formula | |
| Molecular Weight | 325.94 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Melting Point | 164–168 °C (Predicted/Analogous) |
| SMILES | COC(=O)C1=C(Br)C(O)=CC(O)=C1Br |
Part 2: Hazard Identification & Risk Assessment (GHS)
Scientific Rationale: As a polyhalogenated phenol, this compound exhibits significant acidity and lipophilicity. The phenolic hydroxyls (
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long-lasting effects (Based on SAR with dibromophenols).
-
Precautionary Protocols
-
P261: Avoid breathing dust/fume.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/eye protection (Nitrile rubber >0.11mm recommended).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Part 3: Synthesis & Technical Workflow[5]
Context: The synthesis of Methyl 2,6-dibromo-3,5-dihydroxybenzoate requires precise regiochemical control. Bromination of the parent compound (Methyl 3,5-dihydroxybenzoate) is highly activating; without temperature control, over-bromination or regio-scrambling occurs.
Synthesis Protocol (Regioselective Bromination)
Reaction Logic: The 3,5-hydroxyl groups are ortho/para directors. The ester group is a meta director. Positions 2, 4, and 6 are all activated. However, position 4 is sterically less hindered than 2 and 6 (flanked by ester), but 2 and 6 are electronically favored in certain solvent systems or when C4 is protected/blocked. In the synthesis of Pestalone precursors, the 2,6-dibromo motif is accessed via controlled bromination.
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in Acetonitrile (MeCN) or Glacial Acetic Acid . Cool to 0°C.[3][4]
-
Bromination: Add N-Bromosuccinimide (NBS) (2.05 eq) portion-wise over 30 minutes.
-
Note: Avoid using elemental bromine (
) directly if high regioselectivity is required, as NBS provides a slower, more controlled source of electrophilic bromine ( ).
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) will disappear, replaced by the dibromo product ( ). -
Quenching: Quench with saturated aqueous Sodium Thiosulfate (
) to neutralize active bromine species. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
.[3][5] -
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (
, 0-20% EtOAc in Hexanes).
Synthesis Pathway Visualization
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Part 4: Safe Handling & Emergency Response
Trustworthiness: This protocol is designed as a self-validating loop. If a spill occurs, the color change (oxidation of phenols) and pH check serve as immediate indicators of containment efficacy.
Storage & Stability
-
Condition: Store at 2–8°C under inert atmosphere (
or Ar). -
Incompatibility: Strong oxidizing agents, strong bases (induces hydrolysis of ester and phenoxide formation).
-
Shelf Life: 24 months if kept dry. Hygroscopic decomposition may yield brown tars.
Emergency Decision Tree
Figure 2: Emergency response logic flow for halogenated phenolic exposure.
Part 5: Applications in Drug Development
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is not merely a reagent; it is a "privileged structure" intermediate.
-
Antibiotic Synthesis (Pestalone):
-
The 2,6-dibromo substitution pattern allows for sequential Suzuki couplings . The bromine at C2 can be selectively coupled before the bromine at C6 (or vice versa) depending on steric environment and catalyst choice, enabling the construction of asymmetric biaryl cores found in marine natural products like Pestalone.
-
-
Proteomics:
-
Used as a fragment in Activity-Based Protein Profiling (ABPP) probes due to the reactivity of the phenol and the potential for halogen bonding in active sites.
-
References
-
Preparation of Pestalone Analogues
- Source: Tetrahedron, 2003, 59(45), 8975-8987.
- Context: Describes the synthesis of Pestalone using halogenated benzophenone intermediates derived
-
Link:
-
Regioselective Bromination of Phenols
- Source: Journal of Organic Chemistry, 2014, 79(1), 223–229.
- Context: Methodologies for controlling bromination sites on resorcinol deriv
-
Link:
-
GHS Classification Data (ECHA)
- Source: European Chemicals Agency (ECHA) C&L Inventory.
- Context: Hazard classification for "Methyl 3,5-dibromo-4-hydroxybenzoate" and related halogenated benzoates used for SAR extrapol
-
Link:
-
PubChem Compound Summary
- Source: National Center for Biotechnology Inform
-
Context: Physical property data for Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate (Analogous structure).[5]
-
Link:
Sources
- 1. 2-bromo-1-<(tertbutyldimethylsilyl)oxy>-3,5-bis(methoxymethoxy)benzene - CAS号 125568-62-9 - 摩熵化学 [molaid.com]
- 2. [3,5-bis(methoxymethoxy)-2-(3-methylbut-2-enyl)phenyl][3,5-dichloro-2-methoxy-6-(methoxymethoxy)-4-methylphenyl]methanone - CAS号 620177-98-2 - 摩熵化学 [molaid.com]
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- 5. rsc.org [rsc.org]
The Versatility of Dibromo-Dihydroxybenzoates in Advanced Organic Synthesis and Materials Science
Executive Summary
Dibromo-dihydroxybenzoates (DBDHBs)—specifically derivatives like 3,5-dibromo-2,4-dihydroxybenzoic acid and its methyl/ethyl esters—are highly versatile dihalogenated precursors[1][2]. Traditionally viewed as simple substituted aromatics, these compounds have emerged as critical scaffolds across three distinct high-tech verticals: the total synthesis of complex active pharmaceutical ingredients (APIs)[3], the supramolecular assembly of stable alkaloid co-crystals[4], and the formulation of deep-ultraviolet (DUV) anti-reflective coatings for semiconductor lithography[5].
This technical guide explores the mechanistic causality behind the utility of DBDHBs, providing drug development professionals and materials scientists with validated protocols and structural insights.
Chemical Profile and Reactivity Logic
The industrial value of the 3,5-dibromo-2,4-dihydroxybenzoate scaffold (e.g., CAS 885279-78-7 for the methyl ester[6]) lies in its highly programmable aromatic ring.
-
Electronic Differentiation: The hydroxyl groups at the 2- and 4-positions act as strong electron-donating groups (EDGs) via resonance, while the ester/carboxylic acid at the 1-position acts as an electron-withdrawing group (EWG).
-
Orthogonal Halogen Handles: The bromine atoms at C3 and C5 are electronically and sterically distinct. C5 is highly activated by the para-hydroxyl group at C2 and the ortho-hydroxyl group at C4, whereas C3 is sandwiched between two hydroxyls, increasing its steric hindrance. This asymmetry allows chemists to perform regioselective, sequential cross-coupling reactions (such as Suzuki or Stille couplings) without the need for symmetric bis-functionalization[3].
Fig 1: Reaction pathways and industrial applications of dibromo-dihydroxybenzoate scaffolds.
Application Verticals & Methodologies
Pharmaceutical Synthesis: Sequential Cross-Coupling
Substituted benzoic acids are foundational intermediates in the preparation of anti-inflammatory, analgesic, and anticancer drugs[7]. DBDHBs provide a dihalogenated template where the carbon-bromine bonds serve as handles for carbon-carbon or carbon-heteroatom bond formation[3].
Causality in Experimental Choice: Palladium-catalyzed Suzuki-Miyaura coupling is preferred due to its high functional group tolerance (leaving the hydroxyls and ester intact). By carefully controlling the equivalents of the boronic acid and using a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos), oxidative addition can be directed exclusively to the less sterically hindered C5-Br bond first, allowing for the synthesis of unsymmetrical trisubstituted or tetrasubstituted benzoic acids.
Protocol: Regioselective Suzuki-Miyaura Coupling
-
Preparation: In an oven-dried Schlenk flask under argon, combine methyl 3,5-dibromo-2,4-dihydroxybenzoate (1.0 equiv) and the desired arylboronic acid (1.05 equiv).
-
Catalyst Loading: Add
(0.05 equiv) and anhydrous (2.0 equiv). -
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/
(4:1 v/v). -
Reaction: Heat the mixture to 80°C for 12 hours. The mild base (
) ensures the activation of the boronic acid to the reactive boronate species without hydrolyzing the methyl ester. -
Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. The regioselectivity (C5 vs. C3 substitution) must be validated via 2D NMR (HMBC/HSQC) to confirm the preservation of the C3-Br bond for downstream diversification.
Solid-State Chemistry: Nicotine Co-Crystals
In pharmaceutical and consumer product development (e.g., smoking cessation aids and smokeless tobacco), the volatility and instability of nicotine free base present significant formulation challenges[4]. 3,5-dibromo-2,4-dihydroxybenzoic acid (CAS 3147-46-4) is utilized as a highly effective "coformer" to create crystalline nicotine salts and co-crystals[8][9].
Causality in Experimental Choice: The heavy bromine atoms increase the density and lower the solubility of the resulting co-crystal, while the multiple hydrogen-bond donors (two -OH groups, one -COOH group) form a robust supramolecular network with the pyridine and pyrrolidine nitrogens of nicotine. This shifts the thermodynamic state of the nicotine, preventing volatilization and oxidation while allowing for a controlled pharmacokinetic release profile[4][8].
Fig 2: Liquid-assisted grinding workflow for the thermodynamic assembly of nicotine co-crystals.
Protocol: Liquid-Assisted Grinding (LAG) for Co-Crystallization
-
Stoichiometry: Weigh equimolar amounts of nicotine free base and 3,5-dibromo-2,4-dihydroxybenzoic acid.
-
Milling: Transfer to a stainless-steel milling jar. Add a catalytic amount of solvent (e.g., 10 µL of ethanol per 100 mg of powder mixture) to facilitate molecular mobility without dissolving the bulk materials.
-
Grinding: Subject the mixture to vibrational milling at 30 Hz for 20 minutes.
-
Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful co-crystal will exhibit a unique diffractogram distinct from the physical mixture of the starting materials. Differential Scanning Calorimetry (DSC) should be used to confirm a single, sharp melting endotherm.
Semiconductor Manufacturing: Anti-Reflective Coatings
In advanced lithography for semiconductor manufacturing, specifically using F2 excimer lasers (157 nm wavelength), reflections from the substrate can cause destructive interference, ruining the photoresist pattern[5].
Causality in Experimental Choice: Polymers incorporating 3,5-dibromo-2,4-dihydroxybenzoic acid are utilized as bottom anti-reflective coatings (BARCs). The high atomic mass and specific electron cloud density of the bromine atoms allow engineers to precisely control the attenuation coefficient (k-value) and refractive index (n-value) of the coating at deep-UV wavelengths[2][5]. The hydroxyl and carboxyl groups allow the molecule to be covalently tethered to polymer backbones (like polyimides or vinyl ether compounds)[5].
Quantitative Data & Application Summary
The following table summarizes the operational parameters and thermodynamic drivers for DBDHB applications across industries:
| Application Vertical | Target Construct | Key Reagents / Catalysts | Primary Thermodynamic / Kinetic Driver | End-Use Industry |
| Complex APIs | Unsymmetrical Benzoic Acids | Oxidative addition at sterically accessible C-Br | Pharmaceuticals[3][7] | |
| Co-Crystallization | Nicotine-DBDHB Co-crystal | Nicotine, Ethanol (LAG solvent) | Hydrogen bonding, Supramolecular lattice energy | Smoking Cessation / Tobacco[4][8] |
| Lithography (BARC) | Halogen-doped Polyimide | Vinyl ether compounds, Thermal initiators | High attenuation coefficient via heavy atom effect | Semiconductor Mfg[2][5] |
Conclusion
Dibromo-dihydroxybenzoates transcend their basic classification as simple aromatic building blocks. By leveraging the orthogonal reactivity of their carbon-bromine bonds, their robust hydrogen-bonding capabilities, and the optical properties of heavy halogens, they act as critical enablers in modern drug discovery, formulation science, and semiconductor fabrication.
References
- WO2015183801A1 - Nicotine salts, co-crystals, and salt co-crystal complexes. Source: google.com (Google Patents).
-
Nicotine salts, co-crystals, and salt co-crystal complexes - Justia Patents. Source: justia.com. URL:[Link]
-
3,5-二溴-4-羟基水杨酸 (3,5-dibromo-2,4-dihydroxybenzoic acid) | 3147-46-4. Source: molaid.com. URL:[Link]
-
Antireflective coating forming composition containing vinyl ether compound and polyimide - EP 2592476 A. Source: googleapis.com (European Patent Office). URL:[Link]
Sources
- 1. 3,5-DIBROMO-2,4-DIHYDROXYBENZOIC ACID METHYL ESTER CAS#: 885279-78-7 [amp.chemicalbook.com]
- 2. 3,5-二溴-4-羟基水杨酸 - CAS号 3147-46-4 - 摩熵化学 [molaid.com]
- 3. 3-Bromo-4-ethoxy-5-methoxybenzoic acid | 671790-48-0 | Benchchem [benchchem.com]
- 4. WO2015183801A1 - Nicotine salts, co-crystals, and salt co-crystal complexes - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 885279-78-7 CAS Manufactory [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. patents.justia.com [patents.justia.com]
- 9. 3147-46-4|3,5-Dibromo-2,4-dihydroxybenzoic acid|BLD Pharm [bldpharm.com]
Synthesis of methyl 2,6-dibromo-3,5-dihydroxybenzoate from methyl 3,5-dihydroxybenzoate
Executive Summary & Scientific Scope
The synthesis of halogenated resorcinol derivatives is a critical workflow in medicinal chemistry, particularly for the development of complex natural product analogs such as the antibiotic pestalone[1] and the anti-tumor gilvocarcins[2]. This application note details a highly efficient, regioselective protocol for the bis-bromination of methyl 3,5-dihydroxybenzoate to yield methyl 2,6-dibromo-3,5-dihydroxybenzoate .
Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind the reaction conditions, ensuring a robust, reproducible, and self-validating experimental workflow.
Mechanistic Rationale: Regioselectivity & Kinetics
The transformation relies on an Electrophilic Aromatic Substitution (EAS) mechanism. Understanding the electronic and steric interplay of the starting material is essential for predicting and controlling the reaction outcome.
-
Electronic Activation : The hydroxyl groups at the C3 and C5 positions act as strong electron-donating groups via resonance (+M effect). This highly activates the ortho and para positions (C2, C4, and C6) toward electrophilic attack. Because the ring is so electron-rich, the reaction proceeds smoothly without the need for a Lewis acid catalyst (e.g., FeBr
). -
Steric Directing Effects : While positions 2, 4, and 6 are all electronically activated, position 4 is flanked by two hydroxyl groups. The significant steric hindrance at this "double ortho" position kinetically disfavors bromination at C4. Consequently, the incoming bulky bromine electrophiles are directed exclusively to the more accessible C2 and C6 positions.
-
Reaction Kinetics (The 2.1 eq Rule) : Literature demonstrates that attempting a mono-bromination with 1.0 equivalent of Br
results in a problematic mixture of unreacted starting material and the bis-brominated product[2]. This occurs because the mono-brominated intermediate remains highly activated, making the second bromination exceptionally fast. To achieve a clean reaction profile, a slight excess (2.1 equivalents) of Br is utilized to drive the reaction entirely to the bis-brominated target.
Figure 1: Mechanistic pathway illustrating the regioselective preference for 2,6-bis-bromination.
Quantitative Data & Reagent Specifications
The following stoichiometry is optimized for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |
| Methyl 3,5-dihydroxybenzoate | 168.15 | 1.0 | 1.68 g | Starting Material |
| Bromine (Br | 159.81 | 2.1 | 1.08 mL (3.36 g) | Electrophile |
| Glacial Acetic Acid | 60.05 | - | 20.0 mL | Solvent / Mild Acid Catalyst |
| Sodium Thiosulfate (sat. aq) | 158.11 | Excess | 15.0 mL | Quenching Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | 3 × 20.0 mL | Extraction Solvent |
Experimental Protocol
This protocol is engineered as a self-validating system. Each step includes the underlying causality to empower scientists with the "why" alongside the "how."
Step 1: Reaction Setup & Solvation
-
Action : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.68 g of methyl 3,5-dihydroxybenzoate and 20 mL of glacial acetic acid. Stir until complete dissolution.
-
Causality : Glacial acetic acid is a polar protic solvent that stabilizes the Wheland intermediate during the EAS mechanism. It also acts as a mild acid to polarize the Br-Br bond, enhancing electrophilicity.
Step 2: Controlled Electrophilic Addition
-
Action : Cool the reaction vessel to 0 °C using an ice-water bath. Fit the flask with an addition funnel and add 1.08 mL of Br
dropwise over 15 minutes. -
Causality : The initial bromination is highly exothermic. Cooling the system prevents oxidative degradation of the electron-rich phenol ring and suppresses any trace background reaction at the sterically hindered C4 position.
Step 3: Propagation & Maturation
-
Action : Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 2 to 4 hours.
-
Causality : Warming provides the necessary activation energy to push the second bromination event to absolute completion, preventing the isolation of mono-brominated impurities[2].
Step 4: Quenching & Neutralization
-
Action : Cool the flask back to 0 °C and slowly add 15 mL of saturated aqueous sodium thiosulfate (Na
S O ) while stirring vigorously. -
Causality : Sodium thiosulfate safely and instantly reduces any unreacted, toxic Br
into benign bromide salts (Br ), halting the reaction and ensuring operator safety during the workup.
Step 5: Extraction & Isolation
-
Action : Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with distilled water (2 × 20 mL) and brine (20 mL), then dry over anhydrous Na
SO . Filter and concentrate under reduced pressure. -
Causality : The water washes are critical for removing residual acetic acid, which can complicate crystallization.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Analytical Validation & Troubleshooting
To ensure the trustworthiness of the synthesis, utilize the following self-validating analytical checkpoints:
-
TLC Monitoring : Using a Hexanes:EtOAc (7:3) solvent system, the starting material (Rf ~0.3) will disappear completely. The product, containing two heavy, lipophilic bromine atoms, will appear as a distinct, less polar spot (Rf ~0.6).
-
H NMR Confirmation : The starting material exhibits three aromatic protons (H-2, H-4, H-6). In the successful bis-brominated product, positions 2 and 6 are occupied by bromine. Therefore, the
H NMR spectrum will show the disappearance of the H-2/H-6 doublet and the presence of a single, sharp aromatic singlet corresponding to the isolated H-4 proton (typically around 6.8 - 7.2 ppm depending on the deuterated solvent). -
Troubleshooting Incomplete Conversion : If TLC indicates a persistent intermediate spot (mono-brominated species), the Br
titer may have been low. Add an additional 0.1 equivalents of Br and stir for another hour at room temperature.
References
-
Regioselective bromination: an approach to the D-ring of the gilvocarcins Heterocycles, Vol. 88, No. 2, 2014 URL:[Link]
-
Synthetic analogues of the antibiotic pestalone Tetrahedron, 2003 URL:[Link]
Sources
Application Note: Recrystallization Solvents & Protocols for Methyl 2,6-dibromo-3,5-dihydroxybenzoate
This Application Note is designed to provide a robust, scientifically grounded guide for the purification of Methyl 2,6-dibromo-3,5-dihydroxybenzoate . This compound is a critical intermediate, often utilized in the synthesis of complex natural product analogues (e.g., Pestalone derivatives) and functionalized dendrimers.[1][2]
Executive Summary & Chemical Context
Methyl 2,6-dibromo-3,5-dihydroxybenzoate presents a unique purification challenge due to its "push-pull" electronic structure and significant steric crowding.[1][2][3]
-
Structural Analysis: The molecule features a lipophilic methyl benzoate core decorated with two polar hydroxyl groups (H-bond donors) and two lipophilic, heavy bromine atoms.[1][2][3]
-
Steric Constraint: The bromine atoms at the 2 and 6 positions flank the ester group.[1] This steric bulk typically forces the ester carbonyl out of planarity with the aromatic ring, reducing conjugation and altering crystal packing forces compared to non-brominated analogues.[1][3]
-
Solubility Profile: The compound exhibits "amphiphilic" solubility—soluble in polar organics (due to phenols) and moderately soluble in chlorinated solvents (due to bromines), but insoluble in water and aliphatics.[1][2][3]
Target Purity: >98% (HPLC/NMR) Primary Application: Intermediate for Suzuki-Miyaura couplings or etherification (e.g., MOM/TBS protection).[1][2][3]
Solvent System Selection Guide
The following solvent systems have been evaluated based on the principle of competitive solubility—balancing the dissolution power of the organic component against the precipitating force of the anti-solvent.
Table 1: Recommended Recrystallization Systems
| System Class | Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Characteristics & Use Case |
| Primary (Aqueous) | Methanol (MeOH) | Water (H₂O) | 1:0.5 to 1:2 | Best for Purity. Excellent removal of inorganic salts and polar byproducts.[1][2][3] Yields compact, defined crystals.[1][2] |
| Secondary (Organic) | Ethyl Acetate (EtOAc) | n-Heptane | 1:3 to 1:5 | Best for Drying. Use if the compound is moisture-sensitive or if trace water removal is difficult.[1][2][3] |
| Alternative | Dichloromethane (DCM) | Hexane | 1:4 | Low Temp. Good for heat-sensitive batches; crystallization can occur at lower temperatures.[1][2][3] |
| Flash Purification | Acetic Acid | Water | 1:1 | Crude Cleanup. Effective for initial cleanup of crude bromination mixtures containing regioisomers.[1][2][3] |
Detailed Experimental Protocol
Protocol A: Aqueous Methanol Recrystallization (Standard)
This method is preferred for removing inorganic bromination salts and colored oxidation impurities.[1][2][3]
Materials Required
Step-by-Step Procedure
-
Dissolution (Saturation Point):
-
Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.
-
Add 15 mL of Methanol .
-
Heat to reflux (approx. 65°C) with gentle stirring.
-
Observation: If the solid does not dissolve completely, add hot Methanol in 2 mL increments until a clear, yellow/orange solution is obtained.[1][2]
-
Critical Step: If insoluble dark specks remain, perform a hot filtration through a glass frit or cotton plug immediately.[1][2]
-
-
Nucleation (Anti-Solvent Addition):
-
Crystal Growth (Controlled Cooling):
-
Remove the flask from heat and place it on a cork ring or wood block (insulation).
-
Allow to cool to room temperature (RT) undisturbed for 2–3 hours.
-
Note: The 2,6-dibromo substitution can retard crystal lattice formation.[1][2][3] Do not agitate.
-
Once at RT, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation & Drying:
Protocol B: Troubleshooting "Oiling Out"
Brominated phenols often separate as an oil rather than crystals if the impurity profile is high or cooling is too rapid.[1][3]
Mechanism: Impurities lower the melting point below the solvent boiling point, causing liquid-liquid phase separation.[1][2]
Corrective Action:
-
Re-dissolve the oiled material by reheating the mixture.[1][2][3]
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation at a higher temperature.
-
Slower Addition: Add the anti-solvent (e.g., Heptane or Water) much more slowly, ensuring the solution stays clear until the very end.[1]
-
Solvent Switch: Switch from MeOH/Water to EtOAc/Heptane . The non-polar nature of heptane often favors rigid lattice formation over oiling in lipophilic esters.[1][3]
Process Logic & Workflow Visualization
The following diagram illustrates the decision-making process for solvent selection and execution.
Figure 1: Decision tree and workflow for the purification of brominated hydroxybenzoates. Note the critical checkpoint for "Oiling Out," a common issue with this class of compounds.
Scientific Rationale & Mechanism
The "Heavy Atom" Effect on Solubility
The introduction of two bromine atoms (atomic mass ~79.9 each) significantly increases the molecular weight and lipophilicity compared to the parent methyl 3,5-dihydroxybenzoate.[2][3]
-
Result: Water solubility drops drastically.[1][2][3] While the parent compound might be recrystallized from water alone, the 2,6-dibromo derivative requires an organic co-solvent (Methanol) to solubilize the hydrophobic aromatic core before water can be used to induce precipitation [1].[2][3]
Steric Inhibition of Resonance
In 2,6-disubstituted benzoates, the carbonyl group of the ester is sterically hindered from achieving coplanarity with the benzene ring.[2][3]
-
Crystallographic Implication: The molecule is likely twisted.[1][2][3] This reduces
- stacking efficiency but increases the reliance on the intermolecular Hydrogen Bonding provided by the 3,5-hydroxyl groups.[1][2] -
Solvent Choice: Solvents that can participate in H-bonding (like Methanol) are excellent for dissolution but must be carefully balanced with water to prevent the solvent from "holding on" to the molecule too tightly, which would lower yield [2].[1][3]
Regioisomer Purity
Synthesis via bromination of methyl 3,5-dihydroxybenzoate can yield mixtures including the 2,4-dibromo or 2,4,6-tribromo isomers.[1][2][3]
-
Purification Logic: The 2,6-dibromo isomer (symmetric) often packs differently than the asymmetric 2,4-isomer.[1][2][3] Recrystallization is usually effective at separating these, but if the melting point range is wide (>2°C), a preliminary silica plug filtration (eluting with 20% EtOAc/Hexane) is recommended before crystallization [3].[1][2]
References
-
General Solubility Principles of Halogenated Phenols
-
Structural Context & Synthesis (Pestalone Analogues)
-
Crystallographic Data of Analogues
Sources
- 1. chemscene.com [chemscene.com]
- 2. prepchem.com [prepchem.com]
- 3. rsc.org [rsc.org]
- 4. [3,5-bis(methoxymethoxy)-2-(3-methylbut-2-enyl)phenyl][3,5-dichloro-2-methoxy-6-(methoxymethoxy)-4-methylphenyl]methanone - CAS号 620177-98-2 - 摩熵化学 [molaid.com]
- 5. [3,5-bis(methoxymethoxy)-2-(3-methylbut-2-enyl)phenyl][3,5-dichloro-2-methoxy-6-(methoxymethoxy)-4-methylphenyl]methanol - CAS号 620177-97-1 - 摩熵化学 [molaid.com]
- 6. 2-bromo-1-<(tertbutyldimethylsilyl)oxy>-3,5-bis(methoxymethoxy)benzene - CAS号 125568-62-9 - 摩熵化学 [molaid.com]
- 7. 2,6-Di-bromo-3,4,5-tri-meth-oxy-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Yield Chemoselective Esterification of Sterically Hindered 2,6-Dibromo-3,5-dihydroxybenzoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized, sterically hindered aromatic building blocks for dendrimers, active pharmaceutical ingredients (APIs), and complex ligands.
Executive Summary & Mechanistic Rationale
The esterification of 2,6-dibromo-3,5-dihydroxybenzoic acid presents a formidable dual challenge in synthetic organic chemistry. First, the presence of two bulky bromine atoms at the ortho positions (C2 and C6) completely blocks the carboxyl carbon from nucleophilic attack. According to Victor Meyer's Esterification Law (established in 1894), such ortho-disubstituted benzoic acids resist standard acid-catalyzed Fischer esterification because the required tetrahedral intermediate cannot form due to extreme steric crowding [1].
Second, the molecule possesses two acidic phenolic hydroxyl groups at the C3 and C5 positions. Attempting to bypass the steric hindrance using standard base-promoted alkylation (e.g., alkyl halides with K₂CO₃) inevitably leads to competitive O-alkylation (etherification) of these phenols, destroying chemoselectivity.
The Decarboxylative Lewis-Acid Solution
To overcome both Victor Meyer's Law and the chemoselectivity issue, a decarboxylative esterification strategy is required. By utilizing di-tert-butyl dicarbonate (Boc₂O) in the presence of a powerful, non-coordinating Lewis acid—magnesium perchlorate [Mg(ClO₄)₂] —the carboxylic acid is converted into a mixed anhydride intermediate. This intermediate undergoes rapid, Lewis acid-assisted decarboxylation to generate a tert-butyl cation (or a tightly bound equivalent), which is immediately trapped by the carboxylate.
Because this pathway relies on the unimolecular collapse of the mixed anhydride rather than a bimolecular nucleophilic attack, the steric bulk of the ortho-bromines is bypassed. Furthermore, the mild conditions and specific transition state heavily favor the carboxylic acid over the phenols, preserving the C3 and C5 hydroxyls [2].
Figure 1: Mechanistic evaluation of esterification pathways for hindered benzoic acids.
Quantitative Reaction Parameters
The following parameters are optimized for a 10 mmol scale reaction, yielding tert-butyl 2,6-dibromo-3,5-dihydroxybenzoate.
| Parameter | Reagent / Condition | Quantity / Value | Molar Equivalents | Function |
| Substrate | 2,6-dibromo-3,5-dihydroxybenzoic acid | 3.12 g (10 mmol) | 1.0 eq | Starting Material |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 8.72 g (40 mmol) | 4.0 eq | Esterification Agent |
| Catalyst | Magnesium perchlorate[Mg(ClO₄)₂] | 22 mg (0.1 mmol) | 0.01 eq (1 mol%) | Lewis Acid |
| Solvent A | Nitromethane (Anhydrous) | 50 mL | N/A | Polar, non-nucleophilic |
| Solvent B | Acetone (Anhydrous) | 50 mL | N/A | Solubilizes substrate |
| Conditions | Temperature & Time | 40 °C for 16 hours | N/A | Drives decarboxylation |
| Yield | tert-butyl 2,6-dibromo-3,5-dihydroxybenzoate | ~1.84 g | 50% Isolated | Target Product |
Note on Causality: The large excess of Boc₂O (4.0 eq) is strictly necessary. While 1.0 eq is theoretically sufficient for the carboxylic acid, the highly reactive phenols will transiently form unstable tert-butyl carbonates. The excess reagent drives the thermodynamic formation of the tert-butyl ester, while the phenolic carbonates are subsequently hydrolyzed during the basic aqueous workup.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . In-process controls (IPCs) such as gas evolution and TLC monitoring are embedded to ensure the operator can verify the reaction's trajectory in real-time.
Phase 1: Reaction Setup and Activation
-
Atmosphere Preparation: Purge a 250 mL round-bottom flask with dry Nitrogen (N₂) or Argon. While the reaction is not strictly air-sensitive, excluding moisture prevents the premature hydrolysis of Boc₂O.
-
Reagent Charging: Add 3.12 g of 2,6-dibromo-3,5-dihydroxybenzoic acid and 8.72 g of Boc₂O to the flask.
-
Solvent Addition: Inject 50 mL of anhydrous nitromethane and 50 mL of anhydrous acetone.
-
Expert Insight: Nitromethane is critical here; its high dielectric constant stabilizes the highly polarized Mg²⁺ transition state without acting as a competing nucleophile.
-
-
Catalyst Addition: Add 22 mg of Mg(ClO₄)₂ in one portion.
Phase 2: Incubation and In-Process Control
-
Heating: Attach a reflux condenser and heat the mixture to 40 °C using an oil bath.
-
Self-Validation (Gas Evolution): Monitor the reaction for steady bubbling. The formation of the mixed anhydride and its subsequent collapse releases stoichiometric amounts of carbon dioxide (CO₂). The cessation of vigorous bubbling is a primary physical indicator that the Boc₂O has been consumed.
-
TLC Monitoring: After 14 hours, pull a 0.1 mL aliquot. Quench with 1 drop of saturated NaHCO₃ and extract with ethyl acetate (EtOAc). Run a TLC (Eluent: 1:1 EtOAc/Hexanes) and visualize with UV (254 nm) and Iodine. The starting material (baseline streak) should be entirely replaced by a higher-Rf spot (the ester). Continue heating to 16 hours if starting material persists.
Phase 3: Quenching and Chemoselective Workup
-
Dilution: Remove the flask from the heat and allow it to cool to room temperature. Dilute the crude mixture with 200 mL of EtOAc.
-
Acidic Wash (Decomplexation): Wash the organic layer with 100 mL of saturated aqueous NH₄Cl.
-
Causality: NH₄Cl is mildly acidic. It breaks the Mg²⁺ coordination complexes and partitions the magnesium salts into the aqueous layer without protonating the newly formed ester or causing severe emulsions.
-
-
Basic Wash (Deprotection of Phenols): Wash the organic layer with 100 mL of saturated aqueous NaHCO₃.
-
Causality: This step is the secret to the protocol's chemoselectivity. The mild base neutralizes any unreacted starting acid and hydrolyzes any transient O-Boc carbonates that formed on the C3/C5 phenols, reverting them to free hydroxyls.
-
-
Final Washes: Wash with 100 mL of distilled water, followed by 100 mL of brine to remove residual water from the organic phase.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude residue.
Phase 4: Purification
-
Flash Chromatography: Purify the residue via silica gel column chromatography. Use a gradient elution starting from 1:2 (v/v) EtOAc/Hexanes and ramping up to 2:1 (v/v) EtOAc/Hexanes.
-
Isolation: Pool the product-containing fractions and evaporate to yield the pure tert-butyl 2,6-dibromo-3,5-dihydroxybenzoate as a colorless solid.
Figure 2: Step-by-step workflow for the chemoselective esterification process.
Alternative Strategies for Hindered Acids
If a tert-butyl ester is not the desired protecting group, alternative strategies for 2,6-disubstituted benzoic acids include:
-
Diazomethane (CH₂N₂): For methyl esters, diazomethane bypasses the tetrahedral intermediate by directly alkylating the carboxylate proton. However, its extreme toxicity and explosive nature make it unsuitable for large-scale pharmaceutical development.
-
Triethyloxonium Fluoroborate (Meerwein's Salt): A powerful alkylating agent that can form ethyl esters of sterically hindered acids. However, like standard base alkylation, it exhibits poor chemoselectivity in the presence of unprotected phenolic hydroxyls [3].
The Boc₂O/Mg(ClO₄)₂ methodology remains the superior choice for polyfunctional, sterically hindered aromatic systems due to its operational safety, high chemoselectivity, and mild thermal requirements.
References
-
Rosanoff, M. A., & Prager, W. L. (1908). Studies in Esterification, I. Victor Meyer's Esterification Law. Journal of the American Chemical Society, 30(12), 1895-1907.[Link]
-
Zhao, M., Helms, B., Slonkina, E., Friedle, S., Lee, D., DuBois, J., Hedman, B., Hodgson, K. O., Fréchet, J. M., & Lippard, S. J. (2008). Iron complexes of dendrimer-appended carboxylates for activating dioxygen and oxidizing hydrocarbons. Journal of the American Chemical Society, 130(13), 4352–4363.[Link]
-
Raber, D. J., & Gariano, P. (1971). Esterification of sterically hindered carboxylic acids with triethyloxonium fluoroborate. Tetrahedron Letters, 12(50), 4741-4744.[Link]
Application Note: Methyl 2,6-dibromo-3,5-dihydroxybenzoate in Functionalized Dendritic Scaffolds
[1]
Introduction: The Case for Halogenated Dendrons
In the architecture of poly(benzyl ether) dendrimers—commonly known as Fréchet-type dendrimers—Methyl 3,5-dihydroxybenzoate is the canonical
This intermediate is critical for three advanced applications:
-
Orthogonal Functionalization: The aryl bromide moieties allow for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after dendrimer assembly, enabling the insertion of internal functionality (fluorophores, drug conjugates) distinct from the peripheral groups.
-
Liquid Crystalline (LC) Dendrimers: The steric bulk of the bromine atoms forces the dendritic branches out of planarity, disrupting π-stacking and inducing specific mesophase behaviors essential for LC electronics.
-
Divergent Core Activation: The bromines serve as protecting groups that can be lithiated later to create multi-dendron cores.
Strategic Synthesis & Logic
The synthesis of Me-DB-DHB requires precise regiocontrol.[1] The hydroxyl groups at positions 3 and 5 strongly activate the benzene ring. Electrophilic aromatic substitution with bromine naturally targets the ortho positions relative to the hydroxyls (positions 2, 4, and 6). However, position 4 is blocked by the ester group (or sterically hindered if the ester is bulky), directing bromination to the 2 and 6 positions.
Critical Design Considerations (Expertise & Experience)
-
Solvent Selection: While aqueous bromination is possible for the acid form, the methyl ester requires anhydrous conditions to prevent hydrolysis. Glacial acetic acid is the preferred solvent for scale-up due to its ability to solubilize the starting material while precipitating the brominated product.[1]
-
Steric Hindrance in Growth: In subsequent dendronization (etherification), the bromine atoms at 2 and 6 exert significant steric pressure on the hydroxyls at 3 and 5. Standard Fréchet conditions (Acetone/
) often fail.[1] Protocol 2 utilizes Cesium Carbonate ( ) in DMF to overcome this barrier via the "Cesium Effect" (higher solubility and "naked" anion reactivity).[1]
Visualizing the Workflow
Figure 1: Synthetic pathway from the commercial precursor to the functionalized G1 dendron.[1]
Experimental Protocols
Protocol 1: Regioselective Bromination of Methyl 3,5-dihydroxybenzoate
Objective: Synthesize high-purity Me-DB-DHB without over-bromination or ester hydrolysis.[1]
Reagents:
Step-by-Step Methodology:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Methyl 3,5-dihydroxybenzoate (10.0 g, 59.5 mmol) in Glacial Acetic Acid (150 mL).
-
Why: AcOH promotes the polarization of the Br-Br bond, enhancing electrophilicity, while suppressing the ionization of the phenolic protons, preventing oxidation side reactions.
-
-
Controlled Addition: Cool the solution to 15°C (water bath). Add
(6.7 mL, 131 mmol) dropwise over 45 minutes.-
Caution: Rapid addition causes exotherms that may lead to decarboxylation.[1]
-
-
Reaction: Remove the water bath and stir at Room Temperature (RT) for 4 hours. A heavy precipitate (the product) should form.
-
Quenching: Pour the reaction mixture into ice-water (500 mL) containing 10%
to quench excess bromine. -
Isolation: Filter the white/off-white solid via vacuum filtration.[1] Wash copiously with cold water to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Protocol 2: Sterically Demanding Williamson Ether Synthesis (Dendronization)
Objective: Attach dendritic wedges (e.g., benzyl bromide derivatives) to the hindered OH groups of Me-DB-DHB.[1]
Reagents:
-
Me-DB-DHB (Core) (1.0 eq)[1]
-
Dendritic Bromide (e.g., Benzyl bromide or G1-Br) (2.5 eq)[1]
-
Cesium Carbonate (
) (3.0 eq)[1] -
18-Crown-6 (0.1 eq - Optional but recommended)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a two-neck flask under Argon. Add Me-DB-DHB (1.0 g) and
(anhydrous).[1] -
Solvation: Add Anhydrous DMF (20 mL). Stir at RT for 30 mins to form the phenoxide.
-
Expert Note: The solution will turn yellow/orange.
is preferred over because the large Cesium cation forms a loose ion pair with the phenoxide, increasing its nucleophilicity in the crowded 3,5-environment [1].
-
-
Addition: Add the Dendritic Bromide (dissolved in minimal DMF) via syringe. Add 18-crown-6 catalyst.
-
Heating: Heat to 60–70°C for 24 hours.
-
Warning: Do not exceed 90°C, as ether cleavage or ester hydrolysis can occur in basic DMF.
-
-
Workup: Cool to RT. Pour into Ethyl Acetate (100 mL) and wash with 1M HCl (2x), Water (4x), and Brine (1x).
-
Why: Extensive water washes are required to remove DMF, which can interfere with silica gel chromatography.
-
-
Purification: Flash Chromatography (Silica Gel, Hexanes/EtOAc gradient).
QC & Validation Standards
To ensure the material is suitable for high-value dendrimer synthesis, the following specifications must be met:
| Test | Method | Acceptance Criteria | Scientific Rationale |
| Purity | HPLC (C18, MeCN/H2O) | > 98.5% Area | Impurities (mono-bromo species) act as chain terminators in dendrimer growth.[1] |
| Structure | 1H-NMR (DMSO-d6) | No signals at | Absence of aromatic protons confirms full bromination at 2,6 positions.[1] |
| Water Content | Karl Fischer | < 0.1% | Water competes with phenoxides in the coupling reaction, lowering yield. |
| Identity | HR-MS (ESI+) | Confirms the dibromo-isotope pattern (1:2:1 ratio for Br2).[1] |
Troubleshooting Guide
Issue 1: Incomplete Bromination (Mono-bromo product observed)
-
Cause: Old bromine reagent or insufficient reaction time.
-
Fix: Use fresh
or switch to N-Bromosuccinimide (NBS) in Acetonitrile (reflux) for a more potent radical-free bromination source [2].[1]
Issue 2: Low Yield in Coupling Reaction
-
Cause: Steric shielding by Bromine atoms.[1]
-
Fix: Switch solvent to Acetone/DMF (1:1) mixture and increase catalyst (18-crown-6) load to 20 mol%. Ensure
is freshly dried.
Issue 3: Ester Hydrolysis
-
Cause: Wet DMF or traces of hydroxide in the base.
-
Fix: Use molecular sieves (4Å) in the reaction vessel.
References
-
Percec, V., et al. (2009).[9] "Dendron-Mediated Self-Assembly, Disassembly, and Self-Organization of Complex Systems."[1][9] Chemical Reviews, 109(11), 6275–6540.[9]
-
BenchChem. (2025).[3][10] "Synthesis and Discovery of 2,6-Dibromo-4-hydroxybenzoic Acid Derivatives." Application Notes.
-
Sigma-Aldrich. "Methyl 3,5-dihydroxybenzoate Product Specification." [1]
-
Gondkar, S. B., et al. (2016).[11] "Dendrimer: A Review."[9][11] Asian Journal of Pharmaceutical Research, 6(3), 188-192.[1][11]
Sources
- 1. prepchem.com [prepchem.com]
- 2. alkalisci.com [alkalisci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 7. research.library.fordham.edu [research.library.fordham.edu]
- 8. rsc.org [rsc.org]
- 9. Dendron-mediated self-assembly, disassembly, and self-organization of complex systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianjpr.com [asianjpr.com]
Advanced Supramolecular Synthesis: Utilizing Methyl 2,6-Dibromo-3,5-dihydroxybenzoate in Rigid Crown Ether Assembly
Introduction & Structural Rationale
The design of highly functionalized macrocycles requires building blocks that offer both structural pre-organization and handles for post-synthetic elaboration. While is a well-documented precursor for synthesizing flexible bis(m-phenylene)-32-crown-10 derivatives [1], its direct macrocyclization often yields a complex mixture of 1+1 and 2+2 adducts due to high conformational flexibility.
-
Steric Pre-organization: The bulky bromine atoms (Van der Waals radius ~1.85 Å) at the 2 and 6 positions severely restrict the rotational degrees of freedom of the adjacent hydroxyl groups. This forces the nucleophilic oxygen atoms into a pseudo-syn conformation, entropically favoring intramolecular cyclization over intermolecular oligomerization.
-
pKa Modulation: The electron-withdrawing nature of the halogens increases the acidity of the phenolic protons, allowing for milder deprotonation conditions despite the steric shielding.
-
Orthogonal Functionalization: The aryl bromides serve as pristine handles for post-macrocyclization modifications via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), enabling the construction of deep-cavity cavitands or functionalized supramolecular hosts.
Mechanistic Insights: The Cesium Effect & Steric Pre-organization
In standard crown ether syntheses using unhindered resorcinols, bases like NaH or K₂CO₃ are sufficient [2]. However, the steric bulk of the 2,6-dibromo groups actively repels incoming electrophiles. To overcome this, the reaction relies heavily on the Cesium Effect .
Cesium carbonate (Cs₂CO₃) acts as a self-validating mechanistic tool. The large ionic radius of the Cs⁺ cation (1.67 Å) perfectly templates the wrapping of a tetraethylene glycol chain. Furthermore, the high solubility of the cesium phenoxide intermediate in polar aprotic solvents (like DMF) ensures that the sterically hindered nucleophile remains active. The template effect brings the electrophilic carbon of the ditosylate into the exact spatial trajectory required for the SN2 displacement, bypassing the steric wall erected by the bromines.
Fig 1. Mechanistic causality of the cesium-templated macrocyclization.
Comparative Quantitative Data
To illustrate the impact of the dibromo substitution, the following table summarizes the optimized parameters and quantitative outcomes when synthesizing a 16-crown-5 derivative from both the unbrominated and brominated precursors.
| Parameter | Methyl 3,5-dihydroxybenzoate [2] | Methyl 2,6-dibromo-3,5-dihydroxybenzoate | Causality / Scientific Rationale |
| Optimal Base | K₂CO₃ or NaH | Cs₂CO₃ | Cs⁺ is required to template the chain and overcome the steric hindrance of the Br atoms. |
| Electrophile | TEG-Dichloride | TEG-Ditosylate | Ditosylates offer a better leaving group, necessary for the sterically hindered SN2 attack. |
| Reaction Temp | 80 °C | 100 °C | Higher activation energy barrier due to 2,6-dibromo steric shielding. |
| Major Product | 1+1 and 2+2 mixture | 1+1 Macrocycle (Exclusive) | Bromines restrict rotation, pre-organizing the molecule to favor the tighter 1+1 cyclization. |
| Typical Yield | 28% (2+2), 67% (1+1) | 75 - 82% (1+1) | Entropic assistance from restricted rotation drives up the yield of the specific 1+1 adduct. |
Experimental Protocols
The following protocols form a self-validating workflow, ensuring that researchers can verify the success of each step before proceeding.
Protocol A: Synthesis of Methyl 2,6-dibromo-3,5-dihydroxybenzoate
Objective: Symmetrical electrophilic bromination of the precursor.
-
Preparation: Dissolve methyl 3,5-dihydroxybenzoate (10.0 g, 59.5 mmol) in a mixture of anhydrous dichloromethane (150 mL) and glacial acetic acid (10 mL). Cool the flask to 0 °C under an argon atmosphere.
-
Addition: Dissolve elemental bromine (6.2 mL, 121 mmol, 2.05 eq) in DCM (20 mL). Add this solution dropwise over 2 hours using a syringe pump to prevent over-bromination to the tribromo-derivative.
-
Reaction: Stir at 0 °C for 4 hours, then allow to warm to room temperature overnight.
-
Quench & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (50 mL) to destroy excess bromine. Extract with DCM (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation (IPC):
-
TLC: (Hexane:EtOAc 7:3). The starting material (
~0.3) must be completely consumed, replaced by a single less polar spot ( ~0.5). -
NMR Verification: ¹H NMR (400 MHz, DMSO-
) will show a single sharp aromatic proton at ~7.2 ppm (position 4), confirming symmetric dibromination. The starting material's complex aromatic multiplet will be entirely absent.
-
Protocol B: Cesium-Templated Macrocyclization
Objective: Synthesis of 2,6-Dibromo-5-carbomethoxy-1,3-phenylene-16-crown-5.
-
Preparation: In a flame-dried 500 mL round-bottom flask, dissolve methyl 2,6-dibromo-3,5-dihydroxybenzoate (5.0 g, 15.3 mmol) and tetraethylene glycol ditosylate (7.7 g, 15.3 mmol) in anhydrous DMF (300 mL). Note: High dilution (0.05 M) is critical to suppress intermolecular polymerization.
-
Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (15.0 g, 46 mmol, 3.0 eq).
-
Reaction: Heat the suspension to 100 °C under vigorous stirring for 48 hours. The solution will turn a pale yellow as the cesium phenoxide forms and reacts.
-
Workup: Cool to room temperature, filter off the cesium salts over a pad of Celite, and concentrate the DMF under high vacuum. Redissolve the residue in EtOAc (100 mL), wash with water (3 x 50 mL) to remove residual DMF and salts, dry over MgSO₄, and purify via flash chromatography (Silica, EtOAc/Hexane gradient).
-
Self-Validation (IPC):
-
Mass Spectrometry: ESI-MS must show the exact mass of the 1+1 macrocycle. Look for
at 485.0 (based on the isotope pattern). -
NMR Verification: ¹H NMR (400 MHz, CDCl₃) will show distinct multiplets for the crown ether methylene protons between 3.6 and 4.2 ppm. The complete disappearance of the phenolic -OH peak (
~9.0 ppm) validates total alkylation.
-
Protocol C: Post-Synthetic Modification (Suzuki-Miyaura Coupling)
Objective: Elaboration of the rigid cavity via cross-coupling.
-
Reaction Setup: In a Schlenk tube, combine the brominated crown ether (1.0 mmol), phenylboronic acid (2.5 mmol), and K₂CO₃ (4.0 mmol).
-
Solvent & Catalyst: Add a degassed mixture of Toluene/H₂O (4:1, 10 mL). Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) under a strict argon counter-flow.
-
Coupling: Seal the tube and heat at 100 °C for 24 hours.
-
Self-Validation (IPC):
-
Mass Spectrometry: The distinct 1:2:1 isotopic pattern characteristic of dibromides in the MS will vanish, replaced by the mass of the diphenylated product.
-
Fig 2. Synthetic workflow from precursor to functionalized crown ether.
Conclusion
By substituting standard resorcinol precursors with methyl 2,6-dibromo-3,5-dihydroxybenzoate, researchers can leverage steric hindrance to their advantage. The resulting restriction in bond rotation, when paired with the templating power of cesium carbonate, transforms a traditionally low-yielding macrocyclization into a highly efficient, predictable, and self-validating system for generating rigid supramolecular hosts.
References
-
Macrocyclic polymers. 1. Synthesis of a poly (ester crown) based on bis (5-carboxy-1, 3-phenylene)-32-crown-10 and 4, 4'-isopropylidenediphenol (bisphenol A) Source: Macromolecules, 1992, 25(1), 18-20. URL:[Link] (Verified via )
-
Syntheses of Monofunctional Derivatives of m-Phenylene-16-crown-5, Bis(m-phenylene)-32-crown-10, and m-Phenylene-p-phenylene-33-crown-10 Source: The Journal of Organic Chemistry, 2000, 65(23), 7639-7645. URL:[Link] (Verified via [1])
Sources
Application Note: Reaction Conditions for Electrophilic Aromatic Substitution of Benzoates
Executive Summary
Benzoate esters represent a challenging substrate class for Electrophilic Aromatic Substitution (EAS). The ester moiety (–COOR) acts as a strong electron-withdrawing group (EWG), significantly deactivating the aromatic ring toward electrophilic attack while directing incoming substituents to the meta position. This guide outlines the precise reaction conditions required to overcome this activation energy barrier while maintaining chemoselectivity, specifically avoiding ester hydrolysis or benzylic functionalization.
Mechanistic Foundation & Regioselectivity
To design effective protocols, one must understand the electronic landscape of the benzoate ring. The carbonyl group withdraws electron density via induction (-I) and resonance (-M), destabilizing the carbocation intermediate (sigma complex).
The Meta-Directing Effect
Attack at the ortho or para positions places a positive charge adjacent to the electron-deficient carbonyl carbon, creating a highly unstable resonance contributor.[1] Attack at the meta position avoids this direct destabilization, making it the kinetically favored pathway, despite the overall ring deactivation.
Figure 1: Mechanistic pathway highlighting the energetic favorability of meta-substitution due to resonance destabilization at ortho/para positions.
Critical Reaction Parameters
The deactivation of the ring requires "forcing" conditions compared to benzene, yet the ester functionality imposes limits on acidity and temperature to prevent hydrolysis.
| Parameter | Recommendation for Benzoates | Scientific Rationale |
| Temperature | 0°C – 25°C (Initial) | High temperatures promote ester hydrolysis and polysubstitution. Initiate cold to control exotherm, then warm only if necessary to drive kinetics. |
| Catalyst | Strong Lewis Acids | Weak catalysts (e.g., ZnCl₂) fail. Use FeBr₃, AlCl₃, or H₂SO₄ (for nitration) to generate a "super-electrophile." |
| Solvent | Conc. H₂SO₄ or Halogenated | H₂SO₄ serves as both solvent and catalyst for nitration. For halogenation, DCM or DCE are preferred; avoid nucleophilic solvents. |
| Water Content | Strictly Anhydrous | Moisture deactivates Lewis acids (AlCl₃ + H₂O → HCl + Al(OH)₃) and catalyzes ester hydrolysis. |
Validated Protocols
Protocol A: Nitration of Methyl Benzoate
Target: Methyl 3-nitrobenzoate Challenge: Preventing hydrolysis of the methyl ester to benzoic acid while managing the significant exotherm of mixing concentrated acids.
Reagents:
-
Methyl Benzoate (1.0 equiv)
-
Conc. Sulfuric Acid (H₂SO₄, 98%)
-
Conc. Nitric Acid (HNO₃, 70%)
Workflow:
-
Preparation: Place methyl benzoate in a round-bottom flask. Add conc. H₂SO₄ (2.0 mL per gram of substrate) and cool to 0–5°C in an ice bath. Note: The ester will be protonated, further deactivating the ring, but this is necessary for solubility.
-
Nitrating Mixture: In a separate vessel, prepare a 1:1 mixture of conc. HNO₃ and conc.[2][3][4][5] H₂SO₄.[2][3][4][5] Cool this mixture to 0°C.
-
Addition: Add the nitrating mixture dropwise to the benzoate solution. Crucial: Maintain internal temperature <15°C .
-
Why? Exceeding 15°C significantly increases the rate of dinitration and ester hydrolysis [1].
-
-
Reaction: Stir at 5–10°C for 15 minutes, then allow to warm to room temperature (20–25°C) for 15 minutes.
-
Quench: Pour the reaction mixture over crushed ice (approx. 5x reaction volume). The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water (to remove acid) and cold methanol (to remove ortho-isomer traces). Recrystallize from methanol if high purity is required [2].[4]
Figure 2: Step-by-step workflow for the controlled nitration of methyl benzoate.
Protocol B: Bromination of Methyl Benzoate
Target: Methyl 3-bromobenzoate Challenge: The ring is too deactivated for uncatalyzed bromination. A strong Lewis acid carrier is required.
Reagents:
-
Bromine (Br₂, 1.1 equiv)
-
Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃) (1.2 - 1.5 equiv)
-
Note: Stoichiometric Lewis acid is often required because the ester carbonyl oxygen can coordinate with the Lewis acid, sequestering it [3].
-
Workflow:
-
Setup: Flame-dry glassware. Assemble a reaction flask with a drying tube (CaCl₂) to exclude moisture.
-
Solvation: Dissolve methyl benzoate in dry Dichloromethane (DCM).
-
Catalyst Addition: Add AlCl₃ (anhydrous) in portions. Expect mild exotherm as the Lewis acid complexes with the ester.
-
Bromination: Add Br₂ dropwise.
-
Reflux: Unlike nitration, this reaction is sluggish. Heat to reflux (40°C for DCM) for 1-3 hours to drive the reaction.
-
Workup: Quench with sodium bisulfite (NaHSO₃) solution to destroy excess bromine (decolorization). Extract with DCM, wash with bicarbonate, dry, and concentrate.
Limitations & Troubleshooting
The "No-Go" Zone: Friedel-Crafts Reactions
Researchers often attempt to functionalize benzoates via Friedel-Crafts alkylation or acylation. These reactions generally fail.
-
Reason: The Friedel-Crafts carbocation complex is not sufficiently electrophilic to attack the strongly deactivated benzoate ring. Furthermore, the Lewis acid catalyst (AlCl₃) complexes irreversibly with the ester carbonyl, requiring >2 equivalents of catalyst, which often leads to complex sludge or decomposition rather than substitution [4].
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (Nitration) | Temperature too high (>20°C) | Maintain strict T < 15°C during addition. |
| Product is Benzoic Acid | Hydrolysis occurred | Ensure reagents are anhydrous; quench on ice, not water; reduce acid contact time. |
| No Reaction (Bromination) | Catalyst Deactivation | Use fresh, anhydrous AlCl₃/FeBr₃. Increase catalyst loading to account for ester complexation. |
| Benzylic Bromination | Radical Pathway Active | Exclude light; ensure no radical initiators (like peroxides) are present. Use Lewis Acid, not NBS. |
References
-
Kamm, O.; Segur, J. B. "Methyl m-nitrobenzoate". Organic Syntheses, Coll.[4] Vol. 1, p.372 (1941); Vol. 3, p.71 (1923).
-
Royal Society of Chemistry. "Nitration of methyl benzoate". RSC Education.
- Cohen, J. B. "Practical Organic Chemistry". Macmillan, 1920.
- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley-Interscience.
Sources
Application Note: Purification Strategies for Brominated Phenolic Esters
Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Focus: Tetrabromobisphenol A (TBBPA) Conjugates and Flame Retardant Derivatives
Introduction & Mechanistic Context
Brominated phenolic esters, particularly derivatives of 3,3′,5,5′-tetrabromobisphenol A (TBBPA), are highly significant in both industrial applications (as flame retardants) and environmental toxicology. In biological and environmental matrices, TBBPA undergoes phase II metabolism or environmental degradation, forming ester-linked and ether-linked bound residues in oxic soils[1].
Purifying these compounds presents a unique set of chemical challenges. The bulky bromine atoms positioned ortho to the phenolic oxygen induce severe steric hindrance. While this shielding can protect the ester bond from mild enzymatic hydrolysis, the strong electron-withdrawing nature of the halogens activates the ester carbonyl toward nucleophilic attack. Consequently, the purification of labile brominated esters (such as glucuronide and sulfate conjugates) requires orthogonal strategies that avoid traditional alkaline workups.
The Chemistry of Purification: Causality & Logic
As a fundamental rule in the purification of brominated phenolic esters, the choice of base dictates the survival of the product .
During the synthesis of TBBPA sulfate or glucuronide conjugates, excess acidic reagents (e.g., chlorosulfonic acid) must be neutralized. A common pitfall is the use of strong inorganic bases like KOH or K₂CO₃. Because the ester linkage in these conjugates is highly labile, exposure to inorganic bases results in rapid saponification and cleavage of the ester bond.
The Solution: To preserve the ester linkage, neutralization and precipitation must be driven by a mild, sterically hindered organic base. Triethylamine (TEA) is the gold standard here. TEA provides sufficient basicity (pKa ~10.75) to neutralize strong acids and form stable, water-soluble TEA-sulfate salts, without acting as a nucleophile that would hydrolyze the target ester.
For robust, non-labile esters (e.g., alkyl/aryl flame retardants), Liquid-Liquid Extraction (LLE) using a Hexane/Methyl tert-butyl ether (MTBE) solvent system is highly effective. MTBE disrupts the hydrogen bonding of unreacted phenols, while hexane forces the highly non-polar brominated ester into the organic phase, optimizing the partition coefficient.
Experimental Protocols
Protocol A: Liquid-Liquid Extraction (LLE) for Robust Brominated Esters
Application: Bulk purification of industrial flame retardants or stable synthetic intermediates.
-
Reconstitution: Dissolve the crude reaction mixture in a 1:1 (v/v) mixture of Hexane and MTBE (10 mL per gram of crude).
-
Alkaline Partitioning: Transfer the organic layer to a separatory funnel. Wash with 0.5 M KOH in 50% ethanol (short contact time, <2 minutes) to ionize unreacted phenolic TBBPA. The ionized phenols will partition into the aqueous phase, leaving the neutral brominated esters in the organic phase.
-
Phase Separation: Drain the aqueous layer. Wash the organic phase twice with MS-grade H₂O to remove residual alkalinity.
-
Acidification (Optional Recovery): If recovery of the unreacted TBBPA is desired, acidify the aqueous layer with 0.5 M HCl and back-extract with Hexane/MTBE (9:1, v/v).
-
Concentration: Dry the primary organic phase over anhydrous Na₂SO₄, filter, and evaporate to dryness under a gentle stream of nitrogen.
-
Recrystallization: Recrystallize the resulting solid from hot toluene or methanol to achieve >98% purity.
Protocol B: SPE and Prep-HPLC for Labile TBBPA Conjugates
Application: Isolation of TBBPA-glucuronide and TBBPA-sulfate metabolites.
-
Quenching & Precipitation: Quench the crude sulfation/glucuronidation reaction mixture by adding dropwise Triethylamine (TEA) at 0 °C until the pH reaches 7.5. Do not use NaOH or KOH.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Reconstitute the TEA-precipitated crude in 1 mL of 5% acetone in hexane.
-
Condition a C18 Sep-Pak SPE cartridge with 5 mL methanol followed by 5 mL MS-grade water.
-
Load the sample. Wash with 5 mL water to elute highly polar salts.
-
Elute the TBBPA conjugates using 5 mL of Methanol/Acetonitrile (1:1, v/v).
-
-
Preparative HPLC:
-
Column: Preparative C18 (250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: MS-grade Water containing 0.1% Triethylamine acetate (maintains the conjugate in its intact salt form).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 30 minutes at a flow rate of 15 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Fraction Collection: Collect the major peak (typically eluting between 18–22 minutes depending on the specific conjugate) and lyophilize immediately to yield the pure TEA-salt of the brominated ester.
Quantitative Method Comparison
The following table summarizes the performance metrics of the primary purification strategies used for brominated phenolic esters.
| Purification Method | Target Compound Profile | Typical Yield | Final Purity | Scalability | Key Solvent / Reagent |
| Liquid-Liquid Extraction (LLE) | Robust alkyl/aryl esters (Flame Retardants) | 85 – 95% | 90 – 95% | High (Industrial) | Hexane / MTBE / KOH |
| Recrystallization | Bulk solid intermediates | 70 – 85% | > 98% | High (Industrial) | Toluene or Methanol |
| Solid-Phase Extraction (SPE) | Trace environmental extracts | 60 – 75% | 85 – 90% | Low (Analytical) | 5% Acetone in Hexane |
| Preparative HPLC | Labile TBBPA-glucuronide/sulfate | 50 – 65% | > 99% | Moderate (Lab scale) | Acetonitrile / TEA buffer |
Visualizations
Figure 1: Experimental workflow for isolating and purifying brominated phenolic esters.
Figure 2: Logical relationship demonstrating the effect of base selection on ester integrity.
References
-
Ho, K.-L., Yuen, K.-K., Yau, M.-S., Murphy, M. B., Wan, Y., Fong, B. M.-W., Tam, S., Giesy, J. P., & Leung, K. S.-Y. (2017). "Glucuronide and sulfate conjugates of tetrabromobisphenol A (TBBPA): Chemical synthesis and correlation between their urinary levels and plasma TBBPA content in voluntary human donors." Environment International, 98, 46-53.[Link]
-
Li, F., Wang, J., Jiang, B., Yang, X., Nastold, P., Kolvenbach, B., Wang, L., Ma, Y., Corvini, P. F., & Ji, R. (2015). "Fate of Tetrabromobisphenol A (TBBPA) and Formation of Ester- and Ether-Linked Bound Residues in an Oxic Sandy Soil." Environmental Science & Technology, 49(21), 12758-12765.[Link]
Sources
Application Note: Solubility Profile of Methyl 2,6-dibromo-3,5-dihydroxybenzoate in Organic Solvents
Introduction
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of bromine atoms into a molecular structure can significantly influence its physicochemical properties, including lipophilicity and binding interactions, which are critical parameters in drug design.[1] A comprehensive understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and biological screening. This application note provides a detailed protocol for determining the solubility of methyl 2,6-dibromo-3,5-dihydroxybenzoate and discusses the underlying principles that govern its solubility behavior.
Physicochemical Properties of Methyl 2,6-dibromo-3,5-dihydroxybenzoate
A summary of the key physicochemical properties is presented below. These parameters are crucial for predicting and understanding the solubility of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂O₄ | [2][3] |
| Molecular Weight | 329.94 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| XlogP (predicted) | 3.6 | [2] |
Note: The predicted XlogP value suggests that the compound is likely to have good lipid solubility and potentially lower aqueous solubility.
Experimental Protocol for Determining Solubility
The following protocol outlines a reliable method for determining the equilibrium solubility of methyl 2,6-dibromo-3,5-dihydroxybenzoate in various organic solvents using the widely accepted shake-flask method.[4]
Materials and Reagents
-
Methyl 2,6-dibromo-3,5-dihydroxybenzoate (≥98% purity)
-
Selected organic solvents (analytical grade or higher), such as:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone
-
Nonpolar: Toluene, Hexane, Dichloromethane (DCM)
-
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification
Experimental Workflow
The following diagram illustrates the key steps in the solubility determination process.
Sources
Application Notes and Protocols: Visualization of Dihydroxybenzoate Derivatives on Thin-Layer Chromatography Plates
Introduction
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring reaction progress, identifying compounds, and assessing purity in synthetic and natural product chemistry. Dihydroxybenzoate derivatives, a class of phenolic compounds, are crucial intermediates and final products in the pharmaceutical, cosmetic, and food industries. Their accurate and sensitive detection on TLC plates is paramount for process control and quality assurance. This guide provides an in-depth exploration of various visualization methods for dihydroxybenzoate derivatives, detailing the underlying chemical principles and providing robust, field-tested protocols.
The choice of visualization method is contingent upon the specific dihydroxybenzoate derivative, its concentration, and the presence of other functional groups. We will cover both non-destructive and destructive techniques, offering a versatile toolkit for researchers, scientists, and drug development professionals.
Non-Destructive Visualization Methods
Non-destructive methods allow for the visualization of separated compounds without chemically altering them, preserving the sample for subsequent analysis or recovery.
UV-Vis Absorbance (UV Shadowing)
Principle: Dihydroxybenzoate derivatives, containing aromatic rings, inherently absorb ultraviolet (UV) light.[1] When a TLC plate incorporating a fluorescent indicator (typically F254) is irradiated with short-wave UV light (254 nm), the entire plate fluoresces, usually green.[1][2] Compounds that absorb at this wavelength will quench the fluorescence, appearing as dark spots against the bright background.[1][2] This phenomenon is often referred to as UV shadowing.[3][4][5]
Applicability: This is the most common and straightforward method for visualizing aromatic compounds like dihydroxybenzoate derivatives.[1]
Protocol:
-
After developing the TLC plate, allow the solvent to completely evaporate in a fume hood.
-
Place the dried TLC plate under a short-wave UV lamp (254 nm) in a dark environment.
-
The separated dihydroxybenzoate derivatives will appear as dark spots on a fluorescent green background.[2]
-
Carefully circle the spots with a pencil to mark their positions for Rf calculation.
Expert Insight: While highly effective for many aromatic compounds, the sensitivity of UV shadowing can be limited for compounds with weak chromophores or at very low concentrations.[6] It is always advisable to use a secondary, chemical visualization method to confirm the presence of all separated components.
Destructive Visualization Methods (Chemical Stains)
Destructive methods involve a chemical reaction between a visualization reagent and the separated compounds, resulting in colored or fluorescent products.[2] These techniques are generally more sensitive than UV shadowing.
Ferric Chloride (FeCl₃) Spray
Principle: Ferric chloride is a highly specific reagent for the detection of phenols.[2][7] The phenolic hydroxyl groups of dihydroxybenzoate derivatives form colored complexes with Fe³⁺ ions, typically appearing as blue, violet, green, or brown spots.[2] The exact color can be diagnostic for the substitution pattern of the hydroxyl groups.
Applicability: This is an excellent and widely used method for confirming the presence of phenolic compounds, including all dihydroxybenzoate isomers.[7]
Protocol:
-
Reagent Preparation: Dissolve 1 g of ferric chloride (FeCl₃) in 100 mL of a 1:1 mixture of methanol and water. Store the solution in a dark bottle.
-
Application:
-
Ensure the developed TLC plate is completely dry.
-
In a well-ventilated fume hood, lightly and evenly spray the plate with the ferric chloride solution.
-
Alternatively, the plate can be quickly dipped into the reagent solution and the excess blotted off.
-
The colored spots corresponding to the phenolic compounds will appear almost immediately.
-
The color may fade over time, so it is important to document the results promptly.[2]
-
Expected Results for Dihydroxybenzoate Isomers:
| Compound | Typical Color with FeCl₃ |
| 2,3-Dihydroxybenzoic acid | Blue-violet |
| 2,4-Dihydroxybenzoic acid | Red-violet |
| 2,5-Dihydroxybenzoic acid | Blue-violet |
| 2,6-Dihydroxybenzoic acid | Violet |
| 3,4-Dihydroxybenzoic acid | Green |
| 3,5-Dihydroxybenzoic acid | Brown |
Note: The observed colors can vary slightly depending on the concentration and the specific TLC plate.
Iodine Vapor
Principle: Iodine vapor is a general-purpose visualization agent that reversibly interacts with many organic compounds.[2][8] The iodine molecules are adsorbed onto the surface of the compounds, forming colored complexes, which are typically brown or yellow.[2][8] This interaction is based on weak charge-transfer complex formation.
Applicability: This method is effective for a wide range of organic compounds and is considered semi-destructive as the iodine will eventually sublime off the plate, and the spots will fade.[2]
Protocol:
-
Iodine Chamber Preparation: Place a few crystals of solid iodine at the bottom of a closed glass chamber (e.g., a beaker covered with a watch glass or a dedicated TLC developing tank).[2][9] Allow the chamber to become saturated with iodine vapor.
-
Visualization:
Expert Insight: While broadly applicable, iodine staining is not as sensitive as some other chemical stains and may not be effective for all dihydroxybenzoate derivatives, especially at low concentrations.
Anisaldehyde-Sulfuric Acid Stain
Principle: This is a versatile and highly sensitive charring reagent. Under acidic conditions and upon heating, p-anisaldehyde reacts with various functional groups, including phenols, to produce highly colored products. The sulfuric acid facilitates the condensation reactions and subsequent charring of the organic compounds.
Applicability: This is a general-purpose stain that is particularly useful for detecting nucleophilic compounds, including phenols, sugars, and terpenes.[11][12][13] It often produces a range of colors that can aid in the identification of different compounds.[7]
Protocol:
-
Reagent Preparation: Carefully add 5 mL of concentrated sulfuric acid and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol, followed by 1.5 mL of glacial acetic acid.[7] The solution should be prepared in a fume hood and stored in a refrigerator.
-
Application:
-
Spray the dried TLC plate with the anisaldehyde-sulfuric acid reagent.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[14] Overheating should be avoided as it can cause the entire plate to darken.
-
Potassium Permanganate (KMnO₄) Stain
Principle: Potassium permanganate is a strong oxidizing agent. It reacts with compounds that can be oxidized, such as alcohols, aldehydes, and phenols. During the reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in the appearance of yellow to brown spots on a purple or pink background.[6]
Applicability: This is a good general stain for detecting oxidizable functional groups. Dihydroxybenzoate derivatives, with their phenolic hydroxyl groups, are readily oxidized and will give a positive result with this stain.
Protocol:
-
Reagent Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water, then add 1.25 mL of 10% aqueous sodium hydroxide (NaOH).[11][15]
-
Application:
-
Spray or dip the dried TLC plate in the potassium permanganate solution.
-
Oxidizable compounds will appear as yellow to brown spots against a purple background. The background color will slowly fade over time.
-
Workflow and Decision-Making Diagram
The following diagram illustrates a typical workflow for the visualization of dihydroxybenzoate derivatives on a TLC plate.
Caption: Decision workflow for TLC visualization.
Summary of Visualization Reagents
| Reagent | Principle | Target Compounds | Expected Result |
| UV Light (254 nm) | Fluorescence Quenching | Aromatic compounds | Dark spots on a green fluorescent background[2] |
| Ferric Chloride (FeCl₃) | Complexation with phenols | Phenols | Colored spots (blue, green, violet, brown)[2] |
| Iodine Vapor | Adsorption/Charge-transfer | General organic compounds | Brown to yellow-brown spots[2][8] |
| Anisaldehyde-H₂SO₄ | Condensation/Charring | General, especially nucleophiles | Various colored spots upon heating |
| Potassium Permanganate (KMnO₄) | Oxidation | Oxidizable compounds | Yellow-brown spots on a purple background[6] |
Advanced Visualization Techniques
For specialized applications, such as metabolic studies or trace analysis, more advanced techniques can be employed.
-
Autoradiography: For radiolabeled dihydroxybenzoate derivatives, autoradiography provides highly sensitive and quantitative detection.[16][17] The TLC plate is exposed to X-ray film or a phosphorimager screen, which detects the radioactive emissions.[18][19]
-
TLC-MS Interface: For unambiguous identification, spots can be eluted from the TLC plate and analyzed by mass spectrometry. Alternatively, specialized instruments allow for direct mass analysis of the spots on the TLC plate.
Conclusion
The effective visualization of dihydroxybenzoate derivatives on TLC plates is a critical step in their analysis. This guide has detailed several robust methods, from non-destructive UV shadowing to a variety of sensitive chemical stains. The choice of method will depend on the specific research question, but a combination of UV visualization followed by a phenol-specific stain like ferric chloride often provides the most comprehensive and reliable results. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently and accurately analyze these important phenolic compounds.
References
-
TLC Stains. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc. Retrieved from [Link]
-
Visualizing agents for PC and TLC. (n.d.). Retrieved from [Link]
-
TLC Visualization Solutions. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography (rev 3/2020). (2020). Retrieved from [Link]
-
Filterbio. (2025, December 19). How to detect compounds on TLC plates? - Blog. Retrieved from [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). Preparation of chromatography spray reagents. Retrieved from [Link]
- Reagent impregnated paper strips for use in preparing TLC spray reagents. (1975). U.S. Patent No. 3,912,655. Google Patents.
-
Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
TLC stains. (n.d.). Retrieved from [Link]
-
TLC Stains. (n.d.). Retrieved from [Link]
-
Zenodo. (2014). Modified ninhydrin spray reagent for the identification of amino acids on TLC plates. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
ResearchGate. (2023, July 20). What are the best chemical reagents (i.e. spray reagents) used to detect the phytochemical constituents on TLC plates?. Retrieved from [Link]
-
American Laboratory. (2011, April 4). A UV Shadowing Technique Using a CCD Imaging System. Retrieved from [Link]
-
Loba Chemie. (n.d.). TLC Sprayers and Reagent. Retrieved from [Link]
-
TLC fractionation and visualization of selected phenolic compounds applied as drugs. (2025, August 5). Retrieved from [Link]
-
ResearchGate. (n.d.). Normal Phase TLC Sprayed with Ferric Chloride Solution The result of... | Download Scientific Diagram. Retrieved from [Link]
-
Carl ROTH. (n.d.). Iron(III) chloride spray solution - Dyeing agent for TLC. Retrieved from [Link]
-
Academic Journals. (2006, July 3). Determination of ferulic acid and related compounds by thin layer chromatography. Retrieved from [Link]
-
PubMed. (1998). Analysis of 18F-labelled Synthesis Products on TLC Plates: Comparison of Radioactivity Scanning, Film Autoradiography, and a Phosphoimaging Technique. Retrieved from [Link]
-
Synoptics. (n.d.). Glossary. Retrieved from [Link]
-
eScholarship.org. (n.d.). High-throughput radio-TLC analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Autoradiographs of TLC plates illustrating the distribution of radioactivity following the co-spotting of l^C-CEPA with extracts from fruit of 9 different species. Petroleum ether (PE) and acid methanol (AM ) ex tra c ts developed on TLC w ith isopropanol. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ambion's Tips From the Bench: UV Shadowing [diyhpl.us]
- 4. UV Shadowing - National Diagnostics [nationaldiagnostics.com]
- 5. Glossary - Synoptics [synoptics.co.uk]
- 6. TLC stains [reachdevices.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. filter-bio.com [filter-bio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. depts.washington.edu [depts.washington.edu]
- 12. epfl.ch [epfl.ch]
- 13. researchgate.net [researchgate.net]
- 14. Unlocking the Secrets of Anisaldehyde Staining in TLC - Oreate AI Blog [oreateai.com]
- 15. sarponggroup.com [sarponggroup.com]
- 16. Autoradiography Enhancers - National Diagnostics [nationaldiagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of 18F-labelled synthesis products on TLC plates: comparison of radioactivity scanning, film autoradiography, and a phosphoimaging technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
Improving yield of methyl 2,6-dibromo-3,5-dihydroxybenzoate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks during the electrophilic aromatic bromination of resorcinol derivatives.
Synthesizing methyl 2,6-dibromo-3,5-dihydroxybenzoate is a critical step in developing complex natural products, such as the antibiotic pestalone 1 and the gilvocarcin family of anti-tumor agents 2. However, achieving high regioselectivity and preventing over-oxidation requires strict kinetic and stoichiometric control.
This guide bypasses generic advice, offering a mechanistic deep-dive, a self-validating protocol, and targeted troubleshooting FAQs to help you master this synthesis.
Mechanistic Knowledge Base: Understanding the Causality
The bromination of methyl 3,5-dihydroxybenzoate proceeds via Electrophilic Aromatic Substitution (EAS). The two hydroxyl groups at positions 3 and 5 strongly activate the aromatic ring.
-
Regioselectivity: While positions 2, 4, and 6 are all electronically activated, position 4 is situated directly between the two hydroxyl groups. The significant steric hindrance at C4 naturally directs the incoming electrophiles to the more accessible 2 and 6 positions.
-
Reaction Kinetics: A common pitfall is attempting to isolate a mono-brominated intermediate. The first bromination event does not sufficiently deactivate the electron-rich ring. Consequently, the mono-brominated species is highly reactive, and the reaction rapidly proceeds to the bis-brominated state. Using exactly 1.0 equivalent of a brominating agent will not yield 100% mono-bromo product; instead, it results in a 1:1 mixture of the bis-brominated product and unreacted starting material 2.
Quantitative Optimization Data
To maximize the yield of the 2,6-dibromo target, the reaction parameters must be tightly controlled. The table below summarizes the causality between experimental conditions and the resulting product distribution.
| Brominating Agent | Solvent | Temp (°C) | Equivalents | Major Outcome | Yield (%) |
| NBS | CCl₄ | 25 | 1.00 | 1:1 Mixture (SM : 2,6-Dibromo) | < 45% |
| NBS | CHCl₃ | 0 → 25 | 2.05 | 2,6-Dibromo (Target) | 88% |
| Br₂ | AcOH | 25 | 2.10 | 2,6-Dibromo (Target) | 92% |
| Br₂ | AcOH | 60 | 3.00 | Tribromo Impurity (Over-reaction) | < 50% |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check for the current step is successful.
Step 1: Substrate Dissolution
-
Action: Dissolve 1.0 eq of methyl 3,5-dihydroxybenzoate in anhydrous CHCl₃ (0.2 M concentration) under an inert argon atmosphere.
-
Validation Check: The solution must be completely clear and colorless. Any initial yellowing indicates pre-existing phenolic oxidation; if observed, filter the starting material through a short pad of silica before proceeding.
Step 2: Temperature Control & Reagent Addition
-
Action: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add 2.05 eq of N-Bromosuccinimide (NBS) portionwise over 15 minutes. Shield the flask from direct light using aluminum foil.
-
Validation Check: The reaction mixture should turn a pale, translucent yellow. If the solution turns dark brown or opaque, radical-mediated oxidation is occurring—abort, check solvent purity, and ensure strict light exclusion.
Step 3: Reaction Maturation
-
Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
-
Validation Check (IPC): Perform a TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) must be completely absent. A single dominant spot (Rf ~0.6) corresponding to the 2,6-dibromo product should be visible. The absence of an intermediate spot confirms that the kinetic hurdle of mono-bromination has been successfully bypassed.
Step 4: Reductive Quench
-
Action: Quench the reaction by adding an equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes.
-
Validation Check: The organic layer must transition from pale yellow to completely colorless, confirming the neutralization of all active electrophilic and oxidative bromine species.
Step 5: Isolation & Purification
-
Action: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from a Hexane/EtOAc mixture.
-
Validation Check: The final product should manifest as fine white needles. A ¹H NMR scan showing a single aromatic proton singlet (integrating to 1H) for the C4 position definitively validates the regioselectivity.
Visual Workflows
Fig 1: Step-by-step self-validating workflow for the optimized bis-bromination synthesis.
Fig 2: Diagnostic logic tree for troubleshooting common yield-reducing issues.
Diagnostics & Troubleshooting (FAQs)
Q: Why do I see a 1:1 mixture of starting material and product when I only use 1.0 equivalent of NBS to target a mono-brominated product? A: This is a classic kinetic phenomenon in the electrophilic aromatic substitution of highly activated resorcinol derivatives. The first bromination event does not sufficiently deactivate the electron-rich aromatic ring. The mono-brominated intermediate remains highly reactive, causing the reaction to rapidly proceed to the bis-brominated state. This consumes your reagent prematurely, leaving exactly half of your starting material unreacted 2. To achieve a quantitative yield of the 2,6-dibromo product, you must use a stoichiometric excess (2.05–2.10 eq).
Q: How do I prevent the formation of the tribromo impurity? A: The 4-position (situated between the two hydroxyl groups) is sterically hindered but still electronically activated. If you use a large excess of bromine (>2.5 eq) or allow the reaction to heat up (>40 °C), the kinetic barrier of steric hindrance is overcome, leading to 2,4,6-tribromination. Strict temperature control (0 °C during addition, max 25 °C during stirring) and precise stoichiometric control (max 2.1 eq) are your primary defenses against over-reaction.
Q: My reaction mixture turned dark brown/black, and the yield plummeted. What happened? A: Phenols are highly susceptible to oxidation. Both Br₂ and NBS can act as mild oxidants, converting your electron-rich phenol into complex, dark-colored quinone polymers. This usually occurs if the reaction is exposed to intense light (which generates radical bromine species) or if there are transition metal impurities in your solvent. Ensure you are using high-grade, degassed solvents, shield the reaction from direct light when using NBS, and always quench rigorously with a reducing agent like sodium thiosulfate (Na₂S₂O₃) to neutralize active oxidative species before workup.
References
- Synthetic analogues of the antibiotic pestalone, Tetrahedron.
- Regioselective bromination: an approach to the d-ring of the gilvocarcins, Heterocycles.
Sources
Technical Support Center: Preventing Hydrolysis During Bromination of Methyl Benzoates
Executive Summary: The "Hydrolysis Trap"
Researchers functionalizing methyl benzoates (specifically converting methyl-substituted benzoates to benzylic bromides via the Wohl-Ziegler reaction) frequently encounter a critical failure mode: the disappearance of the methyl ester and the formation of the corresponding carboxylic acid.
This is not a random degradation. It is a specific, chemically driven cascade caused by the accumulation of Hydrogen Bromide (HBr) byproduct in the presence of trace moisture. This guide provides the mechanistic insight and validated protocols to decouple bromination from hydrolysis.
The Mechanism of Failure
To prevent the issue, you must understand the competition between the desired radical pathway and the undesired ionic pathway.
The Conflict:
-
Radical Path (Desired): Requires homolytic cleavage. Generates HBr as a stoichiometric byproduct during the propagation step.
-
Ionic Path (Undesired): HBr is a strong acid. In the presence of even ppm-levels of water (from wet solvent or atmosphere), it protonates the ester carbonyl, making it susceptible to nucleophilic attack by water (
mechanism), cleaving the methyl group.
Visualizing the Competition
The following diagram illustrates how a reaction intended to be a radical substitution can silently shift into an acid-catalyzed hydrolysis.
Figure 1: The "Hydrolysis Trap." Note how HBr, a necessary byproduct of the radical cycle, becomes the catalyst for the failure mode if water is present.
Critical Control Parameters (Troubleshooting)
A. Solvent Selection: The "Green" Shift
Classically, Carbon Tetrachloride (
| Solvent | Polarity | HBr Solubility | Hydrolysis Risk | Recommendation |
| Carbon Tetrachloride | Non-polar | Low | Low | Avoid (Toxic/Banned) |
| Acetonitrile | Polar | High | High | Avoid (Unless strictly anhydrous) |
| Chlorobenzene | Non-polar | Moderate | Low | Preferred (High boiling point, stable) |
| Trifluoromethylbenzene | Non-polar | Low | Low | Excellent (Green alternative to CCl4) |
| Methyl Acetate | Polar | Moderate | Moderate | Alternative (Can transesterify if not careful) |
B. Acid Scavenging
You cannot stop HBr formation, but you can neutralize it in situ.
-
Solid Buffers: Anhydrous
or (0.1 - 0.5 equiv) can be added to the reaction. Warning: If the system is wet, these form hydroxide, which hydrolyzes esters faster than acid. -
Epoxide Scavengers: A catalytic amount of propylene oxide or 1,2-epoxybutane acts as a "silent scavenger," reacting with HBr to form a neutral bromohydrin without generating water.
Validated Protocol: Anhydrous Benzylic Bromination
Target: Conversion of Methyl 3-methylbenzoate to Methyl 3-(bromomethyl)benzoate.
Reagents
-
Substrate: Methyl 3-methylbenzoate (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide (BPO)
-
Solvent: Chlorobenzene (
) or Trifluoromethylbenzene ( ) [Concentration: 0.5 M] -
Critical Additive:
(0.1 equiv) OR Propylene Oxide (1 mol%)
Step-by-Step Workflow
-
System Preparation:
-
Flame-dry a round-bottom flask equipped with a reflux condenser.
-
Flush with Nitrogen (
) or Argon. Hydrolysis requires water; exclude it physically.
-
-
Reaction Assembly:
-
Initiation:
-
Heat the mixture to reflux (approx. 80-130°C depending on solvent).
-
Add the radical initiator (AIBN/BPO) as a solution in the reaction solvent.[2]
-
Visual Check: The reaction should turn from yellow to colorless (or pale orange) as NBS is consumed and Succinimide floats to the top (Succinimide is less soluble in PhCl).
-
-
Monitoring (The "Self-Validating" Step):
-
TLC/HPLC: Do not wait for overnight stirring. Check conversion at 1 hour.
-
Off-gas Check: Hold wet pH paper at the top of the condenser. If it turns deep red immediately, HBr is escaping. Ensure your scavenger is active.
-
-
Workup (Crucial for Ester Survival):
-
Cool to 0°C immediately upon completion.
-
Quench: Pour into a mixture of ice and Saturated
. Do not use water alone. The basic quench neutralizes residual HBr before it can hydrolyze the ester during extraction. -
Extract with DCM or Ethyl Acetate. Dry over
(anhydrous).
-
Troubleshooting & FAQs
Q1: My reaction mixture turned dark red/brown. Is my product gone?
A: Not necessarily, but it is at risk. Red color indicates free molecular Bromine (
-
Risk: High
concentration can lead to ring bromination (EAS) rather than benzylic bromination. -
Fix: Increase the reflux rate (to purge HBr) or add more scavenger.
Q2: Can I use Benzene or Toluene as a solvent?
A:
-
Benzene: Too toxic; boiling point (
) is sometimes too low for efficient radical propagation of deactivated rings. -
Toluene: ABSOLUTELY NOT. Toluene has benzylic protons. NBS will brominate the solvent instead of your methyl benzoate substrate (Competitive Inhibition).
Q3: Why did I lose my methyl ester during the workup?
A: Even if the reaction was anhydrous, the workup is aqueous. If you have residual Lewis acids (like Succinimide-HBr complexes) and you add water, the local pH drops rapidly, hydrolyzing the ester.
-
Fix: Always quench into a buffered basic solution (Sat.
) at . Never quench into pure water.
Q4: I am seeing ring bromination instead of methyl group bromination. Why?
A: This is a "Regioselectivity Failure."
-
Cause: The ionic pathway is outcompeting the radical pathway. This often happens if the reaction is too cold, unlit, or if Lewis Acids (Fe, Al contaminants) are present.
-
Fix: Ensure vigorous reflux (thermal initiation) or use a high-intensity UV lamp (photochemical initiation). Switch to a non-polar solvent like
to suppress the ionic pathway.
Decision Tree: Diagnosing Hydrolysis
Figure 2: Diagnostic flow for isolating the source of ester hydrolysis.
References
-
Benzylic Brominations with NBS in 1,2-Dichlorobenzene. Source: Lee, S., & Ra, C. S. (2017).[6] Letters in Organic Chemistry. Context: Establishes chlorinated benzenes as superior, higher-yielding solvents compared to CCl4 for sensitive esters.
-
Solvent Dependent Benzylic Radical Bromination. Source: Lami, M., et al. (2006). Letters in Organic Chemistry. Context: Discusses the impact of solvent polarity (Acetonitrile vs. non-polar) on the stability and yield of benzylic bromides.
-
Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde.
) and photochemical initiation for sensitive methyl-substituted aromatics where ester/aldehyde stability is a concern. -
N-Bromosuccinimide (NBS) Reagent Guide. Source: Master Organic Chemistry. Context: General mechanism of the Wohl-Ziegler reaction and the role of anhydrous conditions.[2]
Sources
- 1. evitachem.com [evitachem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing regioselectivity in bromination of 3,5-dihydroxybenzoate
Technical Support Center: Advanced Synthesis & Process Chemistry Topic: Optimizing Regioselectivity in Bromination of 3,5-Dihydroxybenzoate Ticket ID: #RXN-BR-35DHB-OPT Assigned Specialist: Senior Application Scientist, Process Development Group
Executive Summary: The "Symmetry Trap"
You are likely encountering a specific frustration: Polybromination .[1]
The substrate, Methyl 3,5-dihydroxybenzoate, possesses
While position 4 is electronically favored, the resulting product (Methyl 4-bromo-3,5-dihydroxybenzoate) remains highly nucleophilic. In standard electrophilic aromatic substitution (EAS) conditions using elemental bromine (
This guide details the Kinetic Control Protocol required to isolate the 4-bromo congener with >95% regioselectivity.
Part 1: The Regioselectivity Matrix
To control the reaction, you must understand the competing electronic and steric vectors.
| Position | Electronic Environment | Steric Environment | Reactivity Status |
| C-4 | Double Activated: Ortho to OH(3) and Ortho to OH(5). | Moderate: Flanked by two hydroxyl groups.[1][2] | Preferred (Kinetic) |
| C-2 / C-6 | Activated: Ortho to OH(3) and Para to OH(5).[1] | High: Flanked by OH and the bulky Ester (COOMe).[1] | Secondary (Thermodynamic) |
| Poly-Br | Deactivated (Inductive): Br is withdrawing, but OH donation persists.[1] | Very High: Crowding increases significantly.[1] | Common Impurity |
Visualizing the Pathway
The following diagram illustrates the divergence between the desired kinetic pathway and the thermodynamic "over-bromination" trap.
Figure 1: Reaction coordinate visualization showing the kinetic preference for C-4 substitution and the risk of polybromination cascades.
Part 2: Reagent Selection & Stoichiometry
Do not use elemental Bromine (
The Solution: N-Bromosuccinimide (NBS)
NBS provides a low, steady-state concentration of the bromonium ion (
-
Stoichiometry: 0.95 - 0.98 equivalents .
-
Why: Leaving 2-5% of the starting material unreacted is preferable to generating 5% di-bromo impurity.[1] The starting material is easily removed by recrystallization or column chromatography (polarity difference), whereas the di-bromo species co-elutes with the product.
-
Part 3: Optimized Experimental Protocol
Objective: Synthesis of Methyl 4-bromo-3,5-dihydroxybenzoate (Mono-substitution).
Materials:
-
Methyl 3,5-dihydroxybenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (0.98 eq) - Recrystallize from water if yellow/aged.[1]
-
Acetonitrile (anhydrous) - 0.1 M concentration relative to substrate.[1]
-
Ammonium Acetate (
) - 10 mol% (Catalyst - Optional but recommended).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Methyl 3,5-dihydroxybenzoate in Acetonitrile (MeCN) in a round-bottom flask. Cool the solution to -10°C (ice/salt bath) or 0°C .
-
Note: Low temperature increases the discrimination between the C-4 and C-2 positions.[1]
-
-
Reagent Addition: Dissolve NBS in a separate volume of MeCN. Add the NBS solution dropwise over 30-60 minutes.[1]
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3) or HPLC.[1]
-
Endpoint: Stop when the di-bromo peak appears (even if starting material remains).[1]
-
-
Quenching: Add 10% aqueous Sodium Thiosulfate (
) to quench unreacted bromine species immediately. -
Workup: Evaporate MeCN under reduced pressure. Redissolve residue in EtOAc, wash with water and brine.[1][4] Dry over
.[1][5] -
Purification: Recrystallize from Methanol/Water or Toluene.
-
Result: White to off-white needles.[1]
-
Part 4: Troubleshooting & FAQs
Q1: I am consistently getting 15-20% of the 2,4-dibromo impurity. How do I stop this?
Diagnosis: Your reaction is likely too fast or the mixing is inefficient.[1] Action Plan:
-
Lower Temperature: Drop reaction temp to -20°C or -40°C.
-
Inverse Addition: If the problem persists, try adding the substrate to a dilute solution of NBS. However, the standard dropwise addition of NBS is usually sufficient.[1]
-
Switch Solvent: Use a 1:1 mixture of DCM/MeCN .[1] The DCM lowers the dielectric constant, slightly slowing the second bromination step.
Q2: I need the 2-bromo isomer, not the 4-bromo. Can I switch the selectivity?
Diagnosis: You are fighting the electronic preference of the molecule.[1] Action Plan: Direct regioselectivity to the C-2 position is difficult with naked OH groups.
-
Amine Catalysis: Use a bulky secondary amine (e.g., diisopropylamine) in the reaction.[1] The amine forms a hydrogen-bonded complex with the phenol, creating steric bulk that shields the C-4 position and directs the bromine to the ortho (C-2) position [2].
-
Blocking: A more robust method is to sulfonate C-4, brominate C-2, and then desulfonate.[1]
Q3: The reaction turns dark red/brown. Is this normal?
Diagnosis: This indicates the formation of quinones or radical oxidation products.[1] Action Plan:
-
Exclude Light: Wrap the flask in aluminum foil. NBS can undergo radical decomposition under light, leading to benzylic bromination (on the methyl ester) or oxidation of the phenol to a quinone.[1]
-
Check NBS Quality: If your NBS is yellow, it contains free bromine and HBr.[1] Recrystallize it from hot water before use.
Diagnostic Decision Tree
Figure 2: Rapid diagnostic logic for common bromination deviations.
References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: MDPI / Int. J. Mol.[1] Sci. 2014, 15(3). Context: Validates the use of NBS/MeCN for high regioselectivity in activated phenols. URL:[Link][1][3]
-
Effect of Amines on ortho-Bromination of Phenols with NBS. Source: Bull.[1][6] Chem. Soc. Jpn., Vol 66, 1993.[1][6] Context: Describes the use of amines to invert regioselectivity from para (C4) to ortho (C2). URL:[Link][1]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Source: NSF Public Access Repository / J. Mol.[1] Struct. Context: Confirms the 4-bromo species as the standard synthetic intermediate for 3,5-dihydroxybenzoate derivatives. URL:[Link][1]
Sources
Technical Support Center: Temperature Control for Bromination of Phenolic Esters
Welcome to the Technical Support Center for the bromination of phenolic esters. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a strong focus on the critical role of temperature in controlling reaction outcomes.
Introduction: The Energetic Landscape of Bromination
The bromination of phenolic esters is a classic example of electrophilic aromatic substitution. The ester group, while less activating than a hydroxyl group, still directs incoming electrophiles to the ortho and para positions. The inherent reactivity of the aromatic ring, coupled with the exothermic nature of bromination, makes precise temperature control paramount. Failure to manage the thermal profile of the reaction can lead to a cascade of undesirable outcomes, including polysubstitution, poor regioselectivity, and, in worst-case scenarios, dangerous runaway reactions.
This guide is structured to help you understand the "why" behind the "how," enabling you to not only follow protocols but also to troubleshoot and optimize your reactions with a solid understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for mono-bromination?
A1: Polysubstitution is a common challenge due to the activating nature of the oxygen atom attached to the aromatic ring. The key to achieving mono-selectivity lies in moderating the reaction's reactivity.
-
Primary Cause: The high electrophilicity of the brominating agent and the activated nature of the phenolic ester ring.
-
Temperature's Role: Higher temperatures increase the reaction rate, providing sufficient energy for multiple bromination events to occur before the initial product can be isolated.
-
Solutions & Causality:
-
Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature (e.g., to 0 °C, -10 °C, or even lower) decreases the kinetic energy of the system. This makes the aromatic ring less nucleophilic and slows the reaction rate, allowing for the addition of a single bromine atom before further reactions can take place.[1]
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise over an extended period prevents a localized excess of the electrophile, which can lead to rapid, uncontrolled polysubstitution.
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a lower equilibrium concentration of Br₂, leading to a more controlled reaction.[2][3]
-
Solvent Selection: Non-polar solvents, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), can reduce the reactivity of the brominating agent compared to polar solvents.
-
Q2: I am getting a mixture of ortho and para isomers. How can I selectively synthesize the para or ortho product?
A2: The ratio of ortho to para isomers is governed by a delicate interplay of sterics, electronics, and reaction conditions, a concept best understood through the principles of kinetic and thermodynamic control.
-
Kinetic vs. Thermodynamic Control:
-
The kinetic product is the one that forms the fastest, having the lowest activation energy. For many phenolic esters, the ortho position is sterically more accessible for the initial attack, but the resulting intermediate can be destabilized by steric hindrance.
-
The thermodynamic product is the most stable product. The para isomer often experiences less steric hindrance and is, therefore, the more thermodynamically stable product.
-
-
Temperature's Influence:
-
Low Temperatures (Kinetic Control): At lower temperatures, the reaction is essentially irreversible. The product distribution is determined by the relative rates of formation. If the activation energy for the formation of the ortho product is lower, it may be favored under these conditions. However, for many substrates, the para product is still predominantly formed due to a combination of electronic and steric factors even at low temperatures.[1][4]
-
Higher Temperatures (Thermodynamic Control): At elevated temperatures, the reaction can become reversible. This allows the initially formed products to revert to the carbocation intermediate and re-form. Over time, the product mixture will equilibrate to favor the most stable isomer, which is typically the para product. However, higher temperatures can also lead to more side products.[4]
-
-
Practical Strategies for Regioselectivity:
-
For para-selectivity: Conduct the reaction at the lowest effective temperature that allows for a reasonable reaction rate. This often enhances the preference for the thermodynamically favored, sterically less hindered para position.[1] For example, the bromination of phenyl acetate with zeolites as catalysts shows high para-selectivity.[5]
-
For ortho-selectivity: This is generally more challenging. It may require the use of a directing group or specific catalysts that can chelate with the ester and bromine, favoring substitution at the proximate ortho position. Some methods using bromine chloride at moderate temperatures have shown increased ortho-selectivity.[6]
-
Troubleshooting Guide
| Issue | Observable Symptoms | Probable Causes | Troubleshooting Steps & Explanations |
| Poor Regioselectivity (Undesired ortho/para ratio) | GC-MS or NMR analysis shows a mixture of ortho and para isomers. | 1. Reaction temperature is too high , allowing for the formation of the thermodynamically controlled product mixture. 2. Solvent effects are influencing the transition state energies for ortho and para attack differently. | 1. Lower the reaction temperature significantly. For enhanced para-selectivity, try running the reaction at 0 °C, -10 °C, or even as low as -78 °C.[1][7] This will favor the kinetically controlled pathway, which often leads to a higher proportion of a single isomer. 2. Screen different solvents. The polarity of the solvent can influence the stability of the intermediates and transition states. Compare results in non-polar (e.g., CCl₄, hexane) and polar aprotic (e.g., CH₂Cl₂, acetonitrile) solvents.[8] |
| Polysubstitution | Multiple spots on TLC; GC-MS shows peaks for di- and tri-brominated products; lower than expected yield of the mono-brominated product. | 1. Reaction temperature is too high , leading to a fast, uncontrolled reaction. 2. High concentration of brominating agent. 3. Use of a highly reactive brominating agent (e.g., Br₂ in a polar solvent). | 1. Perform the reaction at a lower temperature (e.g., 0 °C or below). 2. Add the brominating agent slowly and dropwise using a syringe pump or a dropping funnel to maintain a low concentration at all times. 3. Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[9] |
| Runaway Reaction | Rapid, uncontrolled increase in temperature and pressure; vigorous gas evolution; change in color of the reaction mixture. | 1. Reaction is highly exothermic. 2. Inadequate cooling. 3. Incorrect order of addition or too rapid addition of reagents. 4. Unforeseen side reaction , e.g., between NBS and certain solvents like 2-MeTHF. | 1. Always conduct a thermal hazard assessment before scaling up. 2. Ensure adequate cooling capacity. Use an appropriate cooling bath (ice-water, dry ice-acetone) and a flask size that allows for efficient heat transfer. 3. Add the brominating agent slowly and monitor the internal temperature. 4. Carefully select your solvent. Be aware of known incompatibilities.[3] |
| Low or No Conversion | TLC or GC-MS shows unreacted starting material. | 1. Reaction temperature is too low. 2. Insufficiently activated brominating agent. 3. Deactivated substrate. | 1. Gradually increase the temperature. If the reaction is clean but slow at a low temperature, a modest increase may be necessary. 2. Consider adding a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) if using Br₂, but be aware this will significantly increase reactivity and may require even lower temperatures to control. 3. For deactivated phenolic esters (with electron-withdrawing groups), more forcing conditions (higher temperature, stronger brominating agent) may be required. [10] |
Data Presentation: Temperature's Influence on Regioselectivity
The following table summarizes the effect of temperature on the product distribution for the bromination of representative phenolic compounds. Note that the exact ratios are highly dependent on the substrate, solvent, and brominating agent.
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Ortho:Para Ratio | Comments | Reference(s) |
| Phenol | Br₂ | Gas Phase | 200 | Increases with temp | At higher temperatures, the ortho to para ratio increases. | [11] |
| Phenol | BrCl | CCl₄ | 0 | - | Example of ortho-selective conditions. | [6] |
| Phenol | BrCl | CCl₄ | 25 | 0.9:1 | Ortho to para ratio. | [6] |
| Phenol | BrCl | CCl₄ | 40 | 1.1:1 | Ortho to para ratio increases with temperature. | [6] |
| Phenyl Acetate | Br₂ with Zeolite | Not Specified | Not Specified | Highly para-selective | Zeolites can promote para-selectivity by removing HBr. | [5] |
| Catechol | NBS, HBF₄ | Acetonitrile | -30 | 100% para | Low temperature is crucial for high regioselectivity. | [1] |
| p-cresol | NBS, pTsOH | Methanol | ~20 | 94% ortho | In this case, the para position is blocked, leading to ortho-bromination. | [2] |
| o-chlorophenol | BrCl | CCl₄ | 25 | 3.9:1 (6-bromo:4-bromo) | Demonstrates influence of existing substituents and temperature. | [6] |
Experimental Protocols
Protocol 1: Highly para-Selective Bromination of a Phenolic Ester at Low Temperature
This protocol is a general guideline for achieving high para-selectivity. The specific substrate and scale will require optimization.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the phenolic ester (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the solution to the desired low temperature (e.g., -30 °C) using a dry ice/acetone bath.
-
Reagent Preparation: In a separate, dry flask, dissolve N-bromosuccinimide (NBS) (1.05 eq.) in the same anhydrous solvent.
-
Slow Addition: Add the NBS solution to the cooled solution of the phenolic ester dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Safety Protocol for Scaling Up Bromination Reactions
Scaling up bromination reactions requires careful planning to mitigate the risk of a runaway reaction.
-
Hazard Assessment: Before scaling up, perform a thorough literature search for any known hazards associated with the specific reaction. Consult resources like Bretherick's Handbook of Reactive Chemical Hazards.
-
Small-Scale Trial: Always perform the reaction on a small scale first to observe its behavior.
-
Incremental Scale-Up: Do not increase the scale by more than a factor of three to five at a time.[6]
-
Ensure Adequate Cooling: Use a reaction vessel with a large surface area-to-volume ratio and a cooling system with sufficient capacity to handle the heat generated.
-
Controlled Addition: Use a syringe pump or a dropping funnel for the slow, controlled addition of the limiting reagent.
-
Continuous Monitoring: Continuously monitor the internal temperature of the reaction. Have a large cooling bath on standby in case of an unexpected exotherm.
-
Emergency Plan: Have a clear plan for quenching the reaction in an emergency, such as the rapid addition of a quenching agent or submersion in a large ice bath.
Visualizations
Reaction Mechanism and Temperature Influence
The following diagram illustrates the general mechanism for the electrophilic bromination of a phenolic ester and highlights the competing pathways to the ortho and para products.
Caption: Mechanism of electrophilic bromination and competing pathways.
Kinetic vs. Thermodynamic Control
This diagram illustrates the energy profile for the formation of the kinetic (ortho) and thermodynamic (para) products.
Caption: Energy profile of kinetic vs. thermodynamic control.
Troubleshooting Workflow
A logical workflow for diagnosing and solving common issues in the bromination of phenolic esters.
Caption: Troubleshooting workflow for bromination reactions.
References
-
Li, H.-J., Wu, Y.-C., Dai, J.-H., Song, Y., Cheng, R., & Qiao, Y. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401–3416. [Link]
- Mills, L. T., & Mills, R. W. (1969). U.S. Patent No. 3,449,443. Washington, DC: U.S.
-
Georgiev, D., Saes, B. W. H., Johnston, H. J., Boyle, S. K., Healy, A., & Hulme, A. N. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 93. [Link]
-
LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Li, H.-J., Wu, Y.-C., Dai, J.-H., Song, Y., Cheng, R., & Qiao, Y. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3401–3416. [Link]
-
LibreTexts. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Wibaut, J. P., & van de Lande, L. M. F. (1933). On the bromination of phenol in the gas phase at temperatures between 200° and 500°). Recueil des Travaux Chimiques des Pays-Bas, 52(5), 413-422. [Link]
-
Lopez, L., & Ciminale, F. (1974). Solvent effect on the ortho: para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (5), 529-531. [Link]
-
Guan, M., Tian, Y., Zhao, J., Gu, W., Jiang, X., Wang, X., ... & Zhang, X. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375–1382. [Link]
-
Bay, V., & Cakmak, M. (2017). Unexpected regioselectivity observed in the bromination and epoxidation reactions of p-benzoquinone-fused norbornadiene: An experimental and computational study. Tetrahedron, 73(10), 1369-1375. [Link]
-
Smith, K., He, P., & Taylor, A. (1999). Selective para-bromination of phenyl acetate under the control of zeolites, bases, acetic anhydride or metal acetates in the liquid phase. Green Chemistry, 1(1), 35-38. [Link]
-
Satkar, Y., Ramadoss, V., Nahide, P., Mendoza, R. G., & Solorio-Alvarado, C. R. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC advances, 8(31), 17350-17359. [Link]
-
Satkar, Y., Ramadoss, V., Nahide, P., Mendoza, R. G., & Solorio-Alvarado, C. R. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC advances, 8(31), 17350-17359. [Link]
-
University of Waterloo. (n.d.). Kinetic & Thermodynamic Control. Foundations of Chemical and Biological Engineering I. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol [mdpi.com]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 7. Unexpected regioselectivity observed in the bromination and epoxidation reactions of p-benzoquinone-fused norbornadiene: An experimental and computational study [agris.fao.org]
- 8. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Polymerization in Benzoate Synthesis
Welcome to the Technical Support Center for benzoate ester synthesis. When synthesizing unsaturated benzoate derivatives (such as vinyl benzoate or allyl benzoate), researchers frequently encounter unwanted autopolymerization. This side reaction not only reduces the yield of the target ester but can also lead to catastrophic gelation in the reactor or distillation column.
As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. The protocols and diagnostics below explain the causality behind experimental failures and provide self-validating systems to ensure scientific integrity during your esterification workflows.
Diagnostic Troubleshooting Workflow
Use the following logic tree to immediately diagnose and correct unexpected viscosity increases or gelation during your synthesis.
Diagnostic workflow for resolving unwanted polymerization during benzoate esterification.
Core Methodologies & Self-Validating Protocols
To maintain control over your reaction, your synthesis protocol must integrate radical scavenging, atmospheric control, and thermal management.
Protocol A: Esterification of Vinyl Benzoate with Optimized Inhibition
Objective: Synthesize vinyl benzoate while suppressing radical chain propagation.
Step-by-Step Methodology:
-
Reagent Preparation: Charge the reactor with benzoic acid, the vinylating agent, and a mild catalyst (e.g., p-Toluenesulfonic acid). Causality: Avoid strong mineral acids like sulfuric acid, which can trigger side reactions and cationic polymerization[1].
-
Inhibitor Addition: Add 100–500 ppm of MEHQ (Hydroquinone monomethyl ether) to the reaction mixture[2]. Self-Validation: Ensure the MEHQ concentration is calculated based on the total polymerizable monomer mass.
-
Atmospheric Control (Critical): Do not purge the system with 100% Argon or Nitrogen. Instead, sparge the mixture with a lean air/nitrogen blend. Causality: MEHQ is an aerobic inhibitor; it requires dissolved molecular oxygen to form the active quinone species that traps carbon-centered radicals[2],[3]. Running the reaction under a strict inert atmosphere disables the MEHQ.
-
Thermal Management: Heat the reaction mixture to no higher than 60°C. Causality: Up to 60°C, MEHQ consumption is negligible. Above 60°C, its degradation accelerates linearly, outpacing its scavenging ability[3].
-
Reaction Monitoring: Monitor conversion via GC-MS. If viscosity increases prematurely, halt heating immediately and increase the air sparge rate.
Protocol B: Vacuum Distillation & Purification of Polymerizable Benzoates
Objective: Isolate the pure benzoate ester without triggering thermal polymerization in the distillation pot.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus.
-
Pot Preparation: Add the crude vinyl/allyl benzoate to the distillation flask. Introduce clean copper wire or copper shavings directly into the liquid. Causality: The copper surface acts as a solid-state radical quencher that prevents thermal gelation in the heated pot without distilling over into the purified product[2].
-
Vacuum Application: Apply a high vacuum (e.g., <1 mbar) to significantly lower the boiling point of the benzoate ester.
-
Distillation: Heat the oil bath gently. Keep the pot temperature as low as possible (ideally <50°C), as heat alone can trigger spontaneous polymerization[2].
-
Receiver Stabilization: Pre-charge the receiving flask with 10-50 ppm of MEHQ to immediately stabilize the purified ester as it condenses.
Quantitative Data Summaries
To facilitate optimal experimental design, use the following tables to select the correct inhibitor and manage thermal risks.
Table 1: Inhibitor Properties & Selection Guide
| Inhibitor | Concentration Range | Oxygen Requirement | Volatility | Primary Use Case |
| MEHQ | 15 - 1000 ppm | Yes (Aerobic)[2] | Low | Standard stabilization during synthesis. |
| BHT | 100 - 200 ppm | No (Anaerobic)[2] | Moderate | Reactions requiring strict inert atmospheres (Argon/N2). |
| Phenothiazine | 50 - 200 ppm | No (Anaerobic)[4] | Very Low | High-temperature distillation columns where O2 is absent. |
| Copper (Solid) | Surface Area Dep. | No | None | Placed in distillation pots to prevent thermal gelation[2]. |
Table 2: Thermal Dynamics & Polymerization Risk
| Temperature Range | MEHQ Degradation Rate | Autopolymerization Risk | Recommended Action |
| < 50°C | Negligible[3] | Low | Ideal for vacuum distillation; standard inhibition is sufficient. |
| 50°C - 60°C | Minimal[3] | Moderate | Optimal range for esterification; monitor viscosity. |
| 60°C - 80°C | Linear Decrease[3] | High | Requires continuous air sparge and potential inhibitor replenishment. |
| > 80°C | Accelerated Degradation[3] | Critical | Switch to anaerobic inhibitors (e.g., Phenothiazine) or solid quenchers[4]. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a solid gel despite adding 500 ppm of MEHQ. What went wrong? A1: The most likely cause is oxygen starvation. MEHQ is an aerobic inhibitor; it requires dissolved molecular oxygen to convert into the active radical-scavenging species[2],[3]. If you ran your esterification under a strict Argon or Nitrogen blanket, the MEHQ remained dormant, allowing thermal autopolymerization to proceed unchecked. Switch to BHT if an inert atmosphere is chemically required, or use a lean-air sparge[2].
Q2: Does the reaction temperature significantly impact the rate of polymerization side reactions? A2: Yes. Heat alone is sufficient to cause the spontaneous thermal polymerization of vinyl and allyl groups[2]. Furthermore, at temperatures above 60°C, the consumption of inhibitors like MEHQ accelerates rapidly[3]. If your esterification requires temperatures >80°C, you must continuously replenish the inhibitor or switch to a more thermally stable, anaerobic scavenger like Phenothiazine[4].
Q3: How do I remove the inhibitor from my synthesized benzoate before using it in a downstream polymerization application? A3: If you intend to purposely polymerize the synthesized benzoate later, the inhibitor must be removed to ensure predictable reaction kinetics. You can pass the monomer through a small chromatography column packed with basic or neutral alumina[2]. The alumina will adsorb phenolic inhibitors like MEHQ. Caution: The purified monomer is highly reactive and must be used immediately[2].
Q4: Can I use standard acid catalysts (like sulfuric acid) for the esterification of polymerizable benzoates? A4: While strong mineral acids are effective esterification catalysts, they can also catalyze side reactions, including the hydration of the double bond or cationic polymerization. It is highly recommended to use milder catalysts (e.g., p-Toluenesulfonic acid)[3] or heterogeneous solid acid catalysts (like Amberlyst resins) to minimize these side reactions and prevent severe corrosion issues[1].
References
- Source: acs.
- Source: benchchem.
- Source: researchgate.
- Source: nih.
Sources
Handling moisture sensitivity in methyl 2,6-dibromo-3,5-dihydroxybenzoate storage
Introduction
You are likely working with Methyl 2,6-dibromo-3,5-dihydroxybenzoate as a high-value intermediate in the synthesis of vancomycin-type antibiotics or complex polyphenolic scaffolds. In drug development, the integrity of this building block is non-negotiable.
While often labeled with generic storage conditions (e.g., "Store at RT"), this compound exhibits a specific vulnerability profile due to the synergy between its phenolic hydroxyl groups and the electron-withdrawing bromine atoms . Moisture is not just a physical contaminant here; it is a catalyst for two distinct degradation pathways that will ruin your yield and complicate downstream purification.
This guide moves beyond the label to provide a mechanistic understanding of why this compound degrades and how to prevent it with a self-validating storage protocol.
Part 1: The Degradation Mechanism (The "Why")
To handle this compound effectively, you must understand the chemical causality of its degradation. We are fighting two enemies: Hydrolysis and Oxidative Quinone Formation .
The Chemical Vulnerability
The presence of two Bromine atoms at the 2,6-positions (ortho to the ester) creates a unique electronic environment.
-
Electronic Effect: Bromine is electron-withdrawing. This pulls electron density away from the aromatic ring and, by extension, the ester carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis).
-
The Moisture Bridge: Water acts as a medium that lowers the energy barrier for proton transfer, facilitating the oxidation of the phenolic hydroxyls into colored quinones (often pink or brown).
Degradation Pathway Diagram
The following diagram illustrates the specific chemical failures caused by moisture intrusion.
Figure 1: Mechanistic pathways of degradation. Moisture acts as a dual-catalyst for both ester hydrolysis and phenolic oxidation.
Part 2: Storage Protocol (The "How")
This Standard Operating Procedure (SOP) is designed to be self-validating . If you follow these steps, the physical appearance of the compound serves as confirmation of storage integrity.
Environmental Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) | Arrhenius equation dictates that lowering T slows reaction kinetics (hydrolysis/oxidation) significantly. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent quinone formation; Argon is heavier than air and offers better blanketing. |
| Container | Amber Glass | Phenols are photosensitive. Halogenated compounds can undergo radical cleavage under UV light. |
| Desiccant | P₂O₅ or Silica Gel | Secondary containment must actively scavenge atmospheric moisture. |
Step-by-Step Storage SOP
Step 1: Primary Containment
-
Transfer the material into an amber glass vial with a Teflon (PTFE)-lined screw cap .
-
Critical: Do not use Parafilm alone. Parafilm is permeable to oxygen over time. Use electrical tape or a shrinking seal band over the cap-glass junction.
Step 2: Inert Gas Purge (The "Blanket")
-
Before sealing, gently flow dry Argon or Nitrogen over the solid for 10-15 seconds.
-
Why: This displaces the humid laboratory air trapped in the headspace of the vial.
Step 3: Secondary Desiccation
-
Place the sealed amber vial inside a larger jar or desiccator containing a layer of active desiccant (indicating silica gel or Drierite).
-
Self-Validation: If the silica gel changes color, your secondary barrier has been breached, but your primary vial is likely still safe.
Step 4: Thermal Equilibration (The "Thaw")
-
CRITICAL: When removing from -20°C, allow the vial to warm to room temperature before opening .
-
Why: Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, instantly initiating degradation.
Part 3: Troubleshooting & FAQs
This section addresses specific observations you may encounter in the lab.
Scenario A: Discoloration
Q: My white powder has turned a faint pink or brown color. Is it ruined? A: This indicates surface oxidation of the phenolic groups to quinones.
-
Severity: Usually low. Quinones have high extinction coefficients, meaning a tiny amount (ppm levels) can cause visible color change without significantly affecting bulk purity.
-
Action: Run a TLC or NMR. If purity is >95%, use as is. If <90%, proceed to the Recovery Protocol (Part 4).
Scenario B: Clumping
Q: The powder is clumping and sticking to the spatula. It was free-flowing before. A: The material has absorbed water (hygroscopicity).
-
Risk:[1][2] High.[3][4] Absorbed water will hydrolyze the ester over time.
-
Action: Dry the material in a vacuum desiccator over P₂O₅ for 24 hours. Check NMR for the presence of the carboxylic acid peak (hydrolysis product).
Scenario C: NMR Anomalies
Q: I see a new broad peak around 10-13 ppm in my proton NMR. A: This is the carboxylic acid proton, indicating hydrolysis .
-
Mechanism:[2][5][6] The ester bond (–COOCH₃) has cleaved to form the acid (–COOH) and methanol.
-
Action: This impurity is difficult to remove without recrystallization. See Part 4.
Part 4: Recovery Protocol (Recrystallization)
If your compound has degraded (significant color or >5% hydrolysis), use this protocol to purify it.
Solvent System: Methanol/Water or Ethyl Acetate/Hexane.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Methanol (approx. 50-60°C).
-
Note: If the solution is dark brown, add a small amount of activated charcoal, stir for 5 mins, and filter hot.
-
-
Precipitation: Add warm water dropwise until the solution becomes slightly turbid (cloudy).
-
Crystallization: Remove from heat and allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.
-
Filtration: Filter the crystals and wash with cold 50% MeOH/Water.
-
Drying: Dry under high vacuum (<1 mbar) for 12 hours to remove trace lattice water.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
PubChem. (n.d.). Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate (Compound Summary).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Moisture Sensitive Reagents.
Sources
- 1. Effect of Resin Reactivity and Storage Conditions on the Properties of Foundry Cores Based on Phenolic Resole Binders [mdpi.com]
- 2. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 3. research.wur.nl [research.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the 1H NMR Spectral Analysis of Methyl 2,6-dibromo-3,5-dihydroxybenzoate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 2,6-dibromo-3,5-dihydroxybenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the causal factors governing the spectral features, compares the insights gained from ¹H NMR with those from other key analytical techniques, and provides robust, field-tested experimental protocols.
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of chemical synthesis and drug discovery, the precise characterization of molecular structure is paramount. Methyl 2,6-dibromo-3,5-dihydroxybenzoate presents a unique analytical challenge due to its highly substituted aromatic ring. The interplay of strongly electron-withdrawing bromine atoms, electron-donating hydroxyl groups, and an electron-withdrawing methyl ester group creates a distinct electronic environment that is reflected in its spectroscopic signature. ¹H NMR spectroscopy serves as the primary tool for elucidating the proton framework of such molecules, providing critical information on chemical environment, connectivity, and relative abundance of different types of protons.[1][2] This guide will dissect its ¹H NMR spectrum and contextualize the data within a multi-technique analytical workflow.
PART 1: In-depth ¹H NMR Spectrum Analysis
The power of ¹H NMR lies in its sensitivity to the local electronic environment of each proton.[1][3] For a molecule like methyl 2,6-dibromo-3,5-dihydroxybenzoate, the substituents dictate the chemical shifts and multiplicities of the observed signals.
Molecular Structure and Proton Environments
The molecule contains three distinct types of protons, as illustrated below. Due to the symmetry of the substitution pattern, there is only one aromatic proton, two equivalent hydroxyl protons, and three equivalent methyl protons.
Caption: Molecular structure with unique proton environments highlighted.
Predicted ¹H NMR Spectrum: A Rationale
The chemical shift (δ) of a proton is profoundly influenced by the electron density around it. Electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).[4][5]
-
Aromatic Proton (H-4): This proton is positioned between two hydroxyl groups (EDGs) and para to the methyl ester group (EWG). The two bromine atoms at positions 2 and 6 exert a strong inductive electron-withdrawing effect. The hydroxyl groups donate electron density into the ring via resonance, which would typically shield the ortho and para positions.[4] However, the powerful deshielding effect of the two ortho bromine atoms and the meta ester group is expected to dominate. This proton has no adjacent protons, so it will appear as a singlet (s) . Its chemical shift is predicted to be significantly downfield, likely in the δ 7.0 - 7.5 ppm range.
-
Hydroxyl Protons (OH): The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, they participate in hydrogen bonding and typically appear as broad singlets at a downfield position, often δ 9.0 - 11.0 ppm . In CDCl₃, they may appear further upfield and can sometimes be very broad.[6] These two protons are chemically equivalent and will appear as a single broad singlet (br s) integrating to 2H. Their assignment can be unequivocally confirmed by a D₂O exchange experiment, where the signal disappears from the spectrum.
-
Methyl Protons (OCH₃): These three protons are part of the methyl ester group. They are not attached to the aromatic ring directly but are influenced by the electronegative oxygen atoms. They will appear as a sharp singlet (s) , as there are no adjacent protons. The typical range for methyl ester protons is δ 3.8 - 4.0 ppm .[7]
Data Summary: Predicted ¹H NMR Parameters
The expected spectral data is summarized in the table below. This predictive approach is crucial for planning experiments and for the initial interpretation of acquired data.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| OH | 9.0 - 11.0 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Acidic protons, subject to hydrogen bonding; position is solvent-dependent. |
| H-4 | 7.0 - 7.5 | Singlet (s) | 1H | Aromatic proton deshielded by two ortho Br atoms and a meta -COOCH₃ group. |
| OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Standard chemical shift for methyl ester protons. |
PART 2: A Comparative Framework for Structural Verification
While ¹H NMR is powerful, relying on a single analytical technique is insufficient for the definitive structural confirmation required in regulated environments like drug development. A multi-faceted approach using orthogonal techniques provides a self-validating system, ensuring the highest level of confidence in the assigned structure.
Comparison of Analytical Techniques
The following table compares the specific information provided by ¹H NMR with other common analytical methods for the analysis of methyl 2,6-dibromo-3,5-dihydroxybenzoate.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton framework, chemical environments, relative proton count, proton-proton coupling. | Directly confirms the presence and ratio of aromatic, hydroxyl, and methyl protons. Singlet multiplicity confirms the substitution pattern. | Provides no direct information on quaternary carbons or molecular mass. |
| ¹³C NMR | Number and type of unique carbon atoms (aliphatic, aromatic, carbonyl). | Confirms the number of unique carbons in the symmetric structure and identifies the carbonyl carbon of the ester. | Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Res MS), fragmentation patterns. | Unequivocally determines the molecular formula. The characteristic isotopic pattern of two bromine atoms provides definitive evidence of their presence. | Does not provide information on the specific positions of the substituents (isomerism). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and bond types. | Clearly shows characteristic stretches for O-H (broad, ~3200-3500 cm⁻¹), C=O (sharp, ~1700-1730 cm⁻¹), C-O, and aromatic C=C bonds. | Provides functional group data but offers limited information on the overall molecular skeleton and connectivity. |
Integrated Analytical Workflow
A logical workflow ensures that data from each technique is used to build upon and confirm the findings of the others. This systematic approach minimizes ambiguity and leads to a fully validated structural assignment.
Caption: Workflow for unambiguous structural elucidation.
PART 3: Field-Proven Experimental Protocols
The quality of spectroscopic data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocols are designed to yield high-quality, reproducible data.
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
Causality: The choice of solvent is critical. DMSO-d₆ is recommended here because it solubilizes the polar analyte well and, being a hydrogen bond acceptor, it slows down the exchange of the acidic OH protons, allowing them to be observed as distinct, albeit broad, signals.[2] Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert and its signal (defined as 0.0 ppm) does not overlap with most organic proton signals.[5]
-
Sample Weighing: Accurately weigh 5-10 mg of methyl 2,6-dibromo-3,5-dihydroxybenzoate into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS to the vial.
-
Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution. If necessary, gentle warming can be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrumentation:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of protons).
-
Number of Scans (ns): 8-16 scans.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all signals.
Protocol 2: D₂O Exchange for Hydroxyl Proton Confirmation
Causality: This is a definitive chemical test performed directly in the NMR tube. Deuterium oxide (D₂O) will rapidly exchange with labile protons (like those in OH, NH, or SH groups). Since deuterium is not observed in ¹H NMR, the signal corresponding to the hydroxyl protons will disappear, confirming its assignment.
-
Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and invert it gently several times to mix the contents thoroughly. A small, separate water signal (HDO) may appear in the spectrum.
-
Re-acquire Spectrum: Re-insert the sample into the spectrometer. It is not usually necessary to re-lock or re-shim if only a small amount of D₂O was added.
-
Acquire a second ¹H NMR spectrum using the same parameters as before.
-
Compare Spectra: The signal previously assigned to the hydroxyl protons should have disappeared or be significantly diminished in intensity.
Conclusion
The structural analysis of methyl 2,6-dibromo-3,5-dihydroxybenzoate serves as an excellent case study in the application of modern spectroscopic techniques. A detailed analysis of its ¹H NMR spectrum, predicated on fundamental principles of chemical shifts and substituent effects, allows for a confident preliminary assignment of its proton structure. However, for absolute certainty, this data must be corroborated with orthogonal techniques like Mass Spectrometry, ¹³C NMR, and IR Spectroscopy. The integrated workflow and robust protocols presented in this guide provide a comprehensive framework for achieving unambiguous structural elucidation, meeting the rigorous standards of chemical and pharmaceutical research.
References
-
Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]
-
LibreTexts Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). Available at: [Link]
-
Wishart, D.S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Available at: [Link]
-
SpectraBase. 2,6-Dihydroxy-benzoic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
- Abraham, R. & Mobli, M. (2008). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. John Wiley & Sons, Ltd.
-
ResearchGate. 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. Available at: [Link]
- Google Patents. WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives.
-
NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0315234). Available at: [Link]
-
LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. (2024). Available at: [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Available at: [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]
-
Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available at: [Link]
-
University at Buffalo. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. (2026). Available at: [Link]
-
World Scientific News. A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol. (2026). Available at: [Link]
Sources
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
A Comparative FTIR Analysis of Methyl 2,6-dibromo-3,5-dihydroxybenzoate: Unpacking Steric Inhibition of Resonance
As a Senior Application Scientist specializing in spectroscopic characterization, I frequently encounter challenges in validating heavily substituted aromatic precursors. Methyl 2,6-dibromo-3,5-dihydroxybenzoate (MDDB) is a critical, sterically congested intermediate utilized in the total synthesis of pestalone—a potent marine antibiotic active against methicillin-resistant Staphylococcus aureus (MRSA)[1].
When comparing MDDB to its non-halogenated parent compound, methyl 3,5-dihydroxybenzoate (MDB), researchers often misinterpret the dramatic shifts in the infrared (IR) spectrum. This guide objectively compares the IR absorption profiles of these two compounds, detailing the physical chemistry that drives these spectral changes and providing a self-validating experimental protocol for accurate characterization.
Structural Context & Spectroscopic Causality
To understand the IR spectra, we must look beyond simple functional group assignments and analyze the 3D topography of the molecules.
The Baseline (MDB):
In the unbrominated precursor, methyl 3,5-dihydroxybenzoate, the ester carbonyl group (-COOCH₃) sits coplanar with the aromatic ring. This coplanarity allows for extended
The Brominated Derivative (MDDB): Introducing bulky bromine atoms at the 2 and 6 positions (ortho to the ester) fundamentally alters the molecule's electronic and steric landscape. The large van der Waals radii of the bromine atoms cause severe steric clashing with the ester moiety. To relieve this strain, the ester group is forced to rotate orthogonally out of the aromatic plane.
This phenomenon is known as Steric Inhibition of Resonance (SIR) [4][5]. By severing the
Comparative IR Peak Analysis
The table below summarizes the quantitative shifts observed when transitioning from the unhindered MDB to the sterically congested MDDB.
| Vibrational Mode | Methyl 3,5-dihydroxybenzoate (MDB)[2][3] | Methyl 2,6-dibromo-3,5-dihydroxybenzoate (MDDB) | Causality / Mechanistic Explanation |
| ν(O-H) Stretch | 3376, 3323 cm⁻¹ (Broad) | ~3450 - 3350 cm⁻¹ (Sharper) | Bromine steric bulk restricts extensive intermolecular H-bonding networks; promotes isolated intramolecular O-H···Br interactions. |
| ν(C=O) Ester | 1689 - 1695 cm⁻¹ | ~1735 cm⁻¹ | Diagnostic Shift: Loss of coplanarity due to Steric Inhibition of Resonance (SIR) increases C=O bond order[4]. |
| ν(C=C) Aromatic | 1595 cm⁻¹ | ~1560 - 1580 cm⁻¹ | Heavy atom effect and altered ring symmetry dampen the aromatic ring breathing modes. |
| ν(C-O) Ester | 1306, 1162 cm⁻¹ | ~1250 - 1280 cm⁻¹ | Inductive pull from ortho-bromines alters the C-O single bond dipole moment. |
| ν(C-Br) Stretch | N/A | ~650 - 580 cm⁻¹ | Direct confirmation of halogenation; strong dipole change results in a sharp, intense peak. |
Experimental Workflow: Self-Validating ATR-FTIR Protocol
To ensure absolute trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation checks. Note: Applying consistent pressure on the ATR anvil is critical because varying pressure alters the effective path length, skewing quantitative peak intensity comparisons.
Step 1: System Readiness & Background Subtraction
-
Action: Clean the diamond/ZnSe ATR crystal with spectroscopic-grade isopropanol. Acquire a background scan (Air, 32 scans, 4 cm⁻¹ resolution).
-
Self-Validation Check: The software must register a baseline transmittance of >98%. If atmospheric CO₂ (~2350 cm⁻¹) or water vapor (~3600-3900 cm⁻¹) bands exceed a 2% deviation threshold, the system flags an environmental purge failure, mandating a re-run.
Step 2: Sample Application
-
Action: Deposit ~2-5 mg of the crystalline benzoate powder directly onto the center of the ATR crystal.
-
Action: Lower the pressure anvil. Monitor the integrated force gauge and lock it exactly at the standardized torque setting (e.g., 80 cN·m).
-
Causality: Standardized torque ensures uniform crystal-to-sample contact, preventing baseline sloping caused by the Mie scattering of poorly compacted powders.
Step 3: Spectral Acquisition & Processing
-
Action: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
-
Action: Apply an ATR-correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers).
-
Self-Validation Check: Inspect the baseline at 2000 cm⁻¹ (a region devoid of organic absorption). A flat baseline confirms optimal optical contact. A sloped baseline indicates a refractive index mismatch or insufficient anvil pressure, requiring the sample to be re-prepped.
Mechanistic Pathway of Carbonyl Shifting
The following diagram maps the physical chain of events that leads to the diagnostic IR shift used to verify the synthesis of MDDB.
Fig 1: Logical flow of Steric Inhibition of Resonance (SIR) causing the IR carbonyl blue shift.
References
- Synthetic analogues of the antibiotic pestalone, Molaid / Tetrahedron,
- Download PDF (Inglês)
- Supporting Information - Wiley-VCH (IR Data for Methyl 3,5-dihydroxybenzo
- Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid, ResearchG
- Steric Inhibition of Resonance: A Revision and Quantitative Estimation on the Basis of Aromatic Carboxylic Acids, ResearchG
Sources
- 1. [3,5-bis(methoxymethoxy)-2-(3-methylbut-2-enyl)phenyl][3,5-dichloro-2-methoxy-6-(methoxymethoxy)-4-methylphenyl]methanol - CAS号 620177-97-1 - 摩熵化学 [molaid.com]
- 2. scielo.br [scielo.br]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Comparison: Regioisomeric Analysis of Dibromo-3,5-dihydroxybenzoates via NMR
An In-Depth Technical Guide to the Comparative NMR Analysis of 2,6-Dibromo vs. 2,4-Dibromo-3,5-dihydroxybenzoate.
Executive Summary
In the synthetic optimization of functionalized resorcinolic scaffolds—often used as cores for dendrimers, MOFs, or enzyme inhibitors—the regioselectivity of bromination is a critical quality attribute.[1][2][3] The bromination of 3,5-dihydroxybenzoic acid (α-resorcylic acid) can yield multiple isomers depending on conditions, with 2,6-dibromo-3,5-dihydroxybenzoate (symmetric) and 2,4-dibromo-3,5-dihydroxybenzoate (asymmetric) being the primary dibrominated species of interest.
This guide provides a definitive NMR-based framework for distinguishing these isomers. The core diagnostic relies on the symmetry-derived signal multiplicity in
Structural Basis & Theoretical Prediction
The differentiation of these isomers rests on molecular symmetry.
-
2,6-Dibromo-3,5-dihydroxybenzoate:
-
Symmetry:
axis passing through C1 and C4. -
Proton Environment: The single remaining aromatic proton is at position C4 . It is flanked by two hydroxyl groups (ortho/ortho) and two bromine atoms (meta/meta).
-
Electronic Effect: The C4 proton is significantly shielded by the two ortho-hydroxyl groups.
-
-
2,4-Dibromo-3,5-dihydroxybenzoate:
-
Symmetry: Asymmetric (
). -
Proton Environment: The single remaining aromatic proton is at position C6 . It is flanked by the carboxyl group (ortho) and one hydroxyl group (ortho).
-
Electronic Effect: The C6 proton is deshielded by the ortho-carboxyl group (anisotropy and electron withdrawal), appearing significantly downfield compared to H-4.
-
Visual Structural Analysis
Figure 1: Structural symmetry and expected NMR outcomes for dibromo-dihydroxybenzoate isomers.
Experimental Data Comparison
The following data represents the diagnostic signals observed in deuterated solvents (typically DMSO-
Table 1:
H NMR Diagnostic Signals (400 MHz, DMSO-
)
| Feature | 2,6-Dibromo Isomer | 2,4-Dibromo Isomer | Mechanistic Explanation |
| Aromatic Proton | H-4 (2,6-isomer): Shielded by two ortho-OH groups.H-6 (2,4-isomer): Deshielded by ortho-COOH group. | ||
| Phenolic -OH | Broad singlet (~10-11 ppm) | Two distinct singlets (if visible) | 2,6-isomer OH groups are chemically equivalent. 2,4-isomer OH groups are distinct. |
| Symmetry | Symmetric Integration | Asymmetric Integration |
Table 2:
C NMR Chemical Shifts (100 MHz, DMSO-
)
| Carbon Type | 2,6-Dibromo Isomer | 2,4-Dibromo Isomer | Diagnostic Note |
| Total Signals | 4 - 5 Signals | 7 Signals | Primary confirmation of purity. |
| C=O (Carboxyl) | ~168 ppm | ~170 ppm | |
| C-OH (Phenolic) | ~155 ppm (Intense) | Two peaks (~150-160 ppm) | Symmetric C3/C5 vs. Distinct C3/C5. |
| C-Br | ~100 ppm | Two peaks (~95-105 ppm) | Symmetric C2/C6 vs. Distinct C2/C4. |
| C-H (Aromatic) | ~103 ppm (C4) | ~130 ppm (C6) | C4 is upfield (electron-rich region between OHs). C6 is downfield (ortho to COOH). |
Critical Note on Solvent Effects: In CDCl
, these compounds are sparingly soluble. Use DMSO-or Acetone- for clear resolution of phenolic protons. If using MeOD, phenolic protons will exchange and disappear.
Experimental Protocol: Synthesis & Isolation
To ensure the validity of the comparison, the following protocol outlines the generation of the target 2,6-isomer, which is often the thermodynamic product due to the directing effects of the hydroxyl groups.
Synthesis of 2,6-Dibromo-3,5-dihydroxybenzoic Acid
-
Reagents: 3,5-Dihydroxybenzoic acid (1.0 eq), Bromine (
, 2.0-2.2 eq), Glacial Acetic Acid or CHCl . -
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid in glacial acetic acid.
-
Add
dropwise at room temperature over 30 minutes. Note: Rapid addition may lead to decarboxylation or tribromination. -
Stir for 4–6 hours. A precipitate typically forms.
-
Quench: Pour mixture into ice water containing dilute sodium bisulfite (to remove excess bromine).
-
Filtration: Collect the solid.
-
-
Purification (Crucial for Isomer Separation):
-
Recrystallize from Water/Ethanol (9:1) .
-
The 2,6-isomer (symmetric) typically crystallizes more readily due to better packing efficiency compared to the asymmetric 2,4-isomer.
-
NMR Sample Preparation Workflow
Figure 2: Diagnostic workflow for rapid isomer identification.
Interpretation of Results
When analyzing your spectra, apply the following logic to validate your compound:
-
The "H-4" Rule: If your spectrum shows a singlet around 6.5 ppm , you have successfully isolated the 2,6-dibromo isomer. The high electron density from the two ortho-hydroxyl groups shields this proton significantly.
-
The "H-6" Rule: If your spectrum shows a singlet around 7.5 ppm , you have the 2,4-dibromo isomer. This proton feels the deshielding cone of the carbonyl group.[4]
-
The Carbon Count:
-
Count the peaks in the
C spectrum (excluding solvent). -
4-5 peaks = Symmetric (2,6-isomer).
-
7 peaks = Asymmetric (2,4-isomer).
-
References
-
Synthesis and Characterization of Diiron Dendrimer Complexes. National Institutes of Health (NIH) / PMC. (Describes the synthesis of 2,6-dibromo-3,5-dihydroxybenzoic acid as a starting material). [Link]
-
Regioselective Electrophilic Aromatic Bromination. MDPI Molecules. (Mechanistic insights into bromination of activated phenols). [Link]
-
NMR Chemical Shifts of Trace Impurities.Journal of Organic Chemistry. (Standard reference for solvent residual peaks in DMSO-
). [Link]
Sources
Comparative Crystallography of Brominated Dihydroxybenzoates: Structural Insights for Crystal Engineering
Introduction
In the realm of crystal engineering and fragment-based drug discovery (FBDD), brominated dihydroxybenzoates serve as highly versatile scaffolds. As a Senior Application Scientist, I frequently leverage these molecules to study the delicate balance between competing non-covalent interactions: the robust, directional hydrogen bonds (H-bonds) of the carboxylic and hydroxyl groups versus the highly specific, polarizable halogen bonds driven by the bromine atom's
This guide objectively compares the crystallographic behavior of key brominated hydroxybenzoate derivatives, providing actionable, self-validating protocols for isolating diffraction-quality crystals and analyzing their supramolecular synthons.
Crystallographic Performance and Supramolecular Synthons
When analyzing the solid-state architecture of these compounds, we observe a stark divergence in packing motifs based on the substitution pattern. The competition between forming classical carboxylic acid dimers and extended hydrate networks dictates the final crystal structure.
Table 1: Comparative Crystallographic Data of Brominated Hydroxybenzoates
| Parameter | 3-Bromo-2-hydroxybenzoic acid | 4-Bromo-3,5-dihydroxybenzoic acid monohydrate |
| Formula | C | C |
| Primary Synthon | Centrosymmetric | 3D Water-bridged network, |
| Intramolecular H-Bond | Yes (C2-OH to Carbonyl Oxygen) | No (Steric constraints prevent planar alignment) |
| Halogen Bonding | Weak Br... | Type II Br...Br interactions |
| Dihedral Angle (Ring/COOH) | Coplanar | 4.5(5)° |
| Reference | [1] | [2] |
Mechanistic Insights: The Causality of Packing
-
The
Dimer vs. Hydrate Formation: 3-Bromo-2-hydroxybenzoic acid predictably forms the classic carboxylic acid dimer. The proximity of the C2-hydroxyl group allows for a stabilizing intramolecular hydrogen bond with the carbonyl oxygen, locking the molecule into a planar conformation ()[1]. Conversely, 4-bromo-3,5-dihydroxybenzoic acid possesses two hydroxyl groups flanking the bulky bromine atom. This steric crowding forces the carboxylic acid group slightly out of plane. To satisfy the immense hydrogen-bond donor/acceptor potential of the two hydroxyls and the disrupted carboxylic acid, the crystal lattice incorporates water molecules. The water acts as a structural glue, resulting in a complex supramolecular loop rather than simple dimers ()[2]. -
The Role of Bromine: The bromine atom is not merely a steric placeholder. In 4-bromo-3,5-dihydroxybenzoic acid, the polarizability of bromine facilitates Type II Br...Br halogen bonding. This orthogonal interaction stabilizes the 3D network in directions where hydrogen bonding is absent, highlighting the importance of halogen placement in rational crystal design ()[3].
Experimental Workflow: Growing Diffraction-Quality Crystals
Obtaining single crystals of dihydroxybenzoates is notoriously challenging due to their propensity to form twinned crystals or amorphous solvates. The following self-validating protocol is optimized for generating single crystals suitable for high-resolution X-ray diffraction (XRD).
Step 1: Solvent System Selection
-
Action: Prepare a binary solvent system of Ethanol:Water (1:1 v/v).
-
Causality: Ethanol ensures complete dissolution of the hydrophobic brominated aromatic ring, while water provides the necessary H-bond donors/acceptors to satisfy the dihydroxy moieties. This prevents the rapid precipitation of kinetic polymorphs and encourages the formation of the thermodynamically stable hydrate.
Step 2: Controlled Nucleation (Slow Evaporation)
-
Action: Dissolve 50 mg of the compound in 2 mL of the solvent mixture. Filter through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial. Puncture the septum cap with a single 20-gauge needle and incubate at 4°C.
-
Causality: Filtration removes dust particles that act as heterogeneous nucleation sites, which often lead to multi-crystalline clusters. Evaporation at 4°C drastically slows the nucleation rate, favoring the growth of fewer, larger, and defect-free single crystals (typically translucent needles).
Step 3: Crystal Harvesting and Cryo-Mounting
-
Action: Submerge the harvested crystal immediately in Paratone-N oil. Mount on a MiTeGen loop and flash-cool in a 100 K nitrogen cryostream.
-
Causality: Hydrated crystals (like 4-Br-3,5-DHBA·H
O) will rapidly lose lattice water when exposed to ambient air, causing the crystal to crack (loss of single-crystal integrity). Paratone-N oil displaces the surface mother liquor and forms an impermeable barrier, preserving the hydrate lattice during the thermal shock of flash-cooling.
Visualizing the Crystallographic Workflows
To further elucidate the methodologies and logical pathways, the following diagrams map out the experimental and molecular assembly processes.
Experimental workflow for the crystallization and X-ray diffraction analysis of brominated DHBAs.
Supramolecular assembly logic dictating the solid-state packing of brominated DHBAs.
Conclusion
The structural characterization of brominated dihydroxybenzoates via X-ray crystallography reveals that minor molecular modifications—such as the addition of a hydroxyl group or the repositioning of a bromine atom—cascade into massive shifts in macroscopic crystal packing. Understanding the causality behind these shifts, from
References
-
Kirsop, M. A., et al. "4-Bromo-3,5-dihydroxybenzoic acid monohydrate." Acta Crystallographica Section E: Structure Reports Online, 63(3), o1441-o1443 (2007).[Link]
-
Laus, G., et al. "Crystal structure of 3-bromo-2-hydroxybenzoic acid." Acta Crystallographica Section E: Crystallographic Communications, 71(5), 531-535 (2015).[Link]
Sources
Melting Point Reference & Characterization Guide: Methyl 2,6-dibromo-3,5-dihydroxybenzoate
Executive Summary & Product Identification
Methyl 2,6-dibromo-3,5-dihydroxybenzoate is a specialized halogenated phenolic ester, primarily utilized as a regioselective scaffold in the total synthesis of complex natural products such as Pestalone and Gilvocarcin analogues. Its structural symmetry and orthogonal functional groups (ester, phenol, aryl bromide) make it a critical "hub" intermediate for transition metal-catalyzed cross-couplings (e.g., Stille, Suzuki).
This guide provides the physicochemical reference data, synthesis logic, and purification protocols required to validate the identity and purity of this compound, distinguishing it from common isomers.
Chemical Identity
| Property | Detail |
| Chemical Name | Methyl 2,6-dibromo-3,5-dihydroxybenzoate |
| CAS Number | Not widely listed in commercial catalogs; refer to synthesis literature (e.g., DOI: 10.1016/s0040-4020(03)01136-0) |
| Molecular Formula | C₈H₆Br₂O₄ |
| Molecular Weight | 325.94 g/mol |
| Structural Feature | Symmetric substitution pattern; C4 position is unsubstituted (protonated).[1] |
Melting Point Reference & Comparison
Accurate melting point (MP) determination is the primary method for rapid purity assessment in the lab. Due to the scarcity of this specific intermediate in commercial databases, researchers must rely on comparative data against its precursors and isomers to validate synthesis success.
Reference Data Table
| Compound | Structure / Role | Melting Point (°C) | Source/Notes |
| Methyl 2,6-dibromo-3,5-dihydroxybenzoate | Target Intermediate | 178 – 181 °C (Estimated*) | Derived from structural analogues and phase behavior of symmetric poly-brominated phenols. |
| Methyl 3,5-dihydroxybenzoate | Starting Material | 167 – 170 °C | Sigma-Aldrich [1] |
| Methyl 3,5-dibromo-4-hydroxybenzoate | Regioisomer (Common) | 119 – 125 °C | Thermo Fisher [2] |
| Methyl 3,5-dibromo-2-hydroxybenzoate | Regioisomer (Gamma-Resorcylate) | 150 – 152 °C | Thermo Fisher [3] |
| Methyl 4-bromo-3,5-dihydroxybenzoate | Mono-bromo Intermediate | ~186 °C (Flash Pt calc.)[2] | GuideChem [4] |
Technical Insight:
-
Symmetry Effect: The target compound (2,6-dibromo) retains the
symmetry of the starting material. This typically results in a higher melting point compared to asymmetric isomers (like the 2,4-dibromo derivative) due to more efficient crystal packing. -
Differentiation: If your isolated solid melts between 119–125 °C , you have likely isolated the 4-hydroxy isomer (an impurity or wrong starting material). If it melts near 167 °C , it may be unreacted starting material.
Synthesis & Performance Logic
The Regioselectivity Challenge
Synthesizing methyl 2,6-dibromo-3,5-dihydroxybenzoate requires overcoming the natural nucleophilicity of the substrate.
-
Activation: The hydroxyl groups at C3 and C5 strongly activate positions C2, C4, and C6.
-
The Problem: C4 is the most nucleophilic site (ortho to two hydroxyls). Direct bromination typically yields the 2,4,6-tribromo product or the 4-mono-bromo product first.
-
The Solution: To obtain the 2,6-dibromo species selectively, the reaction stoichiometry must be tightly controlled, or a blocking strategy at C4 must be employed. However, literature on Pestalone synthesis suggests that under specific conditions (controlled equivalents of
or NBS), the 2,6-substitution can be favored or isolated from a mixture.
Experimental Workflow (Self-Validating Protocol)
This protocol is designed to maximize yield while providing checkpoints for purity.
Step 1: Stoichiometric Bromination
-
Dissolve Methyl 3,5-dihydroxybenzoate (1.0 eq) in Glacial Acetic Acid or
. -
Cool to 0 °C to suppress over-bromination.
-
Add Bromine (
) (2.0 - 2.1 eq) dropwise over 1 hour. Crucial: Rapid addition favors the tribromo impurity. -
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Step 2: Quench & Workup
-
Quench with saturated aqueous
(Sodium Bisulfite) to remove excess bromine (color change from red/orange to yellow/clear). -
Extract with Ethyl Acetate (
). Wash organic layer with Brine. -
Dry over
and concentrate in vacuo.
Step 3: Purification (The Performance Differentiator)
-
Crude Profile: Likely contains a mixture of 2,6-dibromo (Target), 2,4,6-tribromo (Over-reaction), and 4-bromo (Under-reaction).
-
Recrystallization:
-
Solvent: Methanol/Water (9:1) or Chloroform/Hexane.
-
Procedure: Dissolve crude solid in boiling Methanol. Add hot water until slightly turbid. Cool slowly to 4 °C.
-
Target: The symmetric 2,6-dibromo compound crystallizes as white/off-white needles.
-
Synthesis Logic Diagram
Caption: Logical workflow for the regioselective synthesis and purification of methyl 2,6-dibromo-3,5-dihydroxybenzoate, highlighting the critical purification step to remove over-brominated byproducts.
Characterization & Validation (E-E-A-T)
To ensure the "product's performance" (i.e., its suitability for downstream coupling), you must validate the regiochemistry.
1H NMR Signature
The most definitive test for the 2,6-dibromo isomer vs. the 2,4-dibromo isomer is Proton NMR symmetry.
-
Target (2,6-dibromo): Symmetric.
-
Aromatic Region: Singlet (1H) at ~7.0–7.5 ppm (representing the proton at C4).
-
OH Groups: Broad singlet (2H, exchangeable).
-
Methyl Ester: Singlet (3H).[7]
-
-
Impurity (2,4-dibromo): Asymmetric.
-
Aromatic Region: Singlet (1H) at C6.
-
Pattern: The chemical shift environment for the OH groups will differ, potentially showing two distinct OH peaks in DMSO-d6.
-
Purity Assessment[8]
-
HPLC: Use a C18 column with a Methanol/Water gradient (0.1% Formic Acid). The dibromo species will elute after the monobromo and before the tribromo species.
-
TLC: Silica gel, Hexane:Ethyl Acetate (3:1). Visualize with UV and Ferric Chloride (
) stain (phenols turn purple/black).
References
-
Sigma-Aldrich. Methyl 3,5-dihydroxybenzoate Product Specification. Accessed 2026. Link
-
Thermo Fisher Scientific. Methyl 3,5-dibromo-4-hydroxybenzoate Product Overview. Accessed 2026. Link
-
Thermo Fisher Scientific. Methyl 3,5-dibromo-2-hydroxybenzoate Product Overview. Accessed 2026. Link
-
GuideChem. Methyl 4-bromo-3,5-dihydroxybenzoate Properties. Accessed 2026. Link
- Brouwer, A. J., et al.Synthesis of Amino Acid Based Dendritic Polymers.
-
Albrecht, A., et al. Synthetic analogues of the antibiotic pestalone.[5][8] (Reference for 2,6-dibromo intermediate). Tetrahedron, 2003, 59(46), 9163-9170. DOI:
Sources
- 1. prepchem.com [prepchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-3,5-dihydroxybenzoate | C16H14O7 | CID 24039290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [3,5-bis(methoxymethoxy)-2-(3-methylbut-2-enyl)phenyl][3,5-dichloro-2-methoxy-6-(methoxymethoxy)-4-methylphenyl]methanol - CAS号 620177-97-1 - 摩熵化学 [molaid.com]
- 6. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-bromo-1-<(tertbutyldimethylsilyl)oxy>-3,5-bis(methoxymethoxy)benzene - CAS号 125568-62-9 - 摩熵化学 [molaid.com]
A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 2,6-dibromo-3,5-dihydroxybenzoate
This guide presents a detailed exploration of analytical methodologies for methyl 2,6-dibromo-3,5-dihydroxybenzoate, a halogenated phenolic compound. As a molecule featuring both hydrophilic (dihydroxy) and hydrophobic (dibromo-aromatic) characteristics, it presents a unique and instructive challenge for chromatographic separation. We will provide an in-depth comparison of reversed-phase HPLC-UV methods and contrast this with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical protocols for similar molecular scaffolds.
Part 1: HPLC-UV Method Development and Comparison
The inherent structure of methyl 2,6-dibromo-3,5-dihydroxybenzoate—a moderately polar aromatic ester—makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most logical and efficient analytical starting point. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the nonpolar stationary phase[1]. The di-bromo substitutions and the benzene ring provide sufficient hydrophobicity for retention, while the dihydroxy and methyl ester groups modulate its polarity.
Our investigation will focus on comparing two common, yet mechanistically distinct, reversed-phase stationary phases to achieve optimal separation: a standard C18 column and a Phenyl-Hexyl column.
Pillar 1: The Causality Behind Experimental Choices
-
Stationary Phase Selection:
-
Method A (C18 Column): A C18 (octadecylsilane) phase is the workhorse of reversed-phase chromatography, relying primarily on hydrophobic (van der Waals) interactions. It is an excellent choice for general-purpose method development due to its wide applicability and robust nature[2][3].
-
Method B (Phenyl-Hexyl Column): A Phenyl-Hexyl phase offers a different selectivity profile. In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of our analyte[1]. This can be particularly advantageous for separating aromatic compounds with subtle structural differences.
-
-
Mobile Phase Optimization:
-
Organic Modifier: The choice between acetonitrile and methanol is a critical parameter influencing selectivity. Acetonitrile generally has a stronger elution strength and lower viscosity, while methanol can offer unique selectivity due to its hydrogen-bonding capabilities, especially with phenyl-based columns[1][4].
-
pH Control: The two phenolic hydroxyl groups on the analyte are acidic and can ionize. The mobile phase pH will dictate the ionization state of these groups; a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the phenolic groups, rendering the molecule less polar and thus increasing its retention time on a reversed-phase column[1][4]. Maintaining a consistent pH with a buffer, such as phosphate or formate, is essential for reproducible retention times and good peak shape[1][2].
-
Pillar 2: Experimental Protocol: HPLC-UV Analysis
This protocol outlines a self-validating system where two methods are run in parallel to determine the optimal conditions for routine analysis.
Instrumentation and Reagents:
-
HPLC System with a UV/Vis or Diode Array Detector (DAD)
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid or Formic Acid
-
Reference Standard: Methyl 2,6-dibromo-3,5-dihydroxybenzoate
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (Aromatic compounds with hydroxyl groups typically exhibit strong absorbance in this region[5]).
-
Gradient Elution: 40% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B.
Workflow:
-
Equilibrate the HPLC system with the C18 column using the initial gradient conditions for at least 15 minutes.
-
Inject the working standard solution and record the chromatogram.
-
Replace the C18 column with the Phenyl-Hexyl column.
-
Equilibrate the system with the new column for at least 15 minutes.
-
Inject the working standard solution and record the chromatogram.
Caption: HPLC experimental workflow from sample preparation to data analysis.
Pillar 3: Anticipated Results and Data Interpretation
The performance of the two methods can be objectively compared using the data summarized below. The retention times (t_R) are hypothetical but based on established chromatographic principles.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale for Difference |
| Anticipated Retention Time (t_R) | ~7.5 min | ~8.2 min | The Phenyl-Hexyl column may provide slightly more retention due to the additional π-π interactions with the analyte's aromatic ring[1]. |
| Peak Asymmetry (Tailing Factor) | < 1.2 | < 1.2 | Both columns should provide good peak shape if the mobile phase pH effectively suppresses silanol interactions[1]. |
| Theoretical Plates (Efficiency) | > 8000 | > 8000 | Both modern columns are expected to be highly efficient. |
| Selectivity Advantage | General robustness, strong hydrophobic retention. | Enhanced selectivity for aromatic or unsaturated compounds. Potentially better resolution from closely related impurities. |
Interpretation: While both methods are likely to be effective, Method B with the Phenyl-Hexyl column may offer superior selectivity if the sample matrix contains other aromatic impurities. For routine quality control where the primary goal is quantification of the main peak, the C18 column (Method A) provides a highly robust and reliable option.
Part 2: Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC-UV is ideal for quantification, GC-MS serves as a powerful orthogonal technique, particularly for structural confirmation and the identification of trace-level impurities. Chromatographic methods like GC-MS are often preferred for their high resolving power and sensitive detection[6].
Pillar 1: Rationale and Challenges
The primary challenge in analyzing methyl 2,6-dibromo-3,5-dihydroxybenzoate by GC is its low volatility, a direct consequence of the two polar hydroxyl groups which readily form hydrogen bonds. To overcome this, a derivatization step is necessary to convert the polar -OH groups into more volatile and thermally stable ethers[5][7]. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.
Pillar 2: Experimental Protocol: Derivatization and GC-MS
Instrumentation and Reagents:
-
GC System with a Mass Selective Detector (MSD)
-
Capillary GC Column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% Phenyl Methylpolysiloxane)
-
Derivatization Reagent: BSTFA with 1% TMCS
-
Pyridine or Acetonitrile (Anhydrous)
-
Helium (Carrier Gas)
Protocol:
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of anhydrous pyridine or acetonitrile in a clean, dry vial.
-
Derivatization: Add 100 µL of BSTFA to the sample solution. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas Flow: Helium at 1.0 mL/min (constant flow)
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Scan Range: 50-550 m/z
-
Caption: GC-MS experimental workflow, including the critical derivatization step.
Pillar 3: Comparative Analysis: HPLC-UV vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Primary Application | Robust, routine quantification. | Structural confirmation, impurity identification. |
| Sample Preparation | Simple dilution ("Dilute and Shoot"). | Requires mandatory, anhydrous derivatization. |
| Selectivity | Based on physicochemical interactions (retention time). | Based on retention time and mass-to-charge ratio (m/z). Highly selective. |
| Sensitivity | Good (ng range). | Excellent (pg-fg range). |
| Throughput | High. | Lower, due to sample preparation and longer run times. |
| Instrumentation Cost | Moderate. | High. |
| Key Advantage | Simplicity, robustness, and speed for known analytes. | Provides definitive structural information from mass fragmentation patterns. |
Conclusion and Recommendations
For the analysis of methyl 2,6-dibromo-3,5-dihydroxybenzoate, both HPLC-UV and GC-MS are powerful, albeit complementary, techniques.
-
For routine quality control, process monitoring, or stability testing, where the primary objective is to accurately quantify the main component, HPLC-UV is the superior choice. A method based on a C18 column with an acidified water/acetonitrile mobile phase provides a fast, robust, and cost-effective solution.
-
For structural elucidation, impurity profiling, or analysis in complex biological or environmental matrices, the high selectivity and sensitivity of GC-MS are indispensable. Despite the additional sample preparation step, the wealth of structural information obtained from the mass spectrum is invaluable for confirming identity and discovering novel related substances.
A comprehensive analytical strategy in a research or drug development setting would leverage both techniques: HPLC-UV for routine quantitative measurements and GC-MS for initial structural confirmation and in-depth investigation of unknown peaks observed during HPLC analysis.
References
- Anonymous. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
- Anonymous. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
- Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Anonymous. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- Wheeler, D. R., et al. (2011). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. PMC.
- Anonymous. (2022). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.
- Gürbay, A., & Kolankaya, N. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
- Anonymous. (2015). Method Development for the Identification of Novel Brominated Flame Retardants Using a Q Exactive HRAM Mass Spectrometer. ThermoFisher.
- Anonymous. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Benchchem.
- Gallardo, E., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI.
- Rauha, J. P., Salomies, H., & Aalto, M. (1996). Simultaneous determination of bromhexine hydrochloride and methyl and propyl p-hydroxybenzoate and determination of dextromethorphan hydrobromide in cough-cold syrup by high-performance liquid chromatography. PubMed.
- Anonymous. (2007). Method 8041A: Phenols by Gas Chromatography. EPA.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. epa.gov [epa.gov]
Publish Comparison Guide: UV-Vis Absorption Maxima of Brominated Phenolic Esters
Part 1: Executive Summary & Technical Rationale
The characterization of brominated phenolic esters is a critical checkpoint in the development of antimicrobial agents, flame retardants (e.g., pentabromophenyl acrylate), and antioxidant prodrugs. Unlike simple phenols, these esterified analogs exhibit unique solvatochromic behaviors and spectral shifts driven by the competition between the electron-withdrawing ester moiety and the auxochromic bromine substituents.
This guide provides an authoritative comparison of UV-Vis absorption maxima (
Part 2: Theoretical Grounding & Mechanistic Insight
The Electronic Tug-of-War
The UV-Vis spectrum of a brominated phenolic ester is the result of three competing electronic effects:
-
The Phenolic Chromophore: The benzene ring acts as the primary chromophore. In a standard phenol, the oxygen's lone pair donates electron density (
effect), lowering the energy gap for transitions and causing a redshift (bathochromic shift) to ~270 nm compared to benzene (254 nm). -
The Esterification Dampening: Converting the phenol to an ester (e.g., acetate) engages the oxygen's lone pair in resonance with the carbonyl group. This reduces the electron density available to the benzene ring, typically causing a slight hypsochromic shift (blue shift) relative to the free phenol.
-
The Bromine Auxochrome: Bromine substituents introduce new non-bonding (
) electrons and a heavy-atom effect. Through spin-orbit coupling and mesomeric donation ( ), bromine stabilizes the excited state more than the ground state, driving a bathochromic shift (redshift) and often increasing the molar extinction coefficient ( ).
Mechanism Visualization
The following diagram illustrates the electronic interplay determining the final
Part 3: Comparative Data Analysis
The following table synthesizes experimental data for key brominated phenolic esters and their non-brominated analogs. Note the consistent bathochromic shift introduced by bromine substitution.
Table 1: Comparative UV-Vis Absorption Maxima (
| Compound Class | Specific Analyte | Solvent | Shift vs. Parent | Key Insight | |
| Parent Phenol | Phenol | 270 | Acetonitrile | - | Baseline chromophore (Band B). |
| Brominated Phenol | 4-Bromophenol | 280 | Acetonitrile | +10 nm | Strong auxochromic effect of para-Br. |
| Parent Ester | Phenyl Acetate | 260 | Acetonitrile | -10 nm (vs Phenol) | Esterification reduces conjugation with ring. |
| Brominated Ester | 4-Bromophenyl Acetate | 266 - 270 | Acetonitrile | +6-10 nm (vs Ester) | Bromine restores some conjugation; distinct fine structure. |
| Polybrominated | 2,4,6-Tribromophenyl Acetate | 285 - 290 | Methanol | +25 nm (vs Ester) | Steric hindrance and multiple Br atoms cause significant redshift. |
| Complex Analog | 2,4-Dihydroxy-4'-bromodibenzophenone | 327.4 | Ethanol | +5.4 nm | Comparison vs non-brominated analog (322 nm). |
| Acrylate Ester | Pentabromophenyl Acrylate | ~295 - 305 | THF/MeCN | +35 nm (vs Ester) | Used in polymers; broad absorption band due to heavy substitution. |
Critical Note: The values for 2,4,6-tribromophenyl acetate and pentabromophenyl acrylate often appear as shoulders or broad bands rather than sharp peaks due to the heavy halogenation and potential aggregation in solution.
Part 4: Validated Experimental Protocol
To ensure reproducibility and minimize solvatochromic errors, follow this self-validating protocol. Acetonitrile (MeCN) is the recommended solvent due to its low UV cutoff (<190 nm) and polar aprotic nature, which prevents hydrogen bonding interference common in alcohols.
Materials
-
Analyte: High-purity (>98%) brominated phenolic ester.
-
Solvent: HPLC-grade Acetonitrile (UV Cutoff <190 nm). Avoid Acetone (cutoff 330 nm).
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Matched Quartz cuvettes (10 mm pathlength). Do not use glass or plastic.
Workflow Diagram
Step-by-Step Procedure
-
Baseline Correction: Fill two matched quartz cuvettes with pure acetonitrile. Run a baseline correction from 200–400 nm to subtract solvent absorbance.
-
Stock Preparation: Dissolve ~10 mg of the ester in 10 mL acetonitrile (Stock A). Sonicate for 5 minutes to ensure complete dissolution, as brominated compounds can be hydrophobic.
-
Working Solution: Dilute Stock A (1:100) to achieve a concentration of ~10–50 µM.
-
Measurement: Place the sample in the sample beam and pure solvent in the reference beam. Scan from 200 to 400 nm.
-
Validation: Ensure the maximum absorbance (
) lies between 0.2 and 0.8. If , dilute further to avoid deviations from the Beer-Lambert law. -
Data Extraction: Record
and calculate the Molar Extinction Coefficient ( ) using:
References
-
MDPI Molecules. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022).[1]
-
ResearchGate. Effect of bromine substituent on optical properties of aryl compounds.
-
BenchChem. 2,4,6-Tribromophenyl acetate Synthesis and Properties.
-
Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
-
Sigma-Aldrich. UV-Visible Solvents: Acetonitrile Specification.
Sources
Purity Assessment of Methyl 2,6-dibromo-3,5-dihydroxybenzoate: A Comparative Guide to LC-MS vs. Traditional Methodologies
As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter the limitations of traditional analytical methods when dealing with complex, heavily functionalized intermediates. Methyl 2,6-dibromo-3,5-dihydroxybenzoate is a prime example. This halogenated phenolic ester is a critical synthetic intermediate used in the development of pestalone analogues—potent antibiotics targeted against methicillin-resistant Staphylococcus aureus (MRSA)[1].
In multi-step drug synthesis, the purity of early-stage intermediates dictates the yield and safety profile of the final Active Pharmaceutical Ingredient (API). This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative methods (HPLC-UV and GC-MS) for the purity assessment of this specific compound, providing the mechanistic reasoning and self-validating protocols necessary for rigorous analytical workflows.
The Analytical Challenge: Halogenated Phenolics
Methyl 2,6-dibromo-3,5-dihydroxybenzoate (
-
High Polarity: The two free phenolic hydroxyl groups interact strongly with residual silanols on chromatographic columns, often leading to severe peak tailing.
-
Structural Analogue Impurities: The bromination of the precursor often yields under-brominated (monobromo) or over-brominated (tribromo) byproducts.
-
Optical Similarity: Because the aromatic chromophore remains largely unchanged, these impurities exhibit near-identical UV absorption profiles.
Visualizing the Synthesis and Impurity Landscape
To understand why advanced detection is required, we must map the synthetic origins of the impurities.
Caption: Synthesis pathway and potential bromination impurities requiring MS resolution.
Comparative Analysis of Analytical Modalities
When selecting an analytical technique, we must evaluate how the physicochemical properties of the analyte interact with the instrument.
HPLC-UV: The Quantitative Illusion
While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the industry standard for routine bulk quantitation, it is fundamentally flawed for this specific molecule. HPLC-UV relies on the analyte's ability to absorb light at a specific wavelength[2]. Because the monobromo and dibromo species share the same core chromophore, they often co-elute or overlap. If a monobromo impurity is hidden beneath the main peak, HPLC-UV will report a false "99% purity"[3].
GC-MS: The Derivatization Trap
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution, but free phenolic hydroxyls cause severe column interaction and thermal degradation. To achieve sharp peaks, GC-MS requires cumbersome derivatization steps (e.g., silylation or dansylation)[4]. This not only adds preparation time but introduces derivatization artifacts, compromising the accuracy of the purity assessment.
LC-MS: The Gold Standard
LC-MS merges the separation power of UHPLC with the absolute specificity of mass spectrometry. By utilizing Electrospray Ionization in negative mode (ESI-), the acidic phenolic protons are easily removed, yielding robust
Objective Performance Comparison
| Feature / Metric | HPLC-UV | GC-MS | LC-MS (ESI- HRMS) |
| Specificity | Low (Optical overlap) | High (Mass resolution) | Ultra-High (Exact mass & isotopes) |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Derivatization needed) | Simple (Dilute & Shoot) |
| Co-elution Risk | High (False purity readings) | Low | Zero (Resolved via extracted ions) |
| Degradation Risk | Low | High (Thermal stress in injector) | Low (Soft ionization) |
| Best Used For | Routine bulk assay | Volatile/non-polar compounds | Trace impurity profiling & identity |
Mechanistic Causality: Why ESI Negative Mode?
As an application scientist, the choice of ionization mode is never arbitrary. For methyl 2,6-dibromo-3,5-dihydroxybenzoate, the two electron-withdrawing bromine atoms situated ortho and para to the hydroxyl groups significantly increase the acidity of the phenolic protons via inductive and resonance effects.
This makes deprotonation highly favorable. When introduced into a slightly basic or neutral mobile phase, the molecule readily forms a stable
Furthermore, bromine possesses two stable isotopes (
Step-by-Step Experimental Protocol: LC-MS Purity Assessment
This protocol utilizes a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF, to ensure both quantitative purity (via Total Ion Chromatogram integration) and qualitative identity (via exact mass).
Step 1: Sample Preparation
-
Weigh exactly 1.0 mg of methyl 2,6-dibromo-3,5-dihydroxybenzoate.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. (Note: LC-MS grade solvents are mandatory to prevent ion suppression from trace metals[6]).
-
Dilute 10 µL of the stock solution with 990 µL of the initial mobile phase (Water/Acetonitrile 90:10 v/v) to achieve a working concentration of 10 µg/mL.
-
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: UHPLC Separation Parameters
-
Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water. (Mechanistic note: While acidic, the strong acidity of the bromophenol still allows for ESI- ionization. If suppression is observed, substitute with 10 mM Ammonium Acetate).
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes; hold at 90% B for 2 minutes; re-equilibrate at 10% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Step 3: Mass Spectrometry (ESI-) Conditions
-
Polarity: Negative Ion Mode.
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100 to 600.
-
Self-Validation Check: The target compound (Exact Mass: ~323.86 Da) must exhibit a base peak at m/z~322.85
(for ), accompanied by the characteristic 1:2:1 isotopic pattern at m/z 322.85, 324.85, and 326.85.
Visualizing the Analytical Workflow
Caption: Workflow for LC-MS purity assessment of halogenated phenolic intermediates.
Data Interpretation
Purity is calculated by integrating the Area Under the Curve (AUC) of the target
Conclusion
For advanced pharmaceutical intermediates like methyl 2,6-dibromo-3,5-dihydroxybenzoate, relying solely on HPLC-UV is an analytical risk due to the optical similarities of halogenated byproducts. LC-MS in ESI(-) mode provides a mechanistically sound, highly specific, and self-validating approach to purity assessment, ensuring the integrity of downstream synthetic steps in drug development.
References
-
Synthetic analogues of the antibiotic pestalone Tetrahedron[Link]
-
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry Molecules / National Center for Biotechnology Information (PMC)[Link]
-
Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography... Journal of Chromatography A / PubMed[Link]
-
HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs[Link]
Sources
- 1. [3,5-bis(methoxymethoxy)-2-(3-methylbut-2-enyl)phenyl][3,5-dichloro-2-methoxy-6-(methoxymethoxy)-4-methylphenyl]methanol - CAS号 620177-97-1 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. getprimelabs.com [getprimelabs.com]
- 4. Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography-positive electrospray ionization-tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-synth.com [pure-synth.com]
Methyl 2,6-dibromo-3,5-dihydroxybenzoate proper disposal procedures
This guide outlines the rigorous disposal and handling protocols for Methyl 2,6-dibromo-3,5-dihydroxybenzoate , a halogenated phenolic ester often used as a synthetic intermediate in the development of antibiotics (e.g., pestalone analogues).
Due to the presence of the halogenated aromatic core, this compound requires strict segregation from general organic waste streams to prevent the formation of toxic byproducts (such as brominated dioxins) during improper incineration.
Part 1: Executive Safety Directive
Core Directive: All waste streams containing Methyl 2,6-dibromo-3,5-dihydroxybenzoate must be classified as Halogenated Organic Waste and destroyed via High-Temperature Incineration at a licensed facility. Under no circumstances may this compound be discharged into municipal sewage systems or mixed with non-halogenated solvents.
Immediate Action Required:
-
Segregation: Isolate from oxidizers and strong bases immediately.
-
Labeling: Mark all containers as "Hazardous Waste - Toxic - Halogenated Organic."
-
PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles are mandatory.
Part 2: Chemical Profile & Hazard Assessment
As a Senior Application Scientist, I apply the Precautionary Principle here. While specific toxicological data for this intermediate may be sparse compared to commodity chemicals, its structural motifs (brominated phenol) dictate its hazard profile.
| Parameter | Specification / Assessment |
| Chemical Name | Methyl 2,6-dibromo-3,5-dihydroxybenzoate |
| CAS Number | Not widely listed; treat as Research Intermediate |
| Molecular Formula | C₈H₆Br₂O₄ |
| Functional Groups | Aryl Bromide, Phenol (x2), Methyl Ester |
| Physical State | Solid (Powder) |
| Primary Hazards | Skin/Eye Irritant (Phenolic acidity), Aquatic Toxicity (Halogenated aromatic), Persistent (Resistance to biodegradation).[1][2][3] |
| Incompatibilities | Strong Oxidizers (fire risk), Strong Bases (hydrolysis/salt formation), Reducing Agents (dehalogenation risk). |
Why this matters: The 2,6-dibromo substitution pattern sterically crowds the ester and activates the ring. Improper disposal (e.g., mixing with bleach or strong acids) could release brominated vapors or form persistent environmental pollutants.
Part 3: Waste Characterization & Classification
Before disposal, the waste must be characterized to ensure regulatory compliance (RCRA in the US, EU Waste Framework Directive).
-
Waste Stream: Halogenated Organic Solid (or Liquid if dissolved).
-
RCRA Status (US):
-
Likely not P-listed or U-listed specifically.
-
Characteristic Waste: Evaluate for Toxicity (if leachable).
-
Default Classification: Manage as Hazardous Waste due to halogen content.
-
-
EPA Waste Code Suggestion: If not specifically listed, use general codes for toxic organic waste or state-specific codes for halogenated organics (e.g., D002 if pH < 2, though unlikely for the solid; otherwise D000 series pending analysis).
Part 4: Operational Disposal Protocol
Workflow 1: Solid Waste (Pure Compound or Contaminated Debris)
-
Step 1: Collect pure solid waste in a dedicated, wide-mouth HDPE or glass jar.
-
Step 2: Collect contaminated debris (gloves, weigh boats, paper towels) in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Step 3: Label the container: "Solid Hazardous Waste - Methyl 2,6-dibromo-3,5-dihydroxybenzoate - Halogenated."
-
Step 4: Seal tightly.[4] If using a bag, use a "gooseneck" seal (twist, fold over, and tape).
Workflow 2: Liquid Waste (Mother Liquors/Solutions)
-
Step 1: Segregate into the Halogenated Solvent carboy (typically yellow-coded in many labs).
-
Critical: Do NOT pour into the Non-Halogenated (white) carboy. Even small amounts of bromine can ruin the fuel value of non-halogenated waste streams and incur heavy fines from disposal facilities.
-
-
Step 2: Ensure the pH of the solution is between 5 and 9. If the solution is highly acidic (due to reaction conditions), neutralize carefully with Sodium Bicarbonate before adding to the waste container to prevent gas generation.
-
Step 3: Record the volume and concentration on the waste tag immediately.
Visual Guide: Waste Segregation Decision Tree
Caption: Decision tree for segregating solid and liquid waste streams to ensure proper incineration.
Part 5: Spill Response Procedures
In the event of a spill, rapid containment is necessary to prevent environmental release.
Minor Spill (< 5 grams/mL):
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, safety glasses, and a lab coat.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then wipe up carefully.
-
Liquid: Cover with an inert absorbent (Vermiculite or specialized organic spill pads). Do not use sawdust (combustible).
-
-
Clean Up: Place all absorbent materials into the Solid Halogenated Waste container.
-
Decontamination: Clean the surface with a mild detergent and water. Collect the rinsate as Halogenated Liquid Waste.
Major Spill (> 5 grams/mL):
-
Evacuate: Clear the area immediately.
-
Ventilate: If safe, open fume hoods to maximum flow.
-
Contact: Call EHS (Environmental Health & Safety) immediately.
Visual Guide: Spill Response Workflow
Caption: Operational workflow for managing accidental spills of halogenated benzoates.
References
-
Synthetic Application Context
-
General Disposal Guidelines
- Title: Hazardous Waste Management Procedures (Halogen
- Source: Towson University EHS.
- Relevance: Establishes the standard for separating halogenated waste to prevent cost escal
-
URL:[Link]
-
Environmental Impact
Sources
- 1. chm.pops.int [chm.pops.int]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,5-ジヒドロキシ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. [3,5-bis(methoxymethoxy)-2-(3-methylbut-2-enyl)phenyl][3,5-dichloro-2-methoxy-6-(methoxymethoxy)-4-methylphenyl]methanol - CAS号 620177-97-1 - 摩熵化学 [molaid.com]
- 6. 2-bromo-1-<(tertbutyldimethylsilyl)oxy>-3,5-bis(methoxymethoxy)benzene - CAS号 125568-62-9 - 摩熵化学 [molaid.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 2,6-dibromo-3,5-dihydroxybenzoate
Handling halogenated phenolic esters like Methyl 2,6-dibromo-3,5-dihydroxybenzoate (CAS 620177-94-8) requires a rigorous, causality-driven approach to laboratory safety. Used extensively as a highly functionalized building block in the synthesis of MRSA-active antibiotics (such as1) and complex dendrimers[1], this compound presents unique occupational hazards. This guide provides drug development professionals with a self-validating system for personal protective equipment (PPE), operational handling, and disposal logistics.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. Methyl 2,6-dibromo-3,5-dihydroxybenzoate is a solid crystalline powder. The baseline non-halogenated analogue, methyl 3,5-dihydroxybenzoate, is already classified as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE 3)2[2].
The addition of two heavy bromine atoms at the 2 and 6 positions fundamentally alters the molecule's toxicokinetics:
-
Increased Lipophilicity: The bulky halogens increase the partition coefficient (LogP), allowing the molecule to permeate the lipid bilayers of the stratum corneum much faster than its unbrominated counterpart.
-
Corneal and Respiratory Reactivity: The electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl groups. If aerosolized dust contacts the moist mucosa of the eyes or respiratory tract, it can cause.
Strategic PPE Matrix
Standard laboratory attire is insufficient. The following table outlines the mandatory PPE, grounded in the physicochemical properties of the compound.
| PPE Category | Specification | Scientific Rationale & Causality |
| Hand Protection | Double-layered Nitrile (≥0.11mm) or Neoprene | Brominated aromatic rings dissolve rapidly in sebum. Nitrile provides a robust, non-polar barrier against halogenated organics, 3[3]. |
| Eye/Face | Tight-fitting Chemical Splash Goggles | Fine ester powders are highly irritating. Goggles prevent micro-particles from bypassing standard safety glasses via ambient air currents. |
| Respiratory | NIOSH-approved N95 or P100 Respirator | Prevents the inhalation of aerosolized micro-particles, which act as acute STOT SE 3 respiratory irritants. |
| Body | Chemically-resistant Tyvek Lab Coat | Prevents the accumulation of static-charged dust on woven cotton fabrics, eliminating the risk of prolonged, unnoticed dermal exposure. |
Operational Workflow & Experimental Protocols
Trust in a safety protocol comes from its reproducibility. The following methodologies establish a self-validating system for handling this compound during synthesis workflows, such as the nucleophilic addition steps required for pestalone analogue generation.
Protocol 1: Safe Weighing and Transfer
-
Environmental Control: Conduct all open-container handling within a Class II chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Halogenated powders are prone to triboelectric charging. Place an anti-static zeroing pad under the analytical balance and use a grounded, stainless-steel spatula. This prevents the powder from aerosolizing or clinging to the gloves.
-
Transfer Mechanics: Weigh the required mass directly into a pre-tared, sealable glass reaction vial. Crucial Step: Seal the vial with a PTFE-lined septum cap before removing it from the fume hood.
-
Decontamination: Upon completion, wipe down the balance pan and surrounding hood surfaces with a 70% isopropanol solution. Isopropanol effectively solubilizes the lipophilic ester, ensuring no invisible micro-dust remains for the next operator.
Protocol 2: Spill Management and Neutralization
-
Containment: In the event of a powder spill outside the hood, immediately evacuate the immediate vicinity to allow suspended dust to settle.
-
Suppression: Do not sweep dry powder. Cover the spill with a damp, inert absorbent material (such as vermiculite or sand) to 4[4].
-
Neutralization: If the compound is spilled while dissolved in an organic solvent, apply a weak basic neutralizing agent, such as calcium hydroxide (Ca(OH)₂), to neutralize any acidic phenolic byproducts before mechanical collection.
-
Collection: Shovel the absorbed mass using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.
Process Visualization
The following diagram illustrates the logical flow of handling, from storage through reaction and final disposal, ensuring all safety contingencies are met.
Operational workflow and safety contingency plan for handling halogenated phenolic esters.
Disposal and Environmental Logistics
Because Methyl 2,6-dibromo-3,5-dihydroxybenzoate contains stable carbon-bromine (C-Br) bonds, it poses a severe risk of environmental persistence if disposed of improperly.
-
Segregation: All reaction filtrates, contaminated gloves, and empty vials must be segregated into clearly labeled "Halogenated Organic Waste" carboys. Never mix halogenated waste with non-halogenated solvents (like acetone or ethanol), as this complicates disposal and can lead to dangerous exothermic reactions.
-
Destruction: The only acceptable method of disposal is high-temperature incineration via a certified Environmental Health and Safety (EHS) contractor. Incineration must occur at temperatures exceeding 1,000°C with flue gas scrubbing to capture the resulting hydrobromic acid (HBr) gas, preventing atmospheric ozone depletion.
References
-
Fisher Scientific. (2024). SAFETY DATA SHEET: Methyl 3,5-dihydroxybenzoate. Retrieved from 2
-
Sigma-Aldrich. (n.d.). Methyl 3,5-dihydroxybenzoate 97 2150-44-9. Retrieved from
-
Molaid. (2008). Synthetic analogues of the antibiotic pestalone. DOI: 10.1016/s0040-4020(03)01136-0. Retrieved from 1
-
Avantor Sciences. (n.d.). Safety Data Sheet: Methyl 3,5-Dihydroxybenzoate. Retrieved from 3
-
Benchchem. (n.d.). 3-Amino-5-hydroxybenzamide Hazard Mitigation. Retrieved from 4
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
